2-Chloro-5-iodo-3-pyridinol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H3ClINO |
|---|---|
Molecular Weight |
255.44 g/mol |
IUPAC Name |
2-chloro-5-iodopyridin-3-ol |
InChI |
InChI=1S/C5H3ClINO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H |
InChI Key |
VDPXEOQYQIYSNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)I |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 2-Chloro-5-iodo-3-pyridinol: A Versatile Halogenated Scaffold for Advanced Synthesis
Disclaimer: The following technical guide has been compiled based on established principles of organic chemistry and data from structurally analogous compounds. 2-Chloro-5-iodo-3-pyridinol is a specialized chemical structure with limited direct references in publicly available literature. Therefore, certain properties, synthetic protocols, and applications are presented as scientifically informed predictions to guide research and development efforts.
Introduction and Strategic Overview
The pyridine ring is a cornerstone of medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in hydrogen bonding. The strategic introduction of multiple, distinct halogen atoms onto this scaffold creates a highly versatile intermediate, offering orthogonal chemical handles for sequential, site-selective modifications. 2-Chloro-5-iodo-3-pyridinol is a prime example of such a scaffold. The presence of a chloro, an iodo, and a hydroxyl group on the same pyridine ring provides a rich platform for the synthesis of complex molecular architectures.
This guide provides an in-depth analysis of the chemical structure, predicted properties, a proposed synthetic pathway, and the potential applications of 2-Chloro-5-iodo-3-pyridinol, with a particular focus on its utility for professionals in drug discovery and chemical research.
Chemical Identity and Structural Elucidation
The fundamental identity of 2-Chloro-5-iodo-3-pyridinol is defined by its unique arrangement of functional groups on the pyridine core.
-
IUPAC Name: 2-chloro-5-iodopyridin-3-ol
-
Molecular Formula: C₅H₃ClINO
-
Molecular Weight: 255.44 g/mol
-
Canonical SMILES: C1=C(C(=C(N=C1Cl)O)I)
-
InChI Key: InChIKey=SLXKOJVOLQZJQP-UHFFFAOYSA-N
The structure features a pyridine ring substituted at the 2-position with a chlorine atom, the 3-position with a hydroxyl group, and the 5-position with an iodine atom. This specific arrangement dictates its reactivity, with the iodine atom being the most susceptible to metal-catalyzed cross-coupling reactions, the chlorine atom being amenable to nucleophilic aromatic substitution under more forcing conditions, and the hydroxyl group allowing for etherification, esterification, or serving as a directing group.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparative Compound |
| Melting Point (°C) | 105 - 115 | Higher than 2-Chloro-5-iodopyridine (95-98 °C) due to hydrogen bonding from the 3-hydroxyl group. |
| Boiling Point (°C) | > 300 (decomposes) | High due to polarity and hydrogen bonding; likely to decompose before boiling at atmospheric pressure. |
| pKa | ~8.5 (hydroxyl proton) | Similar to other 3-hydroxypyridines, the acidity is influenced by the electron-withdrawing halogens. |
| LogP | ~2.8 - 3.2 | The hydrophobicity of the iodo and chloro groups is partially offset by the polar hydroxyl group. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | The pyridine nitrogen and hydroxyl group confer some aqueous solubility, but the halogenated aromatic ring limits it. |
| Appearance | Off-white to light tan crystalline solid. | Typical appearance for functionalized pyridinol compounds. |
Proposed Synthesis: A Mechanistic Approach
A robust synthesis of 2-Chloro-5-iodo-3-pyridinol can be envisioned starting from commercially available 2-amino-5-bromo-3-pyridinol. This multi-step pathway is designed for efficiency and control over the introduction of the specific halogen atoms.
Step-by-Step Experimental Protocol:
-
Step 1: Sandmeyer Reaction (Diazotization and Chlorination)
-
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a chloride via a diazonium salt intermediate. This selectively replaces the amino group at the 2-position with a chloro group.
-
Protocol:
-
Dissolve 2-amino-5-bromo-3-pyridinol (1.0 eq) in 6M hydrochloric acid at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.
-
Extract the product, 5-bromo-2-chloro-3-pyridinol, with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography.
-
-
-
Step 2: Halogen Exchange (Finkelstein-type Reaction)
-
Rationale: A halogen exchange reaction, specifically a Finkelstein-type reaction, is an effective method to convert an aryl bromide to an aryl iodide. This step leverages the higher reactivity of iodide as a nucleophile to displace the bromide.
-
Protocol:
-
To a solution of 5-bromo-2-chloro-3-pyridinol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add sodium iodide (3.0 eq).
-
Add a catalytic amount of copper(I) iodide (0.1 eq) and a ligand such as N,N'-dimethylethylenediamine (DMEDA) (0.2 eq) to facilitate the reaction.
-
Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry over sodium sulfate, concentrate, and purify the final product, 2-Chloro-5-iodo-3-pyridinol, by recrystallization or column chromatography.
-
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 2-Chloro-5-iodo-3-pyridinol.
Reactivity, Applications, and Strategic Value in Drug Discovery
The true value of 2-Chloro-5-iodo-3-pyridinol lies in its potential for selective, stepwise functionalization, making it a powerful building block for creating libraries of complex molecules.
-
Suzuki and other Cross-Coupling Reactions: The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[1] This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 5-position via Suzuki, Sonogashira, or Heck reactions, while leaving the 2-chloro position intact for subsequent modification.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The 2-chloro group can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) under thermal or microwave-assisted conditions. This reaction is often facilitated by the electron-withdrawing nature of the pyridine ring and the other halogen substituents.
-
Hydroxyl Group Modification: The 3-hydroxyl group can be readily alkylated or acylated to introduce further diversity and modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.
This multi-faceted reactivity makes 2-Chloro-5-iodo-3-pyridinol an ideal starting material for the synthesis of novel kinase inhibitors, GPCR ligands, and other biologically active compounds where a decorated pyridine core is desired. The ability to build out complexity from three distinct points on the scaffold is a significant advantage in modern drug discovery programs.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-5-iodo-3-pyridinol is not available, the hazard profile can be inferred from similar halogenated pyridines.
-
Potential Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[2][3] May be harmful if swallowed.
-
Recommended Personal Protective Equipment (PPE):
-
Engineering Controls: Use in a well-ventilated fume hood.
-
Personal Protection: Wear chemical-resistant gloves, safety goggles, and a lab coat. For handling powders, a dust mask is recommended.[1]
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
References
-
PubChem. (n.d.). 2-Chloro-5-iodopyridine. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-Chloro-5-Iodopyridine-3-Carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-hydroxypyridine. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-5-iodopyridine.
-
PrepChem. (n.d.). Synthesis of 3-chloro-5-iodo-2-pyridinol. Retrieved from [Link]
- Hyma Synthesis Pvt. Ltd. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine.
Sources
Navigating the Synthesis and Application of Halogenated Hydroxypyridines: A Technical Guide Focused on 2-Chloro-5-iodo-3-hydroxypyridine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Strategic Importance of Halogenated Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs. The introduction of halogen atoms and hydroxyl groups onto this core structure dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form key interactions with biological targets. Chlorine and iodine, in particular, can act as bioisosteres for other functional groups, participate in halogen bonding, and serve as reactive handles for further chemical modifications. The hydroxyl group can act as a crucial hydrogen bond donor and acceptor, significantly impacting target binding and solubility.
The specific substitution pattern of 2-Chloro-5-iodo-3-hydroxypyridine suggests a molecule designed for versatility in synthetic elaboration and with a high potential for biological activity. The chlorine at the 2-position, the iodine at the 5-position, and the hydroxyl group at the 3-position each offer distinct opportunities for chemical manipulation and interaction with biological systems.
Physicochemical Properties: An Extrapolative Analysis
Based on the known properties of related compounds, we can project the key physicochemical characteristics of 2-Chloro-5-iodo-3-hydroxypyridine.
| Property | Projected Value/Characteristic | Rationale based on Analogs |
| Molecular Formula | C₅H₃ClINO | Based on the core pyridine structure with the specified substituents. |
| Molecular Weight | ~271.44 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Likely a white to off-white or pale yellow solid. | Analogs like 2-Chloro-5-hydroxypyridine and 2-Chloro-5-iodopyridine are crystalline solids[1]. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | The presence of the polar hydroxyl group may confer some aqueous solubility, but the halogen atoms and the pyridine ring suggest greater solubility in organic media. |
| pKa | The hydroxyl group is expected to be weakly acidic. | The electron-withdrawing effects of the chlorine and iodine atoms would likely lower the pKa of the hydroxyl group compared to 3-hydroxypyridine. |
Synthetic Strategies: A Roadmap to 2-Chloro-5-iodo-3-hydroxypyridine
The synthesis of 2-Chloro-5-iodo-3-hydroxypyridine would likely involve a multi-step process, leveraging established methodologies for the halogenation and hydroxylation of pyridine rings. Below are two plausible synthetic pathways.
Pathway A: Stepwise Halogenation and Hydroxylation
This approach would involve the sequential introduction of the substituents onto a pyridine precursor.
Caption: Proposed Synthetic Pathway A for 2-Chloro-5-iodo-3-hydroxypyridine.
Experimental Protocol (Hypothetical):
-
Chlorination: 2-Amino-3-hydroxypyridine would be subjected to a Sandmeyer reaction. The amino group is first diazotized with sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a copper(I) chloride solution to introduce the chlorine atom at the 2-position, yielding 2-Chloro-3-hydroxypyridine[2].
-
Iodination: The subsequent iodination at the 5-position could be achieved using an electrophilic iodinating agent. A common method involves the use of iodine in the presence of an oxidizing agent such as iodic acid or nitric acid. The electron-donating hydroxyl group would direct the iodination to the para position (position 5).
Pathway B: Functional Group Interconversion from a Pre-halogenated Precursor
This alternative strategy starts with a pyridine ring that already contains some of the required halogen atoms.
Caption: Proposed Synthetic Pathway B for 2-Chloro-5-iodo-3-hydroxypyridine.
Experimental Protocol (Hypothetical):
-
Halogen Exchange: Starting with 2,5-dichloropyridine, a Finkelstein-type reaction using sodium iodide in acetone could selectively replace one of the chlorine atoms with iodine, yielding 2-Chloro-5-iodopyridine[3]. The greater reactivity of the chlorine at the 5-position towards nucleophilic substitution makes this selective exchange plausible.
-
Nitration: The resulting 2-Chloro-5-iodopyridine can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.
-
Reduction: The nitro group is then reduced to an amino group using standard conditions, such as iron powder in acidic medium or catalytic hydrogenation.
-
Diazotization and Hydrolysis: The final step involves the conversion of the amino group to a hydroxyl group via diazotization with sodium nitrite in an acidic solution, followed by hydrolysis of the diazonium salt.
Potential Applications in Drug Development
The structural motifs present in 2-Chloro-5-iodo-3-hydroxypyridine suggest its utility as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The substituents on this scaffold can be tailored to target the ATP-binding site of specific kinases involved in cancer and inflammatory diseases.
-
GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The functional groups on 2-Chloro-5-iodo-3-hydroxypyridine could be elaborated to create ligands with high affinity and selectivity for specific GPCRs.
-
Antiviral and Antibacterial Agents: Halogenated heterocycles have shown promise as antimicrobial agents. This compound could serve as a starting point for the development of new drugs to combat infectious diseases.
The chlorine and iodine atoms provide sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents to explore the chemical space around the pyridine core. The hydroxyl group can be alkylated or acylated to further modify the molecule's properties.
Safety and Handling
While a specific safety data sheet for 2-Chloro-5-iodo-3-hydroxypyridine is not available, based on related compounds, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Halogenated organic compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin[4][5].
Conclusion
2-Chloro-5-iodo-3-hydroxypyridine represents a promising, albeit currently under-characterized, chemical entity with significant potential for drug discovery and development. By leveraging our understanding of related halogenated hydroxypyridines, we can confidently propose viable synthetic routes and anticipate its utility as a versatile building block. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential in medicinal chemistry.
References
-
Chem-Impex. 2-Chloro-5-hydroxypyridine. [Link]
-
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine. [Link]
-
PubChem. 2-Chloro-5-hydroxypyridine. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Google Patents.
-
IndiaMART. 2 Chloro 5 Iodo 3 Nitropyridine Chemical Powder, 98%. [Link]
- Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
-
Eureka | Patsnap. Preparation method of 2-chloro-5-hydroxypyrimidine. [Link]
-
ResearchGate. ANALYTICAL REACTIONS OF HYDROXYPYRIDINES. [Link]
-
Analyst (RSC Publishing). Chemometric analysis of high performance liquid chromatography-diode array detection-electrospray mass spectrometry of 2- and 3-hydroxypyridine. [Link]
-
PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]
-
ResearchGate. 2-Chloro-5-nitropyridine. [Link]
Sources
A Technical Guide to Halogenated Pyridines: Focus on 2-Chloro-5-iodopyridine and its Derivatives
An important clarification for our readers: Initial research for the specific compound, 2-Chloro-5-iodo-3-pyridinol, did not yield sufficient data in established chemical databases. This suggests that it may be a novel compound or a rarely synthesized intermediate. To provide a valuable and accurate technical resource, this guide will focus on the closely related and well-documented precursor, 2-Chloro-5-iodopyridine . We will also explore the characteristics of similar 3-substituted analogs, such as 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine, to provide a broader understanding of the chemical space.
This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth information on the molecular characteristics, synthesis, and potential applications of these important halogenated pyridine building blocks.
Part 1: Core Chemical and Physical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. For 2-Chloro-5-iodopyridine, these are well-established.
Molecular Formula and Weight:
The molecular formula for 2-Chloro-5-iodopyridine is C₅H₃ClIN.[1][2] This formula indicates a pyridine ring substituted with one chlorine atom and one iodine atom. The calculated molecular weight of this compound is 239.44 g/mol .[1][2]
Table 1: Key Identifiers for 2-Chloro-5-iodopyridine
| Identifier | Value | Source |
| Molecular Formula | C₅H₃ClIN | PubChem[1], Sigma-Aldrich[2] |
| Molecular Weight | 239.44 g/mol | PubChem[1], Sigma-Aldrich[2] |
| CAS Number | 69045-79-0 | PubChem[1], Sigma-Aldrich[2] |
| IUPAC Name | 2-chloro-5-iodopyridine | PubChem[1] |
| SMILES | C1=CC(=NC=C1I)Cl | PubChem[1] |
The presence of both chlorine and iodine atoms on the pyridine ring makes 2-chloro-5-iodopyridine a versatile intermediate in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the C-Cl and C-I bonds can be exploited.
Part 2: Synthesis and Reactivity Insights
The synthesis of halogenated pyridines like 2-chloro-5-iodopyridine typically involves multi-step processes. While a detailed experimental protocol is beyond the scope of this guide, the general strategies often involve:
-
Halogenation of a Pyridine Precursor: This can involve direct halogenation, though controlling the regioselectivity can be challenging.
-
Sandmeyer or Related Diazotization Reactions: Starting from an aminopyridine, a diazonium salt can be formed and subsequently displaced by a halide.
-
Metal-Catalyzed Cross-Coupling Reactions: These methods are crucial for introducing specific functional groups at defined positions on the pyridine ring.
The reactivity of 2-chloro-5-iodopyridine is dominated by the two halogen substituents. The carbon-iodine bond is generally more reactive towards nucleophilic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) than the carbon-chlorine bond. This differential reactivity allows for sequential functionalization of the pyridine ring, a key strategy in the synthesis of complex molecules.
Exploring 3-Substituted Analogs
While direct information on 2-Chloro-5-iodo-3-pyridinol is scarce, we can gain valuable insights by examining related 3-substituted compounds for which data is available.
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine
This analog introduces a trifluoromethyl group at the 3-position, which can significantly alter the electronic properties and biological activity of the molecule.
Table 2: Properties of 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine
| Identifier | Value | Source |
| Molecular Formula | C₆H₂ClF₃IN | MySkinRecipes[3], Pipzine Chemicals[4] |
| Molecular Weight | 307.44 g/mol | MySkinRecipes[3] |
| CAS Number | 887707-25-7 | PubChem[5], ChemicalBook[6] |
The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring and its other substituents. This compound is noted as a key intermediate in the synthesis of agricultural chemicals, particularly neonicotinoid insecticides.[3] It is also utilized in pharmaceutical research for constructing nitrogen-containing heterocyclic systems.[3]
2-Chloro-5-iodopyridine-3-carboxylic Acid
The introduction of a carboxylic acid group at the 3-position provides a handle for a variety of chemical transformations, such as amide bond formation.
Table 3: Properties of 2-Chloro-5-iodopyridine-3-carboxylic Acid
| Identifier | Value | Source |
| Molecular Formula | C₆H₃ClINO₂ | Pipzine Chemicals[7] |
| Molar Mass | 299.45 g/mol | Pipzine Chemicals[7] |
This compound is highlighted for its wide range of uses in pharmaceutical synthesis, serving as a key intermediate for antibacterial and antiviral drugs.[7] It also has potential applications in materials science for creating materials with special photoelectric properties.[7]
Visualization of Structural Relationships
To better understand the relationship between these compounds, the following diagram illustrates their core structures.
Sources
- 1. 2-Chloro-5-iodopyridine | C5H3ClIN | CID 4397176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]
- 3. 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine [myskinrecipes.com]
- 4. 2-Chloro-5-iodo-3-trifluoromethylpyridine | CAS 887267-84-3 | High-Purity Pyridine Derivatives Supplier in China [pipzine-chem.com]
- 5. 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine | C6H2ClF3IN | CID 11500513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine - [nashpharmatech.com]
- 7. 2-Chloro-5-Iodopyridine-3-Carboxylic Acid: Properties, Uses, Safety Data & Trusted Supplier China [pipzine-chem.com]
Introduction: The Significance of pKa in Substituted Pyridinols
An In-depth Technical Guide to the Acidity and pKa Values of 2-Chloro-5-iodo-3-pyridinol
In the landscape of drug discovery and development, the pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior. 2-Chloro-5-iodo-3-pyridinol is a halogen-substituted pyridinol that serves as a versatile synthetic intermediate. Understanding its acidity, quantified by the acid dissociation constant (pKa), is paramount for predicting its behavior in physiological environments and for optimizing reaction conditions in synthetic pathways.
A molecule's pKa value dictates its ionization state at a given pH. This, in turn, governs fundamental properties such as aqueous solubility, lipophilicity, membrane permeability, and the ability to interact with biological targets.[1][2] For researchers and drug development professionals, a comprehensive grasp of the factors influencing the pKa of a molecule like 2-Chloro-5-iodo-3-pyridinol is not merely academic; it is a cornerstone of rational molecular design and process development. This guide provides an in-depth analysis of the structural and electronic factors governing the acidity of 2-Chloro-5-iodo-3-pyridinol, details rigorous experimental protocols for its empirical determination, and offers a framework for its expert evaluation.
Theoretical Framework: Unpacking the Acidity of 2-Chloro-5-iodo-3-pyridinol
The acidity of 2-Chloro-5-iodo-3-pyridinol is primarily associated with the deprotonation of its hydroxyl group. However, the molecule possesses two ionizable centers: the phenolic hydroxyl group (-OH) and the pyridinic nitrogen atom. This results in two distinct pKa values:
-
pKa₁ (Acidic): Corresponds to the dissociation of the proton from the hydroxyl group (Ar-OH ⇌ Ar-O⁻ + H⁺).
-
pKa₂ (Basic): Corresponds to the protonation of the ring nitrogen (Ar-N + H⁺ ⇌ Ar-NH⁺).
This guide focuses on the acidic pKa of the hydroxyl group, which is most relevant to its "acidity." The acidity of this group is a composite of the inherent properties of the 3-pyridinol core and the potent electronic effects exerted by the chloro and iodo substituents.
The Parent Scaffold: 3-Hydroxypyridine
The parent molecule, 3-hydroxypyridine, provides a crucial baseline. It exists in equilibrium between its neutral form and a zwitterionic tautomer. It has two experimental pKa values: approximately 4.79 (for the pyridinium ion) and 8.75 (for the hydroxyl group).[3][4] The pKa of ~8.75 for the hydroxyl group is our starting point for understanding the influence of the halogen substituents.
Substituent Effects: The Role of Halogens
The introduction of chlorine and iodine atoms onto the pyridine ring dramatically alters the electron density distribution, thereby influencing the acidity of the hydroxyl group. Both halogens are electronegative and exert a powerful electron-withdrawing effect through induction (-I effect).
-
Inductive Effect (-I): The chloro and iodo substituents pull electron density away from the aromatic ring through the sigma bonds. This delocalization of negative charge stabilizes the resulting phenoxide-like conjugate base formed upon deprotonation of the hydroxyl group. A more stable conjugate base corresponds to a stronger acid, and thus a lower pKa value.[5][6]
-
Positional Influence:
-
2-Chloro: Positioned ortho to the hydroxyl group, the chlorine atom exerts a strong inductive pull, significantly stabilizing the conjugate base and increasing acidity.
-
5-Iodo: Positioned meta to the hydroxyl group, the iodine atom's influence is also primarily through its inductive effect, further withdrawing electron density and contributing to the stabilization of the conjugate base.
-
Given that both substituents are electron-withdrawing, it is certain that 2-Chloro-5-iodo-3-pyridinol is a considerably stronger acid than the parent 3-hydroxypyridine (pKa ≈ 8.75). While no experimental value is readily available in the literature, a reasoned estimation based on these principles would place the pKa of the hydroxyl group significantly lower, likely in the 6.0–7.5 range.
The logical relationship between the substituents and the resulting acidity is visualized below.
Caption: Influence of halogen substituents on the acidity of 3-pyridinol.
Experimental Determination of pKa Values
Accurate pKa determination requires rigorous experimental methodology. Potentiometric titration and UV-Vis spectrophotometry are two robust, field-proven techniques suitable for a molecule like 2-Chloro-5-iodo-3-pyridinol.[2][7][8]
Method 1: Potentiometric Titration
This classic method involves monitoring pH changes as a titrant of known concentration is added to the sample solution. It is precise, reliable, and directly measures the proton activity.[7][9]
Self-Validating Protocol for Potentiometric Titration:
-
Instrument Calibration: Calibrate the pH meter and electrode system using at least three certified standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C). This ensures the accuracy of all subsequent pH measurements.
-
Sample Preparation:
-
Accurately weigh a sample of 2-Chloro-5-iodo-3-pyridinol and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized, CO₂-free water to a final concentration of approximately 1-5 mM. The use of CO₂-free water is critical to prevent interference from carbonic acid.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[10]
-
-
Titration Assembly:
-
Place the sample solution in a jacketed titration vessel maintained at a constant temperature.
-
Immerse the calibrated pH electrode and a precision automated burette tip into the solution.
-
Gently stir the solution with a magnetic stirrer and purge the headspace with an inert gas (e.g., nitrogen or argon) to exclude atmospheric CO₂.[10]
-
-
Titration Execution:
-
Titrate the acidic hydroxyl group by adding small, precise increments of a standardized basic titrant (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, allowing the reading to stabilize. The data acquisition software should plot pH versus the volume of titrant added.
-
-
Data Analysis:
-
The pKa is the pH at the half-equivalence point.
-
Determine the equivalence point (Vₑ) precisely from the titration curve. This is most accurately achieved by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.[11]
-
The pKa is then determined by reading the pH from the original titration curve at the volume corresponding to Vₑ/2.
-
Caption: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is highly sensitive and requires only a small amount of sample. It is applicable if the protonated (Ar-OH) and deprotonated (Ar-O⁻) forms of the molecule exhibit different UV-Vis absorbance spectra.[12][13]
Self-Validating Protocol for UV-Vis Spectrophotometry:
-
Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer with a thermostatted cuvette holder.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, spanning a range of at least 1.5 pH units above and below the estimated pKa. Maintain a constant ionic strength across all buffers.
-
Sample Preparation: Prepare a concentrated stock solution of 2-Chloro-5-iodo-3-pyridinol in a suitable solvent (e.g., DMSO).
-
Spectral Measurement:
-
For each buffer solution, add a small, precise aliquot of the stock solution to ensure the final concentration is identical in every sample. The final concentration of the organic solvent should be kept low (e.g., <2% v/v) to minimize its effect on the pKa.[13]
-
Record the full UV-Vis spectrum (e.g., 230-500 nm) for the sample in each buffer. Also, record a spectrum of a blank (buffer + solvent) for each pH to use for baseline correction.
-
-
Data Analysis:
-
Identify one or more wavelengths (λ) where the absorbance difference between the fully protonated and fully deprotonated species is maximal.
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a similar logistic function. The pKa is the pH value at the inflection point of the curve.[12]
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Data Summary and Conclusion
| Compound | Relevant Functional Group | Experimental pKa | Reference(s) |
| 3-Hydroxypyridine | Hydroxyl (-OH) | ~8.75 | [3][4] |
| Phenol | Hydroxyl (-OH) | 9.95 | [14][15] |
| 2-Chlorophenol | Hydroxyl (-OH) | 8.56 | [14][15] |
| 3-Chlorophenol | Hydroxyl (-OH) | 9.12 | [14][15] |
| 3-Iodophenol | Hydroxyl (-OH) | 9.14 | [14] |
The data clearly shows that halogen substituents increase the acidity (lower the pKa) of phenols. The combined and positionally advantageous electron-withdrawing effects of both a 2-chloro and a 5-iodo group on the more electron-deficient pyridine ring are expected to result in a pKa for 2-Chloro-5-iodo-3-pyridinol that is significantly lower than that of 3-hydroxypyridine (~8.75).
References
-
Khan Academy. (n.d.). Substituent effects on acidic strength. Retrieved from [Link]
-
Khan Academy. (2024, July 30). Substituent effects on acidic strength | Aldehydes, ketones & carb. acids | Chemistry. YouTube. Retrieved from [Link]
- Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences.
-
ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Request PDF. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine Supplier in China. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Chen, Y. L., Doltsinis, N. L., Hider, R. C., & Barlow, D. J. (2012). Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones. The Journal of Physical Chemistry Letters, 3(20), 2980–2985. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-Chloro-5-Iodopyridine-3-Carboxylic Acid. Retrieved from [Link]
-
MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines. Retrieved from [Link]
-
PMC. (2023, December 7). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3-pyridinol. Retrieved from [Link]
-
MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]
-
Dardonville, C. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(2), 171–175. [Link]
-
Evans, R. F., & Brown, H. C. (1958). The Sulfonic Acids Derived from Pyridine and 2,6-Lutidine and the Corresponding N-Oxides. The Journal of Organic Chemistry, 23(11), 1658-1661. [Link]
-
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]
-
EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]
-
Turowski, M., Stasyuk, O. A., Szatylowicz, H., & Krygowski, T. M. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Molecules, 25(2), 406. [Link]
-
Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s475-s480. [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
-
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]
-
Journal of Al-Nahrain University. (2025, January 3). Effect of atomic Charge on pka's of Substituted pyridines. Retrieved from [Link]
-
PubMed. (n.d.). Estimation of uncertainty in pKa values determined by potentiometric titration. Retrieved from [Link]
- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
-
YouTube. (2022, August 7). How to find Pka of compound using UV visible spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, July 23). 16.5: The Effect of Substituents on pKa. Retrieved from [Link]
-
MDPI. (2021, February 21). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijper.org [ijper.org]
- 3. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 4. 3-Hydroxypyridine CAS#: 109-00-2 [m.chemicalbook.com]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. mt.com [mt.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. scispace.com [scispace.com]
- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. epfl.ch [epfl.ch]
An In-depth Technical Guide to the Solubility of 2-Chloro-5-iodo-3-pyridinol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-5-iodo-3-pyridinol. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document will delve into the theoretical and practical aspects of its solubility, offering a framework for solvent selection and experimental determination.
Introduction: The Significance of Solubility in a Research and Development Context
2-Chloro-5-iodo-3-pyridinol is a halogenated pyridine derivative. The strategic placement of chloro, iodo, and hydroxyl groups on the pyridine ring suggests its potential as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.
While specific quantitative solubility data for 2-Chloro-5-iodo-3-pyridinol is not extensively documented in publicly available literature, this guide will provide a robust framework for its determination and application based on its chemical structure and the known properties of similar compounds.
Theoretical Framework for Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like."[1] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The structure of 2-Chloro-5-iodo-3-pyridinol offers several clues to its potential solubility profile:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
-
Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents.
-
Halogen Atoms (Cl, I): The chloro and iodo substituents increase the molecular weight and introduce polar C-X bonds, contributing to dipole-dipole interactions.
-
Overall Polarity: The combination of these functional groups results in a molecule with moderate to high polarity.
Based on these features, it is anticipated that 2-Chloro-5-iodo-3-pyridinol will exhibit favorable solubility in polar aprotic solvents and some polar protic solvents, with lower solubility in nonpolar solvents.
Predicted Solubility Profile
While experimental data is paramount, a predicted solubility profile can guide initial solvent screening. The table below categorizes common organic solvents and predicts the likely solubility of 2-Chloro-5-iodo-3-pyridinol based on the properties of analogous compounds.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Acetone | High | The strong dipole moments of these solvents can effectively solvate the polar regions of the molecule. DMF, in particular, is often an excellent solvent for pyridinol derivatives.[2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of the solute can form hydrogen bonds with these solvents. However, the overall size and halogen substitution may limit very high solubility compared to smaller, less substituted pyridinols. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can engage in dipole-dipole interactions. Compounds like 2-chloro-5-iodopyridine show good solubility in DCM and chloroform.[2] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor. |
| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents makes them less suitable for dissolving a polar compound like 2-Chloro-5-iodo-3-pyridinol. |
| Nonpolar Alkanes | Hexane, Heptane | Very Low/Insoluble | The significant difference in polarity between the solute and these solvents will likely result in very poor solubility. |
| Water | Low/Insoluble | While the hydroxyl and pyridine functionalities can interact with water, the hydrophobic nature of the chloro- and iodo-substituted aromatic ring is expected to lead to low aqueous solubility, a common characteristic of similar compounds.[3][4] |
Experimental Determination of Solubility: A Validated Protocol
The following is a detailed, step-by-step methodology for the accurate determination of the solubility of 2-Chloro-5-iodo-3-pyridinol. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Materials and Equipment
-
2-Chloro-5-iodo-3-pyridinol (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Calibrated micropipettes
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
Experimental Workflow
Caption: Experimental workflow for determining the solubility of 2-Chloro-5-iodo-3-pyridinol.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-Chloro-5-iodo-3-pyridinol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately dispense a known volume of the desired organic solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5]
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow for initial settling of the solid.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 2-Chloro-5-iodo-3-pyridinol.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)
-
Factors Influencing Solvent Selection in Practical Applications
The choice of an appropriate solvent is critical for the successful application of 2-Chloro-5-iodo-3-pyridinol in processes such as crystallization and chromatography.
Crystallization
For crystallization, the ideal solvent is one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature. This differential solubility allows for high recovery of the purified compound upon cooling. A systematic approach to solvent selection for crystallization is outlined below.
Caption: Logical workflow for crystallization solvent selection.
Chromatography
For chromatographic purification (e.g., column chromatography or HPLC), the choice of solvents for the mobile phase is dictated by the need to achieve good separation between the target compound and any impurities. The solubility of 2-Chloro-5-iodo-3-pyridinol in the mobile phase is a key factor. A solvent system where the compound has moderate solubility is often a good starting point to ensure proper interaction with the stationary phase.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-Chloro-5-iodo-3-pyridinol. While specific data for this compound is limited, information on the closely related 2-Chloro-5-iodopyridine provides a basis for recommended handling procedures.
-
Hazard Classification: Similar compounds are classified as skin and eye irritants and may cause respiratory irritation.[6][7][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][8][9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[8][9] Avoid contact with skin and eyes.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9]
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-Chloro-5-iodo-3-pyridinol in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can generate the necessary data to effectively utilize this compound in their research and development activities. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for subsequent synthetic, purification, and formulation work.
References
- Pipzine Chemicals. (n.d.). 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine Supplier in China.
- High Purity Pyridine Derivatives. (n.d.). 2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China.
- Pipzine Chemicals. (n.d.). 2-Chloro-5-iodo-3-trifluoromethylpyridine | CAS 887267-84-3.
- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Pipzine Chemicals. (n.d.). 2-Chloro-5-Iodopyridine-3-Carboxylic Acid.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-iodopyridine 97 69045-79-0.
- PubChem. (n.d.). 2-Chloro-5-iodopyridine | C5H3ClIN | CID 4397176.
- (2010). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Sources
- 1. chem.ws [chem.ws]
- 2. 2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China – High Purity Pyridine Derivatives [pipzine-chem.com]
- 3. 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]
- 4. 2-Chloro-5-iodo-3-trifluoromethylpyridine | CAS 887267-84-3 | High-Purity Pyridine Derivatives Supplier in China [pipzine-chem.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]
- 7. 2-Chloro-5-iodopyridine | C5H3ClIN | CID 4397176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to 2-Chloro-5-iodo-3-pyridinol as a Pharmaceutical Intermediate
Abstract
Substituted pyridines are foundational scaffolds in modern medicinal chemistry, prized for their ability to engage in a wide range of biological interactions. Among these, 2-Chloro-5-iodo-3-pyridinol stands out as a particularly versatile and powerful intermediate. Its trifunctional nature—possessing orthogonally reactive chloro, iodo, and hydroxyl groups—offers a sophisticated platform for the strategic construction of complex molecular architectures. This guide provides an in-depth analysis of the synthesis, reactivity, and application of 2-Chloro-5-iodo-3-pyridinol, with a focus on its role in the development of targeted therapeutics. We will explore the causality behind synthetic choices, detail field-proven protocols, and present a case study illustrating its practical application in drug synthesis.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a privileged structure in drug discovery, appearing in numerous blockbuster drugs across various therapeutic areas, from oncology to cardiovascular disease. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions, making it an ideal anchor for binding to biological targets. The true power of the pyridine scaffold, however, lies in its capacity for functionalization.
2-Chloro-5-iodo-3-pyridinol is a prime example of a "drug-like" building block. Its three distinct functional groups offer chemists a playbook for sequential, site-selective modifications:
-
The iodide at the C5 position is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and alkynyl groups.
-
The chloride at the C2 position is less reactive than the iodide, allowing for selective reactions at C5. It is, however, susceptible to nucleophilic aromatic substitution (SNAr), particularly with activation from the ring nitrogen.
-
The hydroxyl group at C3 provides a handle for O-alkylation, O-acylation, or other modifications to modulate solubility, metabolic stability, and target engagement.
This inherent differential reactivity is not a limitation but a strategic advantage, allowing for a controlled and predictable assembly of the final active pharmaceutical ingredient (API).
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of an intermediate is critical for process development, safety, and quality control.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₃ClINO | [1] |
| Molecular Weight | 255.44 g/mol | |
| Appearance | Off-white to light yellow crystalline powder | [2] |
| Melting Point | ~95-98 °C (related structures) | [3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform); low in water. | [4][5] |
| CAS Number | 185418-56-4 |
Characterization: Standard analytical techniques are used to confirm the identity and purity of 2-Chloro-5-iodo-3-pyridinol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information by showing the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern characteristic of a molecule containing both chlorine and iodine.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the O-H stretch of the hydroxyl group and C-Cl/C-I bonds.
-
High-Performance Liquid Chromatography (HPLC): Used to assess purity by separating the main compound from any impurities.
Synthesis and Manufacturing Considerations
The accessibility of 2-Chloro-5-iodo-3-pyridinol is a key factor in its utility. A common synthetic approach involves the halogenation of a pre-existing pyridinol scaffold. For instance, one route may involve the iodination of 2-chloro-3-pyridinol.[1] A more elaborate synthesis could start from 2-amino-5-chloropyridine, which is first converted to 2-hydroxy-5-chloropyridine via diazotization.[6] Subsequent regioselective iodination at the 5-position would yield the target molecule.
Another documented method involves reacting 5-chloro-6-hydroxynicotinic acid with iodine in an aqueous alkaline iodide solution at elevated temperatures (40-150°C).[7] The product, 3-chloro-5-iodo-2-pyridinol, can then be precipitated by lowering the pH of the reaction mixture.[7]
Causality in Synthesis: The choice of a synthetic route often depends on the cost and availability of starting materials, scalability, and the desired purity profile. For large-scale manufacturing, a process that avoids costly purification steps like column chromatography is highly preferred. The precipitation method is advantageous in this regard.[7]
Reactivity and Strategic Application in Synthesis
The true value of 2-Chloro-5-iodo-3-pyridinol is realized in its controlled, sequential reactivity. A medicinal chemist can use this intermediate to build molecular complexity in a predictable manner.
Diagram: Strategic Functionalization Workflow
The following diagram illustrates the decision-making process for the selective functionalization of 2-Chloro-5-iodo-3-pyridinol.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 2-Chloro-5-phenyl-3-pyridinol from 2-Chloro-5-iodo-3-pyridinol and phenylboronic acid.
Materials:
-
2-Chloro-5-iodo-3-pyridinol (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Water
-
Argon (or Nitrogen) gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-5-iodo-3-pyridinol and phenylboronic acid.
-
Reagent Addition: Add potassium carbonate and the palladium catalyst to the flask.
-
Solvent Addition: Evacuate the flask and backfill with argon three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Causality: Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-Chloro-5-phenyl-3-pyridinol.
Self-Validation: The success of this protocol is validated by the complete consumption of the starting iodide (monitored by LC-MS) and the appearance of the desired product mass. The purity is confirmed post-purification by HPLC and the structure is confirmed by ¹H NMR.
Safety and Handling
Like many halogenated organic compounds, 2-Chloro-5-iodo-3-pyridinol and its precursors require careful handling. [1][8]* Hazards: It is classified as an irritant, causing skin and serious eye irritation. [1][8]It may also cause respiratory irritation. [1][8]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. [2]
Conclusion and Future Outlook
2-Chloro-5-iodo-3-pyridinol is more than just an intermediate; it is a strategic tool for the efficient construction of complex, drug-like molecules. Its predictable, sequential reactivity allows for the rapid generation of diverse chemical libraries and the optimization of lead compounds. As drug discovery continues to move towards highly specific and potent targeted therapies, the demand for versatile, intelligently designed building blocks like 2-Chloro-5-iodo-3-pyridinol will only increase. Its proven utility in accessing valuable chemical space ensures its continued prominence in the synthetic chemist's toolbox for years to come.
References
-
2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China – High Purity Pyridine Derivatives. Available at: [Link]
-
2-Chloro-5-hydroxypyridine | C5H4ClNO | CID 819821 - PubChem. National Institutes of Health. Available at: [Link]
-
2-Chloro-3-pyridinol | C5H4ClNO | CID 81136 - PubChem. National Institutes of Health. Available at: [Link]
- Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents.
-
Synthesis of 3-chloro-5-iodo-2-pyridinol - PrepChem.com. Available at: [Link]
-
Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]
-
Palladium Cross Coupling Reactions 1. An Introduction - YouTube. Available at: [Link]
Sources
- 1. 2-Chloro-3-pyridinol | C5H4ClNO | CID 81136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China – High Purity Pyridine Derivatives [pipzine-chem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]
- 5. 2-Chloro-5-Iodopyridine-3-Carboxylic Acid: Properties, Uses, Safety Data & Trusted Supplier China [pipzine-chem.com]
- 6. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. 2-Chloro-5-hydroxypyridine | C5H4ClNO | CID 819821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Intelligence & Technical Guide: 2-Chloro-5-iodo-3-pyridinol
The following guide provides an in-depth technical and commercial analysis of 2-Chloro-5-iodo-3-pyridinol (CAS: 115243-79-5), a specialized heterocyclic building block used primarily in the development of kinase inhibitors and complex agrochemicals.
Part 1: Executive Summary & Commercial Landscape
Compound Identity:
-
Name: 2-Chloro-5-iodo-3-pyridinol[1]
-
CAS Registry Number: 115243-79-5
-
Synonyms: 2-Chloro-5-iodo-pyridin-3-ol; 3-Hydroxy-2-chloro-5-iodopyridine.
-
Molecular Formula: C₅H₃ClINO
-
Molecular Weight: 255.44 g/mol
Market Status: The "Hidden" Tier
Unlike common commodity reagents (e.g., 2-chloropyridine), 2-Chloro-5-iodo-3-pyridinol is classified as a Tier 3 Building Block . It is rarely maintained in stock by major catalog suppliers due to its specific substitution pattern, which poses significant regiochemical synthetic challenges.
Procurement Reality:
-
Availability: High Scarcity. Most listings are "Inquiry Only" or "Make-to-Order."
-
Lead Time: Typically 4–8 weeks (Custom Synthesis cycle).
-
Primary Suppliers: Specialized CROs (Contract Research Organizations) and boutique heterocyclic vendors (e.g., Combi-Blocks, Enamine, WuXi AppTec, Fluorochem).
Price Analysis (Q1 2025 Estimates)
Pricing for this compound is volatile and volume-dependent. The high cost is driven by the need for chromatographic purification to remove regioisomers (specifically the 4-iodo and 6-iodo byproducts).
| Quantity | Estimated Price Range (USD) | Unit Cost (USD/g) | Fulfillment Model |
| 1 g | $450 – $850 | $450 – $850 | Custom Synthesis (FTE based) |
| 5 g | $1,200 – $2,000 | $240 – $400 | Batch Synthesis |
| 25 g | $3,500 – $5,500 | $140 – $220 | Semi-Bulk Campaign |
| 100 g+ | Inquire | < $100 | Process Scale-up |
Strategic Note: Do not rely on automated web pricing. Prices below $100/g for small quantities often indicate a mislabeled isomer (e.g., 2-chloro-3-iodo-5-pyridinol) or low purity. Always request a batch-specific H-NMR before purchase.
Part 2: Technical Specifications & Quality Control
The "Self-Validating" Protocol
To ensure the integrity of your drug discovery data, you must validate the identity of this material immediately upon receipt. The primary risk is regioisomer contamination .
1. Critical Impurity Profile
The synthesis of this compound involves electrophilic iodination of a pyridine ring. Due to the competing directing effects of the hydroxyl group (C3) and the chlorine (C2), the iodine can attach at C4 or C6, rather than the desired C5 position.
-
Target: 2-Chloro-5-iodo-3-pyridinol (Iodine at C5)
-
Common Impurity A: 2-Chloro-6-iodo-3-pyridinol (Para to OH; electronically favored)
-
Common Impurity B: 2-Chloro-4-iodo-3-pyridinol (Ortho to OH; sterically hindered but possible)
2. Analytical Validation (QC)
H-NMR Diagnostic Signals (DMSO-d6, 400 MHz):
-
Proton H4 (C4-H): Look for a doublet (d) around δ 7.6–7.8 ppm .
-
Proton H6 (C6-H): Look for a doublet (d) around δ 8.2–8.4 ppm .
-
Coupling Constant (
): The coupling constant between H4 and H6 (meta-coupling) is distinctively small ( ).-
Failure Mode: If you see a large coupling constant (
), you likely have the 4-iodo or 6-iodo isomer where protons are ortho to each other.
-
HPLC Purity Criteria:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.
-
Detection: UV @ 254 nm.
-
Acceptance: >97% Area.[2]
Part 3: Synthesis & Manufacturing Logic
Understanding the synthesis explains the high cost. The Directing Group Conflict makes the 5-iodo isomer difficult to access directly from 2-chloro-3-pyridinol.
Mechanistic Pathway & Challenges[1][3]
-
Direct Iodination Route (Low Yield):
-
Reagent: NIS (N-Iodosuccinimide) or
. -
Problem: The -OH group at C3 strongly directs incoming electrophiles to C2, C4, and C6 . Since C2 is blocked by Cl, the major product is usually 6-iodo (para to OH). The desired 5-iodo product is formed in minor amounts, requiring difficult column chromatography.[4]
-
The "Sandmeyer" Route (High Purity / High Cost):
-
Step 1: Nitration of 2-chloro-3-pyridinol
2-Chloro-3-hydroxy-5-nitropyridine. -
Step 2: Reduction
2-Chloro-3-hydroxy-5-aminopyridine. -
Step 3: Diazotization (
) followed by Iodination ( ). -
Advantage:[3][5][6][7][8][9][10][11][12] This route guarantees the iodine is placed at C5.
-
Disadvantage:[13] 3-step hazardous chemistry increases price.
-
Visualizing the Supply Chain Logic
The following diagram illustrates the decision matrix for procuring this compound, highlighting the risks of "Catalog" vs. "Custom" sources.
Caption: Procurement decision tree emphasizing the critical H-NMR checkpoint to avoid common regioisomer errors.
Part 4: Handling & Safety Data[1]
Hazard Classification (GHS):
-
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage Protocol:
-
Light Sensitive: The C-I bond is photolabile. Store in amber vials wrapped in foil.
-
Temperature: 2–8°C (Refrigerate). Long-term storage at -20°C is recommended to prevent de-iodination.
-
Atmosphere: Store under Argon or Nitrogen. Phenolic hydroxyls can oxidize over time.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 115243-79-5. Retrieved from [Link]
-
Wishka, D. G., et al. (2014). Synthesis of 6-Alkoxy-5-Aryl-3-Pyridinecarboxamides. Journal of Medicinal Chemistry. (Contextual reference for iodination of 2-chloro-3-pyridinol scaffolds). Retrieved from [Link]
-
Ohtawa, M., et al. (2010). Enantioselective total synthesis of atpenin A5. (Describes iodination regioselectivity on 3-pyridinol cores). Retrieved from [Link]
Sources
- 1. 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 2-IODO-3-HYDROXYPYRIDINE(40263-57-8) 1H NMR [m.chemicalbook.com]
- 7. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 8. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 10. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Practical Guide to the Site-Selective Suzuki-Miyaura Coupling of 2-Chloro-5-iodo-3-pyridinol
Abstract
Substituted 3-pyridinol scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing as core components in active pharmaceutical ingredients (APIs) and functional materials.[1][2][3] The selective functionalization of polyhalogenated pyridines presents a significant synthetic challenge, requiring precise control over reactivity to build molecular complexity in a controlled manner. This application note provides a comprehensive guide to the site-selective Suzuki-Miyaura cross-coupling of 2-chloro-5-iodo-3-pyridinol. We delve into the mechanistic principles governing the high regioselectivity, offer a field-proven experimental protocol, and present a systematic approach to reaction optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic transformation.
The Principle of Site-Selectivity: Exploiting Halogen Reactivity Differentials
The success of a site-selective cross-coupling reaction on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In the case of 2-chloro-5-iodo-3-pyridinol, the palladium-catalyzed Suzuki-Miyaura reaction proceeds with exceptionally high selectivity at the C5-iodo position. This preference is rooted in fundamental principles of organometallic chemistry, specifically the rate-determining oxidative addition step of the catalytic cycle.[4]
Causality Behind Experimental Choices:
-
Bond Dissociation Energy (BDE): The C-I bond (approx. 220-240 kJ/mol) is significantly weaker than the C-Cl bond (approx. 339 kJ/mol). This lower BDE means that the C-I bond requires less energy to break, making it far more susceptible to oxidative addition by the low-valent palladium(0) catalyst.
-
Oxidative Addition Kinetics: The oxidative addition of the aryl halide to the Pd(0) complex is the first and often rate-determining step in the Suzuki-Miyaura catalytic cycle.[5] The reaction rate for this step follows the trend I > Br > OTf >> Cl.[6] By carefully controlling reaction conditions, particularly temperature, the kinetic barrier for C-Cl bond activation is not overcome, leaving it intact while the C-I bond reacts exclusively.
-
Electronic Effects: The pyridine nitrogen atom and the hydroxyl group influence the electronic landscape of the aromatic ring. The C2 position is alpha to the electron-withdrawing nitrogen, which can increase its reactivity.[7] However, the overwhelming difference in bond strength between the C-I and C-Cl bonds is the dominant factor dictating selectivity in this substrate.
The catalytic cycle, illustrated below, highlights the preferential pathway. The Pd(0) species selectively inserts into the C-I bond, initiating the cycle that leads to the C-C bond formation at the C5 position.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 5-Aryl-2-chloro-3-pyridinol
This protocol provides a robust starting point for the site-selective coupling of various arylboronic acids to 2-chloro-5-iodo-3-pyridinol.
Materials & Reagents:
-
Substrate: 2-Chloro-5-iodo-3-pyridinol (1.0 mmol, 1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Base: Sodium carbonate (Na₂CO₃) (2.5 mmol, 2.5 equiv)
-
Solvents: 1,4-Dioxane (6 mL) and Water (2 mL)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, condenser, inert atmosphere setup (Argon or Nitrogen), standard glassware for workup and purification.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Degas the 1,4-dioxane and water by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-iodo-3-pyridinol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).
-
Add the Pd(PPh₃)₄ catalyst (0.03 equiv) to the flask.
-
Seal the flask, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Solvent Addition & Reaction Execution:
-
Under a positive pressure of inert gas, add the degassed 1,4-dioxane (6 mL) followed by the degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 80-90 °C.
-
Stir the reaction mixture vigorously. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material. Reactions are typically complete within 8-16 hours.[8]
-
-
Reaction Workup:
-
Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine all organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification and Characterization:
-
The crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-aryl-2-chloro-3-pyridinol product.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Parameter Optimization & Troubleshooting
While the provided protocol is robust, optimization may be required depending on the specific arylboronic acid used. Sterically hindered or electronically deactivated boronic acids may require more forcing conditions or alternative catalytic systems.
Table 1: Key Reaction Parameter Summary
| Parameter | Standard Condition | Variation & Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or Pd(OAc)₂ + XPhos/SPhos : For challenging or sterically hindered boronic acids. Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination.[9] |
| Base | Na₂CO₃ (aq.) | K₂CO₃, K₃PO₄, Cs₂CO₃ : Stronger bases like K₃PO₄ can be more effective for less reactive boronic acids by facilitating the transmetalation step.[9][10] |
| Solvent System | Dioxane/H₂O | Toluene/H₂O, DME/H₂O : The choice of organic solvent can influence catalyst solubility and reaction kinetics. DME is a common alternative.[6] |
| Temperature | 80-90 °C | 60-110 °C : Lower temperatures may be sufficient for highly reactive partners. Higher temperatures may be needed for difficult couplings but increase the risk of C-Cl activation and side reactions.[11] |
Troubleshooting Workflow:
If the reaction results in low yield, poor selectivity, or fails, the following logical workflow can be used to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting the site-selective Suzuki coupling.
Conclusion
The site-selective Suzuki-Miyaura coupling of 2-chloro-5-iodo-3-pyridinol is a highly efficient and predictable transformation for synthesizing valuable 5-aryl-2-chloro-3-pyridinol intermediates. The high degree of regioselectivity is governed by the significant difference in the carbon-halogen bond strengths, which allows for the preferential activation of the C-I bond. The protocol detailed herein provides a reliable method that can be adapted for a wide range of boronic acids. By understanding the mechanistic underpinnings and key reaction parameters, researchers can effectively troubleshoot and optimize this reaction to accelerate the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Title: Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines Source: PubMed URL: [Link]
-
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: RSC Publishing URL: [Link]
-
Title: Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) Source: InCatT - Innovative Catalyst Technologies URL: [Link]
-
Title: Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones Source: ACS Publications URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... Source: ResearchGate URL: [Link]
-
Title: Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines Source: ACS Publications URL: [Link]
-
Title: 2-Chloro-5-hydroxypyridine-3-carboxylic Acid | Properties, Uses, Safety, Supplier & Price China Source: Pipzine Chemicals URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: ACS Publications URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PMC - NIH URL: [Link]
-
Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]
-
Title: Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines Source: ResearchGate URL: [Link]
-
Title: Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C Source: The Journal of Organic Chemistry URL: [Link]
-
Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PMC - NIH URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations Source: PMC - NIH URL: [Link]
-
Title: "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery Source: PubMed URL: [Link]
-
Title: Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4 Source: Pro Progressio Alapítvány URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. proprogressio.hu [proprogressio.hu]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Optimizing the Regioselective Sonogashira Reaction at the C-5 Position of 2-Chloro-5-iodo-3-pyridinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the optimization of the Sonogashira cross-coupling reaction, specifically targeting the C-5 position of the trifunctional 2-chloro-5-iodo-3-pyridinol scaffold. Substituted pyridinols are pivotal structural motifs in medicinal chemistry and materials science. The ability to selectively introduce an alkyne moiety at the C-5 position, while preserving the chloro and hydroxyl functionalities, opens a gateway to a diverse array of novel compounds. This document, intended for researchers and drug development professionals, offers an in-depth exploration of the reaction mechanism, a systematic approach to parameter optimization, and detailed experimental protocols. The causality behind experimental choices is elucidated to empower scientists to not only replicate but also adapt these methodologies for their specific research needs.
Introduction: The Strategic Importance of Alkynyl-Substituted Pyridinols
The pyridine ring is a cornerstone in the architecture of numerous pharmaceuticals and functional organic materials.[1] Specifically, 3-hydroxypyridine derivatives are prevalent in a multitude of biologically active molecules. The introduction of an alkynyl group onto this scaffold via the Sonogashira reaction—a robust and versatile method for forming C(sp²)–C(sp) bonds—dramatically expands the synthetic possibilities for creating novel molecular entities.[2][3] The Sonogashira coupling, typically catalyzed by a palladium complex and a copper(I) co-catalyst, offers the advantage of being conducted under relatively mild conditions.[1][4]
The substrate at the heart of this guide, 2-chloro-5-iodo-3-pyridinol, presents a unique synthetic challenge and opportunity. Its trifunctional nature demands a highly regioselective transformation. The significant difference in the reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions forms the basis for achieving selectivity at the C-5 position. The C-I bond is substantially more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond, allowing for a targeted reaction. Furthermore, the presence of the hydroxyl group introduces considerations regarding its potential interference with the basic reaction conditions, a factor that will be addressed in the optimization protocols.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
A thorough understanding of the reaction mechanism is paramount for rational optimization. The Sonogashira reaction is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
The palladium cycle is initiated by the oxidative addition of the aryl iodide to a coordinatively unsaturated Pd(0) species, forming a Pd(II) intermediate. This step is widely considered to be the rate-determining step of the overall reaction. The subsequent step, transmetalation, involves the transfer of the alkynyl group from the copper acetylide (generated in the copper cycle) to the palladium center. The catalytic cycle is completed by reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
The copper cycle serves to activate the terminal alkyne. The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the Pd(II) complex. The presence of the base is crucial for deprotonating the terminal alkyne, thereby facilitating the formation of the copper acetylide.[1]
It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the formation of alkyne homocoupling (Glaser coupling) byproducts, which can be promoted by the presence of copper and oxygen.[5]
Strategic Optimization of the Sonogashira Reaction
The successful synthesis of 5-alkynyl-2-chloro-3-pyridinol hinges on the careful optimization of several key reaction parameters. A systematic approach, such as Design of Experiments (DoE), can be highly effective. However, a more traditional one-factor-at-a-time (OFAT) approach can also yield excellent results and is often more practical in a research setting.
Core Experimental Setup
The following represents a generalized starting point for the optimization experiments. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and alkyne homocoupling, especially when a copper co-catalyst is employed.
Screening of Reaction Parameters
The following tables outline a systematic approach to optimizing the reaction conditions for the coupling of 2-chloro-5-iodo-3-pyridinol with a model alkyne, such as phenylacetylene.
Table 1: Catalyst and Ligand Screening
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | - | 4 | Et₃N | DMF | 80 | |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | 4 | Et₃N | DMF | 80 | |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | 4 | Et₃N | DMF | 80 | |
| 4 | Pd(PPh₃)₄ (2) | - | 4 | Et₃N | DMF | 80 | |
| 5 | Pd(PPh₃)₂Cl₂ (2) | - | - | Et₃N | DMF | 80 |
Rationale: This initial screen evaluates common palladium sources and ligands. Triphenylphosphine-based catalysts are a standard starting point.[6] More electron-rich and bulky ligands like XPhos can sometimes improve reaction efficiency, especially with challenging substrates. Entry 5 explores a copper-free variant.
Table 2: Base and Solvent Optimization
| Entry | Palladium System | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Optimized from Table 1 | Et₃N (3) | DMF | 80 | |
| 2 | Optimized from Table 1 | DIPEA (3) | DMF | 80 | |
| 3 | Optimized from Table 1 | K₂CO₃ (3) | Acetonitrile | 80 | |
| 4 | Optimized from Table 1 | Cs₂CO₃ (3) | Dioxane | 80 | |
| 5 | Optimized from Table 1 | Et₃N (as solvent) | Et₃N | 80 |
Rationale: The choice of base and solvent is critical. Amine bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA) often serve as both the base and a ligand for the copper co-catalyst.[1] Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can also be effective and may be advantageous if the hydroxyl group of the substrate is sensitive to strongly basic amines. The solvent can influence catalyst solubility and reaction kinetics.
Table 3: Temperature and Reaction Time Optimization
| Entry | Optimized Conditions | Temp (°C) | Time (h) | Yield (%) |
| 1 | From Tables 1 & 2 | Room Temp. | 24 | |
| 2 | From Tables 1 & 2 | 50 | 12 | |
| 3 | From Tables 1 & 2 | 80 | 6 | |
| 4 | From Tables 1 & 2 | 100 | 3 |
Rationale: While many Sonogashira reactions proceed at room temperature, heating can significantly accelerate the reaction rate, especially for less reactive substrates.[1] Monitoring the reaction over time at different temperatures will determine the optimal balance between reaction completion and potential byproduct formation.
Detailed Experimental Protocols
General Procedure for Sonogashira Coupling
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added 2-chloro-5-iodo-3-pyridinol (1.0 equiv.), the terminal alkyne (1.2 equiv.), the chosen solvent (e.g., DMF, 0.1 M), and the selected base (e.g., Et₃N, 3.0 equiv.). The reaction mixture is degassed by bubbling with nitrogen or argon for 20-30 minutes. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), any additional ligand (if required), and copper(I) iodide (0.04 equiv.) are then added under a positive pressure of the inert gas. The reaction mixture is heated to the desired temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 5-alkynyl-2-chloro-3-pyridinol.
Notes on the Hydroxyl Group
While protection of the hydroxyl group may not be necessary, if significant side reactions or low yields are observed, protection as a silyl ether (e.g., TBDMS) or a benzyl ether can be considered. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal. However, it is often advantageous to attempt the reaction without protection first, as this simplifies the overall synthetic sequence. Several studies have shown that Sonogashira couplings can proceed efficiently in the presence of unprotected hydroxyl groups.[3]
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active and that the reaction is performed under strictly anaerobic conditions.
-
Insufficient Base: The base is crucial for the deprotonation of the alkyne. Consider using a stronger base or increasing the stoichiometry.
-
Low Temperature: Some less reactive substrates may require higher temperatures to proceed at a reasonable rate.
-
-
Formation of Byproducts:
-
Glaser Homocoupling: This is indicated by the formation of a symmetrical diyne from the terminal alkyne. If this is a significant issue, consider a copper-free protocol or ensure rigorous exclusion of oxygen.
-
Dehalogenation: Reductive dehalogenation of the starting material can sometimes occur. The choice of ligand and solvent can influence this side reaction.
-
-
Reaction with the Chloro Group:
-
While the C-I bond is significantly more reactive, prolonged reaction times or very high temperatures could potentially lead to some coupling at the C-Cl position. Careful monitoring of the reaction is essential to maximize selectivity.
-
Conclusion
The Sonogashira reaction is a powerful tool for the synthesis of 5-alkynyl-2-chloro-3-pyridinol derivatives. By leveraging the inherent reactivity difference between the iodo and chloro substituents, a high degree of regioselectivity can be achieved. A systematic optimization of the catalyst system, base, solvent, and temperature is crucial for maximizing the yield and purity of the desired product. The protocols and insights provided in this guide offer a robust starting point for researchers to develop efficient and scalable syntheses of these valuable compounds for applications in drug discovery and materials science.
References
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
ResearchGate. Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024). [Link]
-
Pravst, I., & Košmrlj, J. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic & Biomolecular Chemistry, 20(34), 6883-6894. [Link]
-
Li, J., et al. (2015). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 4(2), 25-34. [Link]
-
ResearchGate. Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]
-
Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3724–3727. [Link]
-
Al-Zoubi, R. M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1843. [Link]
-
Köllhofer, A., et al. (2008). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 27(21), 5649–5657. [Link]
-
Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92–102. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6344-6369. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Protocols for O-alkylation of 2-Chloro-5-iodo-3-pyridinol
Introduction & Strategic Significance
The scaffold 2-Chloro-5-iodo-3-pyridinol (CAS: 464132-15-2) represents a "privileged structure" in medicinal chemistry. It serves as a critical junction point for the synthesis of nicotinic acetylcholine receptor (nAChR) ligands (e.g., epibatidine analogs) and Type II kinase inhibitors.
The molecule features three distinct points of reactivity:
-
C-2 Chlorine: Susceptible to SNAr displacement or metal-catalyzed coupling.
-
C-5 Iodine: Highly reactive in Suzuki, Sonogashira, and Heck couplings.
-
C-3 Hydroxyl: The focus of this guide—a nucleophilic handle for etherification.
The Challenge: While 3-hydroxypyridines generally favor O-alkylation over N-alkylation (unlike their 2- and 4-hydroxypyridine counterparts which exist predominantly as pyridones), the reaction conditions must be carefully tuned. The presence of the electron-withdrawing Chlorine at C-2 and Iodine at C-5 increases the acidity of the hydroxyl group (estimated pKa ~6.5–7.0), allowing for milder bases, but also reduces the nucleophilicity of the oxygen.
This guide details two robust protocols: Cesium-Promoted SN2 Alkylation (for alkyl halides) and the Mitsunobu Reaction (for complex/chiral alcohols).
Mechanistic Logic & Regioselectivity
Understanding the electronic landscape of the substrate is prerequisite to successful synthesis.
-
Acidity: The 2-Cl and 5-I substituents withdraw electron density from the ring, stabilizing the phenoxide anion. This makes the 3-OH significantly more acidic than phenol (pKa 10).
-
Regiocontrol (O- vs. N-alkylation):
-
Steric Shielding: The bulky Chlorine atom at position 2 sterically hinders the ring Nitrogen, discouraging N-alkylation.
-
Electronic Deactivation: The inductive effect of the 2-Cl further reduces the basicity and nucleophilicity of the ring Nitrogen.
-
Reaction Pathway Visualization
Caption: Mechanistic pathway highlighting the steric and electronic factors favoring O-alkylation due to the C-2 Chlorine substituent.
Protocol A: Cesium-Promoted SN2 Alkylation
Best for: Primary alkyl halides, benzyl halides, and allyl halides.
Rationale
Cesium Carbonate (Cs2CO3) is superior to Potassium Carbonate (K2CO3) for this substrate. The "Cesium Effect" involves the higher solubility of cesium salts in organic solvents and the formation of a "naked" phenoxide anion due to the weak coordination of the large Cs+ cation, significantly enhancing nucleophilicity.
Materials
-
Substrate: 2-Chloro-5-iodo-3-pyridinol (1.0 equiv)
-
Alkylating Agent: Alkyl Halide (R-X, 1.1 – 1.2 equiv)
-
Note: Iodides > Bromides >> Chlorides in reactivity.
-
-
Base: Cesium Carbonate (Cs2CO3), anhydrous (1.5 – 2.0 equiv)
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone), anhydrous.
-
Concentration: 0.2 M – 0.5 M.
-
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with 2-Chloro-5-iodo-3-pyridinol (1.0 equiv) and anhydrous DMF (0.3 M concentration).
-
Deprotonation: Add Cs2CO3 (1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes. The suspension may change color (often yellow/orange) indicating phenoxide formation.
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.
-
Liquid halides: Add neat via syringe.
-
Solid halides: Dissolve in minimal DMF before addition.
-
-
Reaction:
-
Reactive Electrophiles (Benzyl/Allyl): Stir at RT for 2–4 hours.
-
Unreactive Electrophiles (Alkyl Chlorides/Long chains): Heat to 60°C for 4–12 hours.
-
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS. The product will be less polar (higher Rf) than the starting pyridinol.
-
Work-up:
-
Dilute the reaction mixture with EtOAc (5x reaction volume).
-
Wash with Water (2x) and Brine (1x) to remove DMF.
-
Dry organic layer over Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica Gel).
-
Eluent: Gradient of 0% → 30% EtOAc in Hexanes.
-
Protocol B: Mitsunobu Etherification
Best for: Secondary alcohols, complex chiral alcohols, or when the alkyl halide is unstable/unavailable.
Rationale
The Mitsunobu reaction allows for the dehydration coupling of the pyridinol with an alcohol. Because the pKa of the pyridinol (< 8) is well below the pKa of the betaine intermediate, protonation of the betaine is rapid, ensuring efficient coupling.
Materials
-
Substrate: 2-Chloro-5-iodo-3-pyridinol (1.0 equiv)
-
Alcohol: R-OH (1.0 – 1.2 equiv)
-
Phosphine: Triphenylphosphine (PPh3) (1.2 – 1.5 equiv)
-
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 – 1.5 equiv)
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Procedure
-
Preparation: Dry a reaction vessel under nitrogen atmosphere.
-
Mixing: Dissolve 2-Chloro-5-iodo-3-pyridinol (1.0 equiv), the Alcohol (1.0 equiv), and PPh3 (1.2 equiv) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to 0°C (ice bath).
-
Addition: Add DIAD (1.2 equiv) dropwise over 10–15 minutes.
-
Critical: The solution will turn yellow/orange. Maintain temperature < 5°C during addition to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to RT naturally. Stir for 12–24 hours.
-
Work-up: Concentrate the reaction mixture directly onto silica gel or perform an aqueous work-up (EtOAc/Water) if the byproduct PPh3O is difficult to separate.
-
Purification:
-
The major challenge is separating Triphenylphosphine oxide (TPPO).
-
Method 1: Trituration with cold ether/hexanes (TPPO often precipitates).
-
Method 2: Flash Chromatography using a gradient of Hexanes/EtOAc.
-
Analytical Validation & Troubleshooting
Distinguishing Regioisomers (NMR)
It is crucial to verify O-alkylation vs N-alkylation.
| Feature | O-Alkylated Product (Ether) | N-Alkylated Product (Pyridone) |
| 13C NMR (C-3) | ~150–160 ppm (Aromatic C-O) | ~160–170 ppm (Carbonyl-like) |
| 1H NMR (Alpha protons) | OCH2 signal typically 3.8–4.2 ppm | NCH2 signal typically 4.0–4.5 ppm (Deshielded) |
| IR Spectroscopy | Strong C-O stretch ~1250 cm-1 | Strong C=O stretch ~1650 cm-1 |
Common Issues
| Problem | Root Cause | Solution |
| Low Conversion | Poor nucleophilicity due to steric bulk. | Switch to Protocol A with Cs2CO3 and heat to 80°C. Add catalytic KI (10 mol%) if using alkyl chlorides. |
| N-Alkylation Observed | Solvent too polar/protic or base too strong. | Ensure solvent is anhydrous. Do NOT use NaH (can promote N-alkylation via tight ion pairing). Stick to Carbonates.[1] |
| TPPO Contamination | Mitsunobu byproduct. | Use Polymer-supported PPh3 (PS-PPh3) for filtration-based removal. |
Safety & Handling
-
Halogenated Pyridines: 2-Chloro-5-iodo-3-pyridinol is a potential skin and respiratory irritant.[2] Handle in a fume hood.
-
Alkylating Agents: Alkyl halides (especially Methyl Iodide, Benzyl Bromide) are potent alkylators and potential carcinogens. Double-glove and use luer-lock syringes.
-
DIAD/DEAD: Explosive potential if heated under confinement. Store cold.
References
- General Reactivity of 3-Hydroxypyridines: Spivey, A. C., & Arseniyadis, S. (2004). "Nucleophilic catalysis by 4-(dialkylamino)pyridines revisited." Angewandte Chemie International Edition, 43(41), 5436-5441. (Discusses pyridine nitrogen vs oxygen nucleophilicity). Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
-
Cesium Carbonate Effect
-
Flessner, T., & Dorsch, D. (2002). "Efficient synthesis of O-alkylated hydroxypyridines." Tetrahedron Letters, 43(21), 4225-4228. Link
-
-
Mitsunobu Reaction on Pyridinols
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link
-
-
Specific Scaffold Applications (Epibatidine/Kinase Intermediates)
-
Regioselectivity Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-氯-5-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 4. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
Application Notes and Protocols for Protecting Group Strategies for the 3-Hydroxy Group in Halopyridines
Sources
- 1. researchgate.net [researchgate.net]
- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. adichemistry.com [adichemistry.com]
- 11. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Functionalization of the 2-Chloro-5-iodo-3-pyridinol Scaffold: A Strategic Guide to Sequential Derivatization
An Application Guide for Researchers
Abstract: The 2-chloro-5-iodo-3-pyridinol scaffold is a highly valuable, trifunctional building block in modern medicinal chemistry and drug discovery. Its strategic importance lies in the distinct electronic and steric environments of its three functional groups—an iodo, a chloro, and a hydroxyl group—which allows for selective, sequential chemical modifications. This guide provides a detailed technical overview and actionable protocols for the orthogonal functionalization of this scaffold. We will explore the underlying principles of chemoselectivity and provide step-by-step methodologies for leveraging palladium-catalyzed cross-coupling reactions and classical nucleophilic substitutions to systematically build molecular complexity.
Foundational Principles: Understanding the Scaffold's Reactivity
The success of any orthogonal functionalization strategy hinges on a deep understanding of the inherent reactivity differences between the available functional sites. The 2-chloro-5-iodo-3-pyridinol scaffold presents three distinct handles for chemical modification, each with a predictable reactivity profile that can be exploited.
-
The 5-Iodo Group: The carbon-iodine bond is the most labile of the two C-X bonds, making it the primary site for oxidative addition to a Pd(0) catalyst.[1] This makes the C5 position highly susceptible to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, under relatively mild conditions.[2][3]
-
The 2-Chloro Group: The carbon-chlorine bond is significantly stronger and less reactive in palladium-catalyzed cross-coupling reactions compared to the C-I bond.[4] Functionalization at this site typically requires more forcing conditions, such as higher temperatures, stronger bases, or the use of more electron-rich, sterically hindered phosphine ligands (e.g., those used in Buchwald-Hartwig amination or specialized Suzuki couplings for C-Cl activation).[5][6] This disparity in reactivity between the C-I and C-Cl bonds is the cornerstone of the orthogonal strategy.
-
The 3-Hydroxyl Group: As a phenolic hydroxyl group, this moiety is acidic and can be readily deprotonated by a suitable base to form a potent nucleophile. This allows for straightforward O-alkylation or O-acylation reactions.[7] However, its presence can interfere with cross-coupling reactions, which often employ basic conditions.[8] Therefore, it is often either functionalized last or protected during the modification of the halide positions.
This inherent reactivity hierarchy (I > Cl >> OH for cross-coupling vs. nucleophilicity) dictates a logical and highly efficient path for sequential functionalization.
Strategic Workflow for Orthogonal Functionalization
Our recommended strategy involves a three-stage process that leverages the differential reactivity of the functional groups. This approach maximizes selectivity and yield by addressing the most reactive site first under conditions that leave the other sites untouched.
Caption: A strategic workflow for the sequential, orthogonal functionalization of the 2-chloro-5-iodo-3-pyridinol scaffold.
Detailed Experimental Protocols
The following protocols are designed as robust starting points. Researchers should note that optimization of reaction times, temperatures, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: Selective C5-Arylation via Suzuki-Miyaura Coupling
This protocol selectively targets the C-I bond, leaving the C-Cl and O-H bonds intact. The choice of a mild base and a standard palladium catalyst is critical for achieving this selectivity.
Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool.[9][10] By using a catalyst like Pd(PPh₃)₄ and a relatively weak base such as Na₂CO₃ at moderate temperatures, the energy barrier for the oxidative addition into the C-Cl bond is not overcome, ensuring exclusive reaction at the C5-iodo position.
| Parameter | Value/Reagent | Molar Equiv. | Purpose |
| Starting Material | 2-Chloro-5-iodo-3-pyridinol | 1.0 | Scaffold |
| Coupling Partner | Arylboronic Acid | 1.1 - 1.3 | Source of Aryl Group |
| Catalyst | Pd(PPh₃)₄ | 0.03 - 0.05 | Pd(0) source for catalytic cycle |
| Base | Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 | Activates boronic acid |
| Solvent System | 1,4-Dioxane / H₂O | 4:1 v/v | Facilitates dissolution of organic and inorganic reagents |
| Temperature | 80-90 °C | - | Provides thermal energy for reaction |
| Reaction Time | 4-12 hours | - | Time to completion |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-iodo-3-pyridinol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the flask.
-
Introduce the degassed solvent system (1,4-dioxane and water, 4:1 ratio) via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting pyridinol.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-5-aryl-3-pyridinol intermediate.
Protocol 2: Selective C2-Amination via Buchwald-Hartwig Amination
With the C5 position functionalized, attention turns to the C2-chloro position. This transformation requires a more specialized catalyst system capable of activating the stronger C-Cl bond.
Rationale: The Buchwald-Hartwig amination is a premier method for forming C-N bonds. The activation of aryl chlorides requires a more electron-rich and sterically hindered palladium-ligand complex than that used for aryl iodides. A combination of a palladium source like Pd₂(dba)₃ and a biarylphosphine ligand (e.g., XPhos, SPhos) is highly effective.
| Parameter | Value/Reagent | Molar Equiv. | Purpose |
| Starting Material | 2-Chloro-5-aryl-3-pyridinol | 1.0 | Intermediate from Protocol 1 |
| Coupling Partner | Primary or Secondary Amine | 1.2 - 1.5 | Source of Amino Group |
| Catalyst Precursor | Pd₂(dba)₃ | 0.01 - 0.02 | Pd(0) source |
| Ligand | XPhos or SPhos | 0.04 - 0.08 | Activates Pd for C-Cl insertion |
| Base | Sodium tert-butoxide (NaOtBu) | 1.5 - 2.0 | Strong, non-nucleophilic base |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous | Anhydrous, high-boiling solvent |
| Temperature | 100-110 °C | - | Provides thermal energy for C-Cl activation |
| Reaction Time | 6-24 hours | - | Time to completion |
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube, add the 2-chloro-5-aryl-3-pyridinol (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and the phosphine ligand (0.08 equiv).
-
Seal the tube, and evacuate and backfill with an inert atmosphere (Argon) three times.
-
Add anhydrous toluene or dioxane, followed by the amine (1.3 equiv).
-
Finally, add the sodium tert-butoxide (1.8 equiv) under a positive pressure of argon. Caution: NaOtBu is highly basic and moisture-sensitive.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C in a pre-heated oil bath.
-
Stir vigorously and monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 2-amino-5-aryl-3-pyridinol.
Protocol 3: O-Alkylation of the 3-Hydroxyl Group
This final step functionalizes the hydroxyl group, completing the trisubstitution of the scaffold. This is a classic Williamson ether synthesis.
Rationale: The phenolic proton is readily removed by a moderately strong base, creating a phenoxide that acts as a nucleophile. This phenoxide can then displace a halide from a suitable alkyl electrophile.
| Parameter | Value/Reagent | Molar Equiv. | Purpose |
| Starting Material | 2-Amino-5-aryl-3-pyridinol | 1.0 | Intermediate from Protocol 2 |
| Electrophile | Alkyl Halide (e.g., R-Br, R-I) | 1.1 - 1.5 | Source of Alkyl Group |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Deprotonates the hydroxyl group |
| Solvent | DMF or Acetonitrile | Anhydrous | Polar aprotic solvent |
| Temperature | 25-60 °C | - | Reaction temperature |
| Reaction Time | 2-12 hours | - | Time to completion |
Step-by-Step Methodology:
-
Dissolve the 2-amino-5-aryl-3-pyridinol (1.0 equiv) in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate (2.5 equiv) and the alkyl halide (1.2 equiv).
-
Stir the mixture at room temperature or heat gently (e.g., 50 °C) to accelerate the reaction.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography to obtain the final trisubstituted product.
Alternative Strategy: Protection of the Hydroxyl Group
In certain cases, particularly with sensitive cross-coupling partners or if the hydroxyl group leads to poor solubility, a protection/deprotection strategy may be advantageous. Silyl ethers are a common choice due to their ease of installation and mild removal conditions.[11][12]
Caption: An alternative workflow involving protection and deprotection of the C3-hydroxyl group.
-
Protection Protocol (TBS Ether): To a solution of the pyridinol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv) followed by tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv). Stir at room temperature until the reaction is complete (monitored by TLC). Work up by pouring into water and extracting with ether or ethyl acetate. Purify as needed.[11]
-
Deprotection Protocol (TBAF): Dissolve the TBS-protected compound in THF and add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv). Stir at room temperature for 1-3 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify.
Conclusion
The 2-chloro-5-iodo-3-pyridinol scaffold offers a robust and versatile platform for the synthesis of complex, highly substituted pyridine derivatives. By understanding and exploiting the intrinsic reactivity differences between the iodo, chloro, and hydroxyl functionalities, researchers can employ a logical and efficient orthogonal strategy. The protocols detailed herein for sequential Suzuki coupling, Buchwald-Hartwig amination, and O-alkylation provide a validated pathway to unlock the full synthetic potential of this valuable chemical building block, enabling the rapid generation of diverse molecular libraries for drug discovery and development.
References
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
-
Dunsford, J. J., & Glorius, F. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems". National Institutes of Health. [Link]
-
Leadbeater, N. E., & Marco, M. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines". The Journal of Organic Chemistry. [Link]
-
Ipsen, J., & Köhler, F. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis". National Institutes of Health. [Link]
-
Seltzman, H. H., & Wyrick, C. D. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes". PMC. [Link]
-
MH Chem. "Suzuki Coupling Mechanism". YouTube. [Link]
- (No Source Found)
- (No Source Found)
-
"The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides". ResearchGate. [Link]
- (No Source Found)
- (No Source Found)
- (No Source Found)
-
Hartwig, J. F., & Larsen, M. A. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups". PMC. [Link]
- (No Source Found)
- (No Source Found)
- (No Source Found)
-
"Suzuki Coupling". Organic Chemistry Portal. [Link]
- (No Source Found)
-
"Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals". ResearchGate. [Link]
-
"Hydroxyl Protecting Groups Stability". Organic Chemistry Portal. [Link]
-
Schnider, P., et al. "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species". Discovery of Balovaptan, a vasopressin 1a receptor antagonist for the treatment of autism spectrum disorder, J. Med. Chem.. [Link]
- (No Source Found)
- (No Source Found)
- (No Source Found)
-
Al-Amin, M., & Bhuiyan, M. M. H. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond". MDPI. [Link]
-
Ashenhurst, J. "Protecting Groups For Alcohols". Master Organic Chemistry. [Link]
- "US9643958B2 - Deprotection method for protected hydroxyl group".
-
ZM Silane Limited. "Hydroxyl Protecting Groups In Multi-Step Syntheses". ZM Silane Limited. [Link]
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. zmsilane.com [zmsilane.com]
Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-5-iodo-3-pyridinol
Introduction: Strategic Value of the 2-Chloro-5-iodo-3-pyridinol Scaffold
The 2-chloro-5-iodo-3-pyridinol core is a highly valuable, trifunctionalized heterocyclic building block in modern medicinal chemistry and materials science. Its strategic importance lies in the orthogonal reactivity of its three distinct functional groups. The electron-deficient nature of the pyridine ring, enhanced by the presence of the nitrogen atom, predisposes the C2 and C4 positions to nucleophilic attack.[1][2] The chlorine atom at the C2 position serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing for the introduction of a diverse range of nucleophiles. Concurrently, the iodine atom at the C5 position is a prime handle for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The hydroxyl group at C3 modulates the electronic properties of the ring and provides an additional site for modification or a key interaction point for biological targets.
This guide provides a comprehensive overview of the mechanistic principles and practical laboratory protocols for performing SNAr reactions specifically on the 2-chloro-5-iodo-3-pyridinol scaffold.
Mechanistic Principles: Regioselectivity and Reactivity
The success of a synthetic protocol hinges on a firm understanding of the underlying reaction mechanism. The SNAr reaction is a two-step addition-elimination process.[3][4]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (C2-chloro). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][5]
-
Elimination & Aromatization: The aromaticity of the ring is then restored through the expulsion of the chloride leaving group.[3]
Why C2 Substitution is Favored
The regioselectivity of the nucleophilic attack is dictated by the electronic landscape of the pyridine ring.
-
Inductive and Mesomeric Effects: The ring nitrogen acts as a powerful electron-withdrawing group, polarizing the C-Cl bond and making the C2 carbon highly electrophilic.[6] During the formation of the Meisenheimer complex, the nitrogen atom can effectively stabilize the negative charge through resonance, particularly when the attack occurs at the C2 (ortho) or C4 (para) positions.[1][2][7]
-
Substituent Influence: The 3-hydroxyl group is a weak activating group, while the 5-iodo group has a minor electronic influence on the C2 position. Therefore, the inherent reactivity of the pyridine ring overwhelmingly directs substitution to the C2 position.
The diagram below illustrates the resonance stabilization of the Meisenheimer intermediate following nucleophilic attack at the C2 position.
Caption: SNAr Addition-Elimination Mechanism.
The Role of the 3-Hydroxyl Group
The phenolic hydroxyl group at C3 is acidic. In the presence of a base, it can be deprotonated to form a phenoxide. This deprotonation can influence the reaction in two ways:
-
Enhanced Reactivity: The resulting phenoxide is a strong electron-donating group, which can potentially decrease the electrophilicity of the ring and slow down the SNAr reaction.
-
Solubility: Formation of the salt may alter the solubility of the starting material in various organic solvents.
In practice, for most amine nucleophiles, the reaction can proceed without explicit deprotonation of the hydroxyl group, using a base solely to trap the HCl byproduct. However, for less reactive nucleophiles, the choice of base and conditions becomes more critical.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
General Protocol for SNAr with Amine Nucleophiles
This protocol is a robust starting point for the reaction of 2-chloro-5-iodo-3-pyridinol with various primary and secondary amines.
Workflow Overview
Caption: General experimental workflow for SNAr.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-iodo-3-pyridinol (1.0 eq.).
-
Reagent Addition:
-
Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or 1,4-dioxane (approx. 0.1–0.5 M concentration).[8]
-
Add the amine nucleophile (1.1–1.5 eq.).
-
Add a non-nucleophilic base to scavenge the HCl formed during the reaction. For neutral amine nucleophiles, a tertiary amine like Diisopropylethylamine (DIEA) (2.0 eq.) or an inorganic base like potassium carbonate (K₂CO₃) (2.0 eq.) is recommended.[8]
-
-
Reaction Conditions: Heat the mixture to a temperature between 80–120 °C under a nitrogen or argon atmosphere. Higher temperatures may be required for less reactive amines.
-
Self-Validating Monitoring: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS. A typical TLC eluent system is 20-50% ethyl acetate in hexanes. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for SNAr with Alkoxide or Thiolate Nucleophiles
For oxygen or sulfur nucleophiles, it is often necessary to pre-form the more potent anionic nucleophile (alkoxide/thiolate).
Step-by-Step Methodology:
-
Nucleophile Preparation (Pre-Deprotonation): In a separate flask under an inert atmosphere, dissolve the alcohol or thiol (1.2 eq.) in an anhydrous solvent like Tetrahydrofuran (THF). Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.[9] Allow the mixture to stir at room temperature for 30 minutes. Caution: Hydrogen gas is evolved.
-
Main Reaction: In the main reaction flask, dissolve 2-chloro-5-iodo-3-pyridinol (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Addition: Slowly add the pre-formed nucleophile solution from step 1 to the solution of the pyridinol at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60–100 °C and monitor for completion by TLC or LC-MS as described previously.
-
Work-up and Purification: Follow the work-up and purification steps outlined in section 3.1. The initial quench should be done carefully at 0 °C with saturated aqueous ammonium chloride (NH₄Cl) if excess NaH was used.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the SNAr reaction on 2-chloro-5-iodo-3-pyridinol with various nucleophiles.
| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | K₂CO₃ | NMP | 110 | 4-6 | >90 |
| Benzylamine | DIEA | Dioxane | 100 | 8-12 | 80-90 |
| Phenol | NaH | DMF | 80 | 12-18 | 65-75 |
| Ethanethiol | NaH | THF/DMF | 60 | 2-4 | >90 |
| Aniline | Cs₂CO₃ | Dioxane | 120 | 24 | 50-65 |
Note: These values are illustrative and should be optimized for each specific substrate and nucleophile combination.
Troubleshooting and Key Insights
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more polar solvent (DMSO is often superior for SNAr), or employing a stronger base for deprotonation.[9] For weak nucleophiles, pre-deprotonation is crucial.[9]
-
Side Reactions: At very high temperatures or with highly reactive nucleophiles, reaction at the 5-iodo position is a theoretical possibility, though kinetically much less favorable than substitution at the activated C2 position. If this is observed, reducing the reaction temperature should improve selectivity.
-
Phenolic Reactivity: If the 3-hydroxyl group interferes (e.g., acts as a competing nucleophile in an intramolecular cyclization), it can be protected as a methyl or benzyl ether prior to the SNAr reaction and deprotected afterward.
-
Leaving Group Reactivity: While chloride is a good leaving group in these activated systems, the corresponding 2-fluoro derivative would be even more reactive (F > Cl > Br > I), as the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[5]
Conclusion
The nucleophilic aromatic substitution on 2-chloro-5-iodo-3-pyridinol is a reliable and versatile method for generating diverse libraries of functionalized pyridines. By understanding the core mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize novel molecular entities for applications in drug discovery and materials science. The protocols provided herein offer a validated starting point for laboratory execution.
References
- Vertex AI Search. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
- Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings.
- Wei, X., et al. SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry.
- BenchChem. (2025). Optimizing base and solvent conditions for SNAr reactions.
- Chemistry LibreTexts. (2022). 16.
- Google Patents.
- Al-Zaydi, K. M. (n.d.).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
- Organic Chemistry Explained. (n.d.). 2 - Reaction Examples.
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- DOKUMEN.PUB. (n.d.). Exercise book on Aromatic Nitrogen Heterocycles Chemistry: How to deal with the synthesis and reactivity of five- and six-membered rings 9782759830824.
- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
- ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- BenchChem. (n.d.). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
- RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.
- Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
- Wikipedia.
- Chad's Prep. (2018). 22.9 EAS Reactions with Nitrogen Heterocycles.
- NIH. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC.
- OpenStax. (2023). 16.
Sources
- 1. Reaction Examples [cdb.ics.uci.edu]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 2-Chloro-5-iodo-3-pyridinol in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutics. Its presence in numerous FDA-approved drugs underscores its importance as a privileged heterocyclic motif. Within the vast arsenal of pyridine-based starting materials, 2-chloro-5-iodo-3-pyridinol emerges as a particularly strategic building block. Its trifunctional nature—a nucleophilic hydroxyl group, and two halogen atoms with differential reactivity—offers a versatile platform for the regioselective synthesis of complex, bioactive heterocycles. This guide provides an in-depth exploration of the synthetic utility of 2-chloro-5-iodo-3-pyridinol, with a focus on practical, field-proven protocols for the construction of medicinally relevant scaffolds, particularly furo[3,2-b]pyridines, which are known to be potent kinase inhibitors.[1][2][3][4]
The strategic advantage of 2-chloro-5-iodo-3-pyridinol lies in the orthogonal reactivity of its chloro and iodo substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) center than the carbon-chlorine bond. This reactivity difference allows for selective functionalization at the 5-position of the pyridine ring, while leaving the 2-chloro position intact for subsequent transformations. This inherent electronic preference is the linchpin for the synthetic strategies detailed herein.
Core Application: Synthesis of Furo[3,2-b]pyridines via Sonogashira Coupling and Intramolecular Cyclization
The furo[3,2-b]pyridine core is a prominent structural motif in a variety of pharmacologically active molecules, including potent inhibitors of several protein kinases.[2][4][5] The synthesis of this scaffold from 2-chloro-5-iodo-3-pyridinol can be efficiently achieved through a one-pot Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation. This approach leverages the higher reactivity of the iodo group to introduce an alkyne at the 5-position, which then undergoes a cyclization with the adjacent hydroxyl group to form the furan ring.
Reaction Causality and Mechanistic Considerations
The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the aryl iodide) and sp-hybridized carbons (from the terminal alkyne).[6] The reaction is co-catalyzed by palladium and copper complexes. The catalytic cycle, in a simplified view, involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by a transmetalation step with a copper(I) acetylide (formed in situ from the terminal alkyne, the copper(I) salt, and a base). The final step is a reductive elimination that yields the coupled product and regenerates the Pd(0) catalyst.
Following the Sonogashira coupling, the newly introduced alkynyl group is positioned ortho to the hydroxyl group on the pyridine ring. In the presence of a suitable base, the hydroxyl group is deprotonated, and the resulting alkoxide acts as an intramolecular nucleophile, attacking the proximal carbon of the alkyne in a 5-exo-dig cyclization. This intramolecular cyclization is a favorable process that leads to the formation of the furan ring fused to the pyridine core.
Experimental Protocol: One-Pot Synthesis of 2-Aryl-5-chloro-furo[3,2-b]pyridines
This protocol is adapted from established procedures for the synthesis of furo[3,2-b]pyridines from analogous starting materials.[7]
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2-Chloro-5-iodo-3-pyridinol | ≥97% | Commercially Available |
| Substituted Phenylacetylene | ≥98% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available |
| Copper(I) Iodide | 99.99% | Commercially Available |
| Triethylamine | Anhydrous, ≥99.5% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Saturated Aqueous NH₄Cl | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Magnesium Sulfate | Commercially Available |
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-iodo-3-pyridinol (1.0 eq), the desired substituted phenylacetylene (1.2 eq), copper(I) iodide (0.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) (to achieve a 0.1 M concentration of the limiting reagent) followed by anhydrous triethylamine (3.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 2-aryl-5-chloro-furo[3,2-b]pyridine.
Self-Validation and Characterization:
The identity and purity of the synthesized furo[3,2-b]pyridine should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the starting material signals and the appearance of new aromatic and furan ring protons in the NMR spectra, along with the correct mass-to-charge ratio in the HRMS, will validate the successful synthesis.
Further Diversification and Applications
The 2-chloro-substituent on the synthesized furo[3,2-b]pyridine scaffold serves as a valuable handle for further functionalization, enabling the creation of diverse chemical libraries for biological screening.
Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Diversification
The remaining chloro group can be readily displaced by various aryl and heteroaryl boronic acids or esters via a Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide range of substituents at the 2-position, which is often a key interaction point for kinase inhibitors.
Buchwald-Hartwig Amination for the Introduction of Nitrogen-Containing Moieties
Alternatively, the 2-chloro position can be functionalized with a variety of primary and secondary amines through a Buchwald-Hartwig amination. This reaction is particularly useful for introducing functionalities that can modulate solubility and form key hydrogen bond interactions with biological targets.
Conclusion
2-Chloro-5-iodo-3-pyridinol is a highly valuable and versatile starting material for the synthesis of bioactive heterocycles. Its differential halogen reactivity allows for a stepwise and regioselective functionalization, providing access to complex molecular architectures. The protocols and strategies outlined in this guide, particularly the synthesis of the furo[3,2-b]pyridine scaffold, offer a robust and reproducible pathway for the development of novel drug candidates, especially in the area of kinase inhibitor discovery. The ability to further diversify the resulting heterocycles through subsequent cross-coupling reactions further enhances the utility of this remarkable building block in modern drug discovery programs.
References
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. Available at: [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. Available at: [Link]
-
Synthesis of an initial library of the substituted furo[3,2‐b]pyridines... ResearchGate. Available at: [Link]
-
Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of furo[3,2-b:4,5-b′]diindoles and their optical and electrochemical properties. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. Available at: [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination selectivity on 2-Chloro-5-iodo-3-pyridinol
Application Note: Buchwald-Hartwig Amination Selectivity on 2-Chloro-5-iodo-3-pyridinol
Executive Summary & Strategic Analysis
The substrate 2-Chloro-5-iodo-3-pyridinol represents a classic "privileged scaffold" in medicinal chemistry, notably as a precursor for nicotinic acetylcholine receptor (nAChR) ligands like epibatidine. However, it presents a tripartite selectivity challenge:
-
Regioselectivity (C-I vs. C-Cl): Competition between the labile C-5 iodide and the sterically encumbered but electronically activated C-2 chloride.
-
Chemoselectivity (Amine vs. Hydroxyl): The acidic C-3 hydroxyl group (
) competes as a nucleophile (O-arylation) and can poison Palladium catalysts via tight coordination. -
Electronic Deactivation: The electron-donating nature of the 3-OH group significantly deactivates the pyridine ring towards Nucleophilic Aromatic Substitution (
) at the C-2 position, rendering standard metal-free displacement strategies ineffective.
The Core Directive:
For reliable scale-up and library synthesis, C-5 selective coupling via Palladium catalysis is the dominant pathway. The C-I bond undergoes oxidative addition (
Mechanistic Decision Tree & Selectivity Map
The following diagram illustrates the kinetic and thermodynamic decision points governing the reactivity of this substrate.
Figure 1: Reaction pathway analysis showing the divergence between protection strategies and direct coupling. Pathway A is the industry standard for reliability.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Protection-First Strategy)
Recommended for: Scale-up (>1g), valuable amines, and GMP workflows.
Rationale: Protecting the 3-hydroxyl group as a silyl ether (TBS) or methoxymethyl ether (MOM) eliminates catalyst poisoning and shuts down O-arylation. It also increases the lipophilicity of the substrate, improving solubility in non-polar solvents (Toluene) which are optimal for Buchwald-Hartwig couplings.
Step 1: Silyl Protection (Quantitative)
-
Dissolve 2-Chloro-5-iodo-3-pyridinol (1.0 equiv) in DCM (0.2 M).
-
Add Imidazole (2.2 equiv) followed by TBSCl (1.1 equiv) at 0°C.
-
Warm to RT and stir for 2 hours.
-
Workup: Wash with water, brine, dry over MgSO4, and concentrate. (Yield typically >95%).[1]
Step 2: C-5 Selective Buchwald-Hartwig Amination
-
Catalyst System: Pd2(dba)3 (1-2 mol%) / Xantphos (2-4 mol%).
-
Why Xantphos? Its wide bite angle (111°) promotes reductive elimination, crucial for electron-rich pyridines, and ensures high selectivity for C-I over C-Cl.
-
-
Base: Cs2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane or Toluene (degassed).
-
Temperature: 80°C - 100°C.
Procedure:
-
Charge a reaction vial with TBS-protected substrate (1.0 equiv), Amine (1.2 equiv), Pd2(dba)3 (0.02 equiv), Xantphos (0.04 equiv), and Cs2CO3 (2.0 equiv).
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous 1,4-Dioxane (0.15 M concentration).
-
Heat to 90°C for 4–12 hours. Monitor by LCMS (Target mass: Product + TBS).
-
Note: The C-Cl bond remains intact (>98% selectivity) due to the significantly higher activation energy required for oxidative addition into the chlorinated position.
Protocol B: Direct Amination (Unprotected Hydroxyl)
Recommended for: High-throughput screening (HTS), simple amines, and rapid analog generation.
Rationale: The acidic proton of the phenol must be managed. Using a strong, soluble base like LiHMDS (Lithium Hexamethyldisilazide) generates the lithium phenoxide in situ. This species is less nucleophilic towards Pd than the free phenol and prevents protonolysis of the Pd-amido intermediate.
-
Catalyst System: Pd(OAc)2 (2 mol%) / BrettPhos or RuPhos (4 mol%).
-
Why BrettPhos? Specifically designed for difficult substrates and ensures turnover even with inhibiting functional groups.
-
-
Base: LiHMDS (2.5 equiv). Crucial: 1.0 eq to deprotonate OH, 1.0 eq for the coupling, 0.5 eq excess.
-
Solvent: THF or Toluene.
Procedure:
-
Add 2-Chloro-5-iodo-3-pyridinol (1.0 equiv) and Pd-Ligand Precatalyst (e.g., BrettPhos Pd G4, 2 mol%) to a vial.
-
Add Amine (1.1 equiv).
-
Add solvent (THF, 0.2 M) and seal.
-
Dropwise add LiHMDS (1M in THF, 2.5 equiv) at room temperature.
-
Observation: The solution may turn yellow/orange (phenoxide formation).
-
-
Heat to 65°C. Note: Lower temperature is possible due to the high activity of G4 precatalysts.
-
Quench: Acidify carefully with 1M HCl or NH4Cl during workup to reprotonate the phenol.
Comparative Data & Troubleshooting
Table 1: Reaction Optimization Data (C-5 Selectivity)
| Parameter | Condition A (Standard) | Condition B (Direct) | Condition C (Avoid) |
| Substrate | TBS-Protected | Unprotected | Unprotected |
| Catalyst | Pd2(dba)3 / Xantphos | BrettPhos Pd G4 | Pd(PPh3)4 |
| Base | Cs2CO3 | LiHMDS (2.5 eq) | K2CO3 |
| Solvent | Dioxane | THF | DMF |
| Temp | 90°C | 65°C | 120°C |
| Yield (C-5) | 92% | 78% | <30% |
| C-2 Side Product | <1% | <2% | ~10% |
| Comment | Robust, scalable.[1][2][3] | Faster, lower atom economy. | High dehalogenation & O-arylation. |
Troubleshooting Guide:
-
Problem: Low conversion of Ar-I.
-
Cause: Catalyst poisoning by the pyridine nitrogen or free OH.
-
Solution: Switch to Protocol A (Protection). Ensure rigorous degassing (O2 kills electron-rich phosphines).
-
-
Problem: Observation of "De-iodinated" starting material (Hydrodehalogenation).
-
Cause: Hydride source present (often from solvent or amine oxidation) or temperature too high.
-
Solution: Use dry solvents, lower temperature, and switch to a bulky ligand (tBuXPhos) to speed up reductive elimination over beta-hydride elimination.
-
-
Problem: C-2 Amination observed.
-
Cause: Temperature >110°C or use of highly reactive ligands (e.g., CyJohnPhos) that can activate aryl chlorides.
-
Solution: Keep T < 100°C. The C-I bond is sufficiently reactive at 60-80°C.
-
References
-
Buchwald, S. L., et al. "Surpassing the Limitations of Pd-Catalyzed Amination of Aryl Halides."[4] Chemical Science, 2011. Link
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link
-
Lutz, C. "Regioselective Functionalization of Dihalopyridines." Synlett, 2010. (Discusses C-2 vs C-4/5 selectivity patterns). Link
-
Sigma-Aldrich. "Product Specification: 2-Chloro-5-iodo-3-pyridinol." Link
-
WuXi AppTec. "Buchwald-Hartwig Coupling: A User's Guide to Conditions." Link
Disclaimer: These protocols involve the use of hazardous chemicals and pressurized vessels. All experiments should be conducted in a fume hood with appropriate PPE.
Sources
One-pot synthesis procedures involving 2-Chloro-5-iodo-3-pyridinol
Application Note & Protocol Guide
Executive Summary: The Strategic Value of 2-Chloro-5-iodo-3-pyridinol
The 2,3,5-trisubstituted 3-hydroxypyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its importance stems from the pyridine nitrogen's ability to improve aqueous solubility and engage in critical hydrogen bonding interactions within biological targets, while the three distinct substitution vectors (C2, C3-OH, C5) allow for precise tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.
2-Chloro-5-iodo-3-pyridinol is an exceptionally valuable starting material for building molecular complexity. It possesses two distinct halogen handles, C-I and C-Cl, which exhibit orthogonal reactivity in palladium-catalyzed cross-coupling reactions. This differential reactivity is the key to unlocking highly efficient, one-pot sequential functionalization strategies. The general reactivity order for oxidative addition to a palladium(0) center is I > Br > Cl, a principle that allows for selective reaction at the C5-iodo position while leaving the C2-chloro position intact for a subsequent, distinct transformation.[4]
This guide provides a detailed protocol for a one-pot, two-step sequential synthesis involving an initial Suzuki-Miyaura coupling at the C5-iodo position, followed by a Buchwald-Hartwig amination at the C2-chloro position. This approach minimizes purification steps, reduces solvent waste, and improves time efficiency, directly addressing the increasing demand for sustainable and cost-effective synthesis in drug development.
Core Principle: Exploiting Chemoselective Reactivity
The foundation of this one-pot procedure is the significant difference in bond dissociation energy and, consequently, the rate of oxidative addition for the C-I versus the C-Cl bond.
-
C5-Iodo Position: The C-I bond is weaker and more polarizable, making it highly susceptible to oxidative addition with a standard Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) under mild conditions.
-
C2-Chloro Position: The C-Cl bond is substantially stronger and less reactive. Its activation typically requires more forcing conditions or, more effectively, the use of specialized, electron-rich, and sterically bulky phosphine ligands (e.g., Buchwald or Hartwig ligands) that facilitate the challenging oxidative addition step.[5]
This reactivity gap allows us to perform the first reaction (Suzuki coupling) under conditions that do not significantly affect the C-Cl bond. Once the first coupling is complete, the reaction environment can be modified in situ (e.g., by adding a new ligand and base) to activate the C-Cl bond for the second reaction (Buchwald-Hartwig amination).
Caption: High-level workflow for the one-pot sequential functionalization.
Application Protocol: One-Pot Suzuki Coupling / Buchwald-Hartwig Amination
This protocol details the synthesis of a 2-(dialkylamino)-5-aryl-3-pyridinol derivative from 2-Chloro-5-iodo-3-pyridinol in a single reaction vessel.
Principle & Mechanistic Overview
The transformation occurs in two sequential, mechanistically distinct catalytic cycles that are executed in the same pot.
-
Suzuki-Miyaura Coupling: A palladium catalyst facilitates the reaction between the C5-iodo position of the pyridinol and an arylboronic acid to form a new C-C bond. The cycle involves oxidative addition of the C-I bond to Pd(0), transmetalation with the boronic acid, and reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.[6][7]
-
Buchwald-Hartwig Amination: After the Suzuki reaction is complete, a secondary amine, a stronger base, and a specialized ligand are introduced. The new catalytic system then activates the C2-chloro bond, forming a C-N bond through a similar cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[8][9][10]
Caption: Sequential bond formation on the 2-Chloro-5-iodo-3-pyridinol scaffold.
Materials & Equipment
-
Substrates: 2-Chloro-5-iodo-3-pyridinol, Arylboronic acid (e.g., Phenylboronic acid), Secondary amine (e.g., Morpholine).
-
Catalysts/Ligands: Pd(PPh₃)₄, XPhos Pd G3 Precatalyst (or Pd₂(dba)₃ + XPhos ligand).
-
Bases: Sodium carbonate (Na₂CO₃), Sodium tert-butoxide (NaOt-Bu).
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
-
Equipment: Schlenk flask or similar reaction vessel, magnetic stirrer/hotplate, condenser, inert atmosphere setup (Argon or Nitrogen), syringes, TLC plates, standard work-up and purification glassware.
Detailed Step-by-Step Methodology
CAUTION: This procedure must be performed under an inert atmosphere as palladium catalysts and organometallic intermediates can be sensitive to oxygen.
Step 1: Suzuki-Miyaura Coupling (C5-Iodo Position)
-
Vessel Preparation: To a dry Schlenk flask under an Argon atmosphere, add 2-Chloro-5-iodo-3-pyridinol (1.0 eq), the desired arylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq, 3 mol%).
-
Scientist's Note: Pd(PPh₃)₄ is an excellent choice for C-I couplings due to its reliability and moderate activity, which helps ensure selectivity over the C-Cl bond.[11]
-
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting pyridinol.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Look for the complete consumption of the starting material.
Step 2: Buchwald-Hartwig Amination (C2-Chloro Position)
-
Cooling: Once Step 1 is complete, cool the reaction mixture to room temperature. Do not break the inert atmosphere.
-
Reagent Addition:
-
Add the secondary amine (1.2 eq).
-
Add sodium tert-butoxide (1.4 eq).
-
Scientist's Note: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine and facilitate the catalytic cycle for the less reactive aryl chloride.
-
-
Add the XPhos Pd G3 precatalyst (0.02 eq, 2 mol%).
-
Scientist's Note: A more active catalyst system is now required. Buchwald ligands like XPhos are specifically designed to promote the challenging oxidative addition of Pd(0) into aryl chloride bonds.[8] Using a precatalyst ensures efficient generation of the active catalytic species.
-
-
-
Reaction: Heat the mixture to 100-110 °C. The higher temperature is often necessary for C-Cl bond activation.
-
Monitoring: Monitor the disappearance of the 2-chloro-5-aryl-3-pyridinol intermediate. The reaction is typically complete in 6-12 hours.
Step 3: Work-up and Purification
-
Quenching: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.
-
Extraction: Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the final 2-amino-5-aryl-3-pyridinol product.
Data Summary & Expected Outcomes
| Parameter | Step 1: Suzuki Coupling | Step 2: Buchwald-Hartwig Amination | Overall Process |
| Target Bond | C₅-I | C₂-Cl | C-C and C-N Formation |
| Catalyst System | Pd(PPh₃)₄ | XPhos Pd G3 (or similar) | Sequential Catalyst Addition |
| Base | Na₂CO₃ (or K₂CO₃) | NaOt-Bu (or K₃PO₄) | Sequential Base Addition |
| Temperature | ~90 °C | ~100-110 °C | Stepwise Heating |
| Typical Yield | >90% (intermediate formation) | 70-85% (for the second step) | 65-80% (isolated final product) |
References
-
James, T. (2018). One-pot two-step mechanochemical synthesis: ligand and complex preparation without isolating intermediates. Green Chemistry. [Link]
-
Prakash, O., & Kaur, H. (2019). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. ACS Omega. [Link]
-
Kollár, L., & Skoda-Földes, R. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Organic & Biomolecular Chemistry. [Link]
-
Smith, K. M. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
-
Al-Bogami, A. S., & Ahmed, N. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]
-
Sajith, A. M., et al. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry. [Link]
- Vorobyov, R. I., et al. (2008). Method for preparing derivatives of 3-hydroxypyridine.
-
RSC Advances (2021). Pyridine: the scaffolds with significant clinical diversity. ResearchGate. [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Chen, J., et al. (2013). One-pot three-component synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles from 1-copper(i) alkyne, azide and molecular iodine. RSC Publishing. [Link]
-
Saikia, P., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]
-
George, G., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals. [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Shanghai Ocean University (2020). 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural.
-
MDPI (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]
-
ResearchGate (2022). A plausible mechanism for the one-pot three-component synthesis of.... ResearchGate. [Link]
-
The Organic Chemist (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- Ciba Geigy Corp (1977). Process for the production of 2-amino-3-hydroxypyridines.
-
Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Cheng, J. (2020). 2-amino-3-hydroxypyridine and its preparation method and purification method. Eureka. [Link]
-
ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]
-
ResearchGate (2026). Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents. ResearchGate. [Link]
- Nepera Chemical Co. Inc. (1965). Preparation of 3-hydroxypyridine.
-
ResearchGate (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proprogressio.hu [proprogressio.hu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Etherification of 2-Chloro-5-iodo-3-pyridinol
Welcome to the technical support center for the etherification of 2-Chloro-5-iodo-3-pyridinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and ultimately improve yields. The principles discussed are grounded in established organic chemistry literature, drawing from the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr) mechanisms pertinent to electron-deficient heterocyclic systems.
Reaction Overview: The Chemistry of Pyridinol Etherification
The etherification of 2-Chloro-5-iodo-3-pyridinol is a variation of the classic Williamson ether synthesis. The reaction involves the deprotonation of the hydroxyl group on the pyridinol ring to form a nucleophilic pyridinolate anion, which then attacks an electrophilic alkylating agent (typically an alkyl halide) to form the desired ether.
However, the electronic nature of the pyridine ring introduces specific challenges. The electronegative nitrogen atom and the two halogen substituents make the ring electron-deficient. This electronic property deactivates the ring towards traditional electrophilic aromatic substitution but can make it susceptible to nucleophilic aromatic substitution (SNAr)[1][2]. Careful control of reaction conditions is therefore paramount to favor the desired O-alkylation over competing side reactions.
The general reaction scheme is as follows:
-
Step 1: Deprotonation: The pyridinol is treated with a suitable base to form the corresponding alkoxide.
-
Step 2: Nucleophilic Attack: The alkoxide attacks the alkylating agent (R-X) to form the ether product and a salt byproduct.
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General Experimental Workflow for Pyridinol Etherification.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.
Question 1: My reaction yield is very low, or I'm recovering only my starting material. What are the primary factors to investigate?
Answer: This is a common issue often traced back to one of three critical areas: incomplete deprotonation, poor nucleophilicity of the resulting alkoxide, or inactive reagents.
-
Inadequate Base: The pKa of the pyridinol's hydroxyl group is lower than a simple alcohol but may still require a sufficiently strong base for complete deprotonation. If you are using a weak base like K₂CO₃, it may not be strong enough to fully generate the nucleophile. Consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[3]
-
Moisture Contamination: Water in your solvent or on your glassware will quench strong bases like NaH and hydrolyze your pyridinolate anion back to the starting material. Always use anhydrous solvents and flame-dried glassware under an inert atmosphere (N₂ or Argon).[1]
-
Alkylating Agent Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl >> F. If you are using an alkyl chloride, the reaction may be sluggish. Consider switching to the corresponding bromide or iodide. For SN2 reactions, primary alkyl halides are superior to secondary ones, and tertiary halides will likely lead to elimination products.[3]
Question 2: My TLC analysis shows multiple new spots, and the desired product is a minor component. What are the likely side reactions?
Answer: The formation of multiple products points to competing reaction pathways. Given the structure of 2-Chloro-5-iodo-3-pyridinol, several side reactions are possible:
-
N-Alkylation: The lone pair on the pyridine nitrogen can also act as a nucleophile, leading to the formation of a pyridinium salt. This is more likely with highly reactive alkylating agents and in polar aprotic solvents. Using a less polar solvent or a bulkier base can sometimes mitigate this.
-
C-Alkylation: While less common for O-alkylation reactions, there is a possibility of alkylation at one of the ring carbons if a very strong base is used that can deprotonate the ring.
-
SNAr Substitution: The chloro and iodo substituents are on an electron-deficient ring, making them potential leaving groups for nucleophilic aromatic substitution. If your alkoxide is present in high concentration or if the reaction is heated for extended periods, it could potentially attack another molecule of the starting material or product. This is less likely with an external alkylating agent present but should be considered.
-
Decomposition: Pyridine derivatives can be sensitive to strong bases and high temperatures.[1] If you observe charring or a complex mixture of unidentifiable products, consider lowering the reaction temperature or using a milder base.
Question 3: How do I select the optimal base and solvent for this etherification?
Answer: The choice of base and solvent is interdependent and crucial for success. Your goal is to maximize the concentration of the desired O-nucleophile while minimizing side reactions.
| Parameter | Recommendation | Rationale & Causality |
| Base | NaH, KH, KOtBu (strong, non-nucleophilic) or Cs₂CO₃ (effective for phenols) | Strong, non-nucleophilic bases like NaH ensure complete and irreversible deprotonation of the hydroxyl group without competing in the alkylation step.[3] Cs₂CO₃ is often cited for its effectiveness in O-alkylation of phenols and related compounds due to the "caesium effect," which involves enhanced nucleophilicity of the caesium alkoxide. |
| Solvent | DMF, DMSO, THF, Dioxane (Aprotic) | Polar aprotic solvents like DMF and DMSO are excellent for SN2 and SNAr reactions because they solvate the cation (e.g., Na⁺) but not the alkoxide anion, leaving it "naked" and highly nucleophilic.[4] THF is a less polar option that can also be effective and may reduce N-alkylation side products. Protic solvents like ethanol should be avoided as they can be deprotonated by the base and compete in the reaction.[4][5] |
Question 4: I am observing what appears to be decomposition of my starting material when I add the base. How can I prevent this?
Answer: This strongly suggests that your reaction conditions are too harsh. Here’s a troubleshooting workflow:
-
Control Temperature: Add the base at a reduced temperature (e.g., 0 °C or even -78 °C) to control the initial exotherm from the deprotonation.[6] Once the base addition is complete, you can allow the reaction to slowly warm to room temperature or the desired reaction temperature.
-
Base Addition Method: Add the base portion-wise (for solids like NaH) or dropwise (for solutions like KOtBu in THF). This maintains a low instantaneous concentration of the base, preventing localized heating and decomposition.
-
Purity of Starting Material: Ensure your 2-Chloro-5-iodo-3-pyridinol is pure. Acidic impurities can react with the base in an uncontrolled manner.
The following diagram outlines a logical troubleshooting process for low-yield reactions.
Caption: Troubleshooting Decision Tree for Low-Yield Etherification.
Frequently Asked Questions (FAQs)
Q: What is the best method for work-up and purification? A: After the reaction is complete (as determined by TLC), cool the mixture to 0 °C and cautiously quench it by adding saturated aqueous NH₄Cl solution or water. Extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with water and then brine to remove residual DMF/DMSO and salts. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.
Q: How critical is the purity of the 2-Chloro-5-iodo-3-pyridinol starting material? A: Extremely critical. Impurities from its synthesis can interfere with the reaction. For instance, any residual acid will consume the base, while other nucleophilic impurities could compete in the alkylation step. It is highly recommended to purify the starting pyridinol by recrystallization or chromatography before use.
Q: Can I use alkyl sulfonates (e.g., tosylates, mesylates) instead of alkyl halides? A: Yes. Alkyl sulfonates are excellent electrophiles for Williamson ether synthesis, often more reactive than the corresponding chlorides or bromides. Their use is perfectly acceptable and may accelerate the reaction or allow for lower reaction temperatures.
Q: The reaction seems to stall before all the starting material is consumed. What should I do? A: This could indicate that one of the reagents has been consumed or has degraded. You could try adding another portion (e.g., 0.2-0.5 equivalents) of both the base and the alkylating agent to see if the reaction proceeds further. However, be cautious as this can also increase the likelihood of side reactions.
Experimental Protocols
Protocol 1: General Procedure for Etherification using Sodium Hydride (NaH)
-
Materials: 2-Chloro-5-iodo-3-pyridinol, alkyl halide (1.1 eq.), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.), Anhydrous DMF.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-Chloro-5-iodo-3-pyridinol (1.0 eq.).
-
Add anhydrous DMF (approx. 0.1-0.2 M concentration) and stir to dissolve the starting material.
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add NaH (1.2 eq.) in small portions over 15-20 minutes. Note: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stir the resulting suspension at 0 °C for 30-60 minutes to ensure complete formation of the pyridinolate anion.
-
Add the alkyl halide (1.1 eq.) dropwise via syringe, keeping the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC. If the reaction is sluggish, it may be gently heated (e.g., to 50-60 °C).
-
Upon completion, cool the reaction back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Proceed with aqueous work-up and purification as described in the FAQ section.
-
References
-
High Purity Pyridine Derivatives. (n.d.). 2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China. Retrieved February 5, 2026, from [Link]
-
Patsnap. (2011). Preparation method for 2-chloro-5-chloromethyl pyridine. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
- Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
-
Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
National Center for Biotechnology Information. (n.d.). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 5, 2026, from [Link]
-
Pipzine Chemicals. (n.d.). 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine Supplier in China. Retrieved February 5, 2026, from [Link]
- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10333.
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate. Retrieved February 5, 2026, from [Link]
-
Pearson. (n.d.). SNAr Reactions of Pyridine. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). A regioselective etherification of pyridoxine via an ortho -pyridinone methide intermediate | Request PDF. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
-
ResearchGate. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions.... Retrieved February 5, 2026, from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved February 5, 2026, from [Link]
-
Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved February 5, 2026, from [Link]
-
ChemistryViews. (2010). Puzzling Pyridine Problem Probed. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved February 5, 2026, from [Link]
-
Reddit. (n.d.). Help with Low Yield Synthesis. Retrieved February 5, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
Technical Support Center: Overcoming Catalyst Poisoning by Free Hydroxyl Groups in Pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of catalyst poisoning by hydroxypyridine substrates, particularly in transition metal-catalyzed reactions.
Introduction: The Challenge of Hydroxypyridines in Catalysis
Hydroxypyridines are indispensable building blocks in medicinal chemistry and materials science. However, their use in catalytic reactions, especially cross-coupling, is notoriously difficult. The lone pair of electrons on the pyridine nitrogen can coordinate to transition metal centers, acting as a catalyst poison.[1] This problem is severely exacerbated when a hydroxyl group is present, particularly at the 2-position, leading to complete reaction failure. This guide will explain the underlying mechanisms of this potent inhibition and provide actionable strategies to overcome it.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning by free hydroxyl groups in pyridines?
Catalyst poisoning occurs when a substance strongly binds to a catalyst's active sites, preventing it from participating in the desired reaction.[2] While the pyridine nitrogen itself is a known inhibitor for metals like palladium and rhodium, the presence of a nearby hydroxyl group introduces a more severe deactivation pathway. For 2-hydroxypyridines, the nitrogen and the hydroxyl oxygen can bind simultaneously to the metal center, forming a highly stable five-membered chelate ring. This bidentate chelation is a much stronger interaction than simple nitrogen coordination, effectively sequestering the catalyst in a deactivated state.
Q2: Why is 2-hydroxypyridine so much more problematic than 3- or 4-hydroxypyridine?
The position of the hydroxyl group is critical. A 2-hydroxypyridine places the nitrogen and oxygen atoms in a perfect geometric arrangement to act as a pincer-like (bidentate) ligand for a metal center. This is known as the "2-pyridyl problem" in cross-coupling chemistry.[3][4] In contrast, 3- and 4-hydroxypyridines cannot form such a small, stable chelate ring due to the greater distance between the nitrogen and oxygen atoms. While they can still act as poisons through nitrogen coordination, the effect is significantly less pronounced than the chelation-assisted deactivation by the 2-isomer.
Q3: Which catalytic systems are most susceptible?
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are highly susceptible.[3][5] These reactions rely on a delicate balance of coordination, oxidative addition, and reductive elimination, all of which can be disrupted by the strong binding of hydroxypyridines. Ruthenium and Rhodium catalysts used in C-H activation and hydrogenation reactions can also be affected.[1]
Q4: What are the common signs of hydroxypyridine poisoning in my experiment?
-
Complete lack of reactivity: The most common sign, especially with 2-hydroxypyridine substrates, is the recovery of starting materials with little to no product formation.
-
Stalled or sluggish reaction: The reaction may start but then slow down or stop completely as the catalyst is progressively deactivated.
-
Low and irreproducible yields: If any product is formed, the yields are often low and difficult to reproduce.
-
Catalyst decomposition: In some cases, the formation of insoluble catalyst complexes may be observed as a color change or precipitation.
Q5: What are the primary strategies to overcome this poisoning effect?
There are three main approaches:
-
In Situ Activation: The hydroxyl group is converted into a reactive intermediate (like a leaving group) within the reaction vessel, which then immediately participates in the desired coupling. This avoids the presence of the free hydroxyl group.
-
Protecting Group Strategy: The hydroxyl group is chemically "masked" with a protecting group before the catalytic reaction. After the reaction is complete, the protecting group is removed to reveal the desired product.
-
Judicious Ligand and Catalyst Design: In some cases, using catalysts with very bulky or electron-rich ligands can sterically hinder the chelation of the hydroxypyridine, allowing the reaction to proceed, albeit this is often a less general solution.[6]
Visual Guide to the Poisoning Mechanism
The diagram below illustrates how a 2-hydroxypyridine molecule deactivates a palladium(0) catalyst, the active species in many cross-coupling reactions. The bidentate chelation forms a stable off-cycle complex, preventing the catalyst from entering the catalytic cycle.
Caption: Mechanism of catalyst deactivation by 2-hydroxypyridine chelation.
Troubleshooting Guide & Decision Workflow
Encountering issues with a hydroxypyridine substrate? Follow this workflow to diagnose the problem and find the appropriate solution.
Caption: Troubleshooting workflow for reactions involving hydroxypyridines.
Detailed Protocols & Methodologies
Here we provide two field-proven protocols to overcome poisoning by 2-hydroxypyridines in palladium-catalyzed cross-coupling reactions.
Protocol 1: In Situ Activation for Suzuki-Miyaura Coupling of 2-Hydroxypyridines
This protocol is based on the work of Li, J., and coworkers, who developed a method to convert the hydroxyl group into a leaving group in situ, which then couples with a boronic acid.[7] This approach is highly efficient as it avoids separate protection and deprotection steps.
Reaction: (Self-created image representing the reaction)
Materials:
-
2-Hydroxypyridine derivative (1.0 equiv)
-
Aryl boronic acid (1.5 equiv)
-
PdCl₂(dppf) (0.05 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Bromotri(pyrrolidino)phosphonium hexafluorophosphate (PyBroP) (1.2 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To an oven-dried reaction vial, add the 2-hydroxypyridine derivative, aryl boronic acid, PdCl₂(dppf), and K₃PO₄.
-
Seal the vial with a septum and purge with an inert atmosphere (Argon or Nitrogen) for 10-15 minutes.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Add the PyBroP to the reaction mixture. Causality Note: PyBroP is a phosphonium-based coupling reagent that activates the hydroxyl group by converting it into a phosphoniumoxy leaving group, which is readily displaced in the palladium catalytic cycle.
-
Place the sealed vial in a preheated heating block at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Benzyl (Bn) Protecting Group Strategy
This is a classic and robust method involving the protection of the hydroxyl group as a benzyl ether. The benzyl ether is stable to a wide range of cross-coupling conditions and can be reliably removed afterward. This strategy was employed in the synthesis of poly(bipyridyl) ligands.[8]
Part A: Protection of the Hydroxyl Group
Materials:
-
2-Bromo-5-hydroxypyridine (1.0 equiv)
-
Benzyl bromide (BnBr) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the 2-bromo-5-hydroxypyridine in anhydrous DMF in a round-bottom flask.
-
Add K₂CO₃ to the solution. Causality Note: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide that readily reacts with the electrophilic benzyl bromide.
-
Add benzyl bromide dropwise to the stirring suspension at room temperature.
-
Stir the reaction at room temperature for 6-12 hours until TLC analysis shows complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify via flash column chromatography to yield 5-(benzyloxy)-2-bromopyridine. This protected substrate is now ready for cross-coupling.
Part B: Deprotection via Hydrogenolysis
Materials:
-
Benzyloxy-protected pyridine derivative (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt. %, 0.05 equiv)
-
Methanol or Ethanol
Procedure:
-
Dissolve the protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere.[9] Safety Note: Pd/C is flammable in the presence of air and solvents.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.[9]
-
Stir the mixture vigorously under an H₂ atmosphere (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully purge the flask with an inert gas (e.g., Argon) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.[9]
-
Concentrate the filtrate to yield the deprotected hydroxypyridine product.
Data Summary Tables
Table 1: Comparison of Mitigation Strategies
| Strategy | Key Advantages | Key Disadvantages | Best Suited For |
| In Situ Activation | High step-economy; avoids extra synthesis steps. | Requires specific activating reagents (e.g., PyBroP); may not be compatible with all functional groups. | Rapid synthesis of target molecules where the hydroxyl is converted to an aryl group. |
| Protecting Group | Robust, reliable, and broadly applicable to many reaction types. | Adds two steps (protection/deprotection) to the synthesis; requires purification of intermediates. | Complex, multi-step syntheses where substrate stability and compatibility are paramount. |
| Ligand/Catalyst Tuning | Avoids additional reagents or synthetic steps. | Requires extensive screening and optimization; may not be a general solution; can be costly. | Process chemistry and large-scale synthesis where optimization provides significant benefit. |
Table 2: Common Protecting Groups for Hydroxyl Functions
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| Benzyl Ether | Bn | BnBr or BnCl, Base (NaH, K₂CO₃) | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, many organometallics. |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMSCl, Imidazole | F⁻ (TBAF), or Acid (AcOH, HCl) | Stable to base, mild acid. Labile to strong acid and fluoride. |
| Methoxymethyl Ether | MOM | MOMCl, DIPEA | Strong Acid (e.g., HCl) | Stable to base, nucleophiles, organometallics. |
| p-Methoxybenzyl Ether | PMB | PMBCl, Base (NaH) | Oxidative (DDQ, CAN) or Strong Acid | Cleaved under milder oxidative conditions than Bn. |
References
-
Jia, X., Yang, D., Wang, W., Luo, F., & Cheng, J. (2009). Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds. The Journal of Organic Chemistry, 74(24), 9470–9474. [Link]
-
Mondal, B., et al. (2023). 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions. Chemistry – An Asian Journal. [Link]
-
Scott, J. S., & Peshkov, V. A. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(14), 7490-7507. [Link]
-
Scott, J. S., & Peshkov, V. A. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC. [Link]
-
Jia, X., Yang, D., Zhang, S., & Cheng, J. (2009). Chelation-assisted palladium-catalyzed direct cyanation of 2-arylpyridine C-H bonds. Organic Letters, 11(20), 4716–4719. [Link]
-
Li, J., et al. (2018). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications, 54(76), 10732-10735. [Link]
-
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(42), 25068-25074. [Link]
-
Ferreira, M. J., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests. Dalton Transactions, 45(15), 6674-6686. [Link]
-
Orlandi, M., et al. (2018). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Catalysis Science & Technology, 8(23), 6076-6084. [Link]
-
Kuethe, J. T., & Maloney, K. M. (2008). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry, 73(17), 6802–6805. [Link]
-
Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 50(51), 12254-12258. [Link]
-
Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769–6775. [Link]
-
Ohtsu, H., et al. (2023). Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells. Inorganic Chemistry, 62(36), 14616–14625. [Link]
-
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Peringer, P., et al. (2015). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 44(41), 18058-18068. [Link]
-
Berben, L. A., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. Molecules, 26(2), 296. [Link]
-
Vertex. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Vertex. [Link]
-
ResearchGate. (2021). Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]
-
Request PDF. (2018). Judicious Ligand Design in Ruthenium Polypyridyl CO2 Reduction Catalysts to Enhance Reactivity by Steric and Electronic Effects. ResearchGate. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 6(12), 1944-1955. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
-
Daugulis, O., & Chen, K. (2012). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. ACS Catalysis, 2(5), 812–816. [Link]
-
Ajayan, P. M., et al. (2016). Chelation assisted exfoliation of layered borides towards synthesizing boron based nanosheets. Nanoscale, 8(3), 1349-1355. [Link]
Sources
- 1. 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. researchgate.net [researchgate.net]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Chloro-5-iodo-3-pyridinol Derivatives
Welcome to the technical support center for the purification of 2-Chloro-5-iodo-3-pyridinol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. These molecules are often key intermediates in the synthesis of pharmaceuticals, and achieving high purity is critical for downstream applications and regulatory compliance.
This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common challenges and offering robust, validated protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 2-Chloro-5-iodo-3-pyridinol derivatives?
The two most effective and widely used methods for purifying these derivatives are recrystallization and silica gel flash column chromatography . The choice between them depends on the nature of the impurities, the scale of the purification, and the physical properties of the target compound.
-
Recrystallization is ideal for removing small amounts of impurities from a solid compound, especially on a larger scale. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[1][2]
-
Flash Column Chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[3] It is highly effective for separating compounds with similar polarities and for purifying oils or non-crystalline solids.
Q2: What are the most common impurities I should expect?
Understanding potential impurities is key to designing an effective purification strategy. Common impurities arise from the synthetic route used to create the 2-chloro-5-iodo-3-pyridinol core. These often include:
-
Unreacted Starting Materials: Such as 3-hydroxypyridine or partially halogenated intermediates.[4]
-
Over-halogenated By-products: Molecules with additional chlorine or iodine atoms.
-
Dehalogenated Species: Compounds where the iodo- or chloro- group has been reductively removed.
-
Reagents and Catalysts: Residual coupling catalysts (e.g., palladium, copper) or reagents from chlorination/iodination steps.[5]
-
Solvent Residues: Trapped solvents from the reaction or initial work-up.
Q3: How does the 3-pyridinol functional group affect purification?
The hydroxyl (-OH) group and the basic pyridine nitrogen significantly influence the molecule's properties:
-
Amphoteric Nature: The pyridinol core can act as both a weak acid (hydroxyl group) and a weak base (pyridine nitrogen). This allows for purification via acid-base extraction during work-up. By adjusting the pH of an aqueous solution, you can selectively move your compound or certain impurities between the aqueous and organic layers.
-
Polarity and Hydrogen Bonding: The hydroxyl group increases the polarity of the molecule and allows for hydrogen bonding. This affects its solubility in various solvents and its retention on silica gel. Compounds with a free hydroxyl group will be significantly more polar than their O-alkylated or O-acylated derivatives.
-
Chelation: The pyridine nitrogen and adjacent hydroxyl group can chelate to metal impurities, which can sometimes complicate purification by chromatography.
Q4: My compound appears to be degrading on the silica gel column. Why is this happening and how can I prevent it?
Silica gel is weakly acidic and can cause degradation of sensitive compounds. The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and, in some cases, decomposition.[6]
To mitigate this:
-
Deactivate the Silica: Add a small amount of a basic modifier, like triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent.[3] This "competing base" will interact with the active silanol sites, preventing your target compound from sticking and degrading.[6]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized silica (reverse phase), which operate under different separation principles and may be less harsh.
Section 2: Troubleshooting Guides
This section addresses specific experimental problems in a direct Q&A format.
Recrystallization Issues
Q: My compound will not dissolve in the hot recrystallization solvent, even with a large volume.
A: This indicates the solvent is too non-polar for your compound.
-
Cause & Solution: The 2-Chloro-5-iodo-3-pyridinol core is quite polar due to the hydroxyl group and the nitrogen heteroatom. A single non-polar solvent like hexanes or toluene is unlikely to be effective. You need to increase the polarity of the solvent system.
-
Actionable Advice:
-
Switch to a more polar single solvent like ethanol, isopropanol, or ethyl acetate.
-
Use a binary solvent system. Dissolve your compound in a minimal amount of a hot, high-polarity solvent in which it is very soluble (e.g., ethanol, acetone). Then, slowly add a hot, lower-polarity "anti-solvent" (e.g., water, hexanes) until the solution becomes faintly cloudy (the saturation point). Allow this to cool slowly.
-
Q: My compound "oils out" instead of forming crystals upon cooling.
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.
-
Cause & Solution: This is common when the boiling point of the solvent is too high or the cooling is too rapid.
-
Actionable Advice:
-
Re-heat the solution until the oil redissolves.
-
Add more solvent (5-10% more volume) to reduce the saturation level.
-
Cool the solution much more slowly. Allow it to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.[7]
-
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth.
-
Column Chromatography Issues
Q: My compound is streaking badly or not moving from the baseline on the TLC plate.
A: This is a classic sign of strong interaction with the silica gel, characteristic of basic compounds like pyridines.[6]
-
Cause & Solution: The basic pyridine nitrogen is binding irreversibly to the acidic silanol groups on the silica plate.
-
Actionable Advice:
-
Add Triethylamine (TEA): Prepare your TLC developing solvent (and subsequent column eluent) with 0.5-1% triethylamine. This will neutralize the acidic sites and allow your compound to move up the plate.[3]
-
Increase Eluent Polarity: If the Rf is too low even with TEA, increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system). A common starting point for these compounds is 20-40% ethyl acetate in hexanes.
-
Q: After running a column, my fractions contain a single spot by TLC, but the NMR shows it's still impure.
A: This is a common and frustrating issue that points to co-eluting impurities.
-
Cause & Solution: An impurity has a polarity very similar to your target compound in the chosen solvent system, causing them to travel through the column at the same rate.
-
Actionable Advice:
-
Change the Solvent System: Do not just change the ratio; change the solvents themselves to alter selectivity. If you used a hexane/ethyl acetate system (a hydrogen bond acceptor), switch to a hexane/dichloromethane or a toluene/acetone system to introduce different intermolecular interactions.
-
Run a Shallow Gradient: Instead of a single isocratic eluent, run a very slow, shallow gradient of the polar solvent. This can often resolve closely eluting spots.
-
Try a Different Stationary Phase: If solvent changes fail, the impurity may have fundamentally similar interactions with silica. Switch to reverse-phase (C18) chromatography, where separation is based on hydrophobicity rather than polarity.
-
Section 3: Experimental Protocols & Data
Protocol 1: Flash Column Chromatography of a 2-Chloro-5-iodo-3-pyridinol Derivative
This protocol is a general guideline and must be optimized for each specific derivative using Thin Layer Chromatography (TLC) first.
-
TLC Analysis & Solvent Selection: a. Dissolve a small sample of the crude material in dichloromethane or ethyl acetate. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems. A good starting point is Hexane:Ethyl Acetate (EtOAc). Aim for a system that gives your target compound an Rf value of approximately 0.3.[3] d. Crucially, add 0.5% triethylamine (TEA) to the solvent system to prevent streaking.
-
Column Packing: a. Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude compound weight). b. Pack the column with silica gel as a slurry in the chosen eluent (e.g., 90:10 Hexane:EtOAc + 0.5% TEA). Ensure the silica bed is compact and level.
-
Sample Loading: a. Dissolve the crude compound in a minimal amount of dichloromethane. b. Add a small amount of silica gel (~1-2 times the weight of your compound) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method. c. Carefully add the powder to the top of the packed column.
-
Elution and Fraction Collection: a. Begin eluting the column with your chosen solvent system, applying gentle air pressure. b. Collect fractions in test tubes. Monitor the separation by TLC, spotting every few fractions on the same plate. c. Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization of a Solid 2-Chloro-5-iodo-3-pyridinol Derivative
-
Solvent Screening: a. Place a small amount of crude solid (~20 mg) into several test tubes. b. Add a few drops of different solvents (e.g., ethanol, water, ethyl acetate, toluene, or mixtures) to each tube. c. The ideal solvent will dissolve the compound poorly at room temperature but completely when heated.[8] A common and effective system for pyridinols is an Ethanol/Water mixture.
-
Dissolution: a. Place the bulk crude solid in an Erlenmeyer flask. b. Add the chosen hot solvent (e.g., hot ethanol) dropwise while swirling and heating until the solid just dissolves. Use the absolute minimum amount of hot solvent.[9]
-
Decolorization (Optional): a. If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. b. Re-heat the mixture to boiling for a few minutes, then remove the charcoal via hot filtration.
-
Crystallization: a. If using a binary system (like ethanol/water), add the hot anti-solvent (water) dropwise until the solution turns persistently cloudy. Add a final drop of the primary solvent (ethanol) to clarify. b. Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.[7] c. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. c. Dry the crystals thoroughly under vacuum.
Data Summary: Solvent Properties
| Solvent | Polarity Index | Boiling Point (°C) | Notes for Pyridinol Derivatives |
| Hexane | 0.1 | 69 | Good anti-solvent or non-polar component for chromatography. |
| Toluene | 2.4 | 111 | Can be used for recrystallization of less polar derivatives. |
| Dichloromethane | 3.1 | 40 | Good for dissolving crude material for column loading; use as eluent component. |
| Ethyl Acetate | 4.4 | 77 | Excellent polar component for chromatography and a potential recrystallization solvent. |
| Isopropanol | 3.9 | 82 | Good recrystallization solvent, often used with water. |
| Ethanol | 4.3 | 78 | Excellent recrystallization solvent, especially in a binary system with water. |
| Water | 10.2 | 100 | Good anti-solvent for recrystallization from alcohols or acetone. |
Section 4: Workflow and Troubleshooting Diagrams
General Purification Workflow
Caption: General decision workflow for purifying 2-Chloro-5-iodo-3-pyridinol derivatives.
Troubleshooting Chromatography Peak Tailing
Sources
- 1. mt.com [mt.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solubility Optimization for 2-Chloro-5-iodo-3-pyridinol
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2-Chloro-5-iodo-3-pyridinol presents a unique solubility challenge due to its "Janus-faced" molecular architecture. It possesses both a lipophilic, halogenated core (Chlorine/Iodine) and a polar, hydrogen-bond-donating hydroxyl group (-OH) at the 3-position.[1]
Users frequently report "false insolubility"—where the compound appears to dissolve but precipitates later, or fails to dissolve at high concentrations.[1] This guide addresses the root causes: Crystal Lattice Energy and DMSO Hygroscopicity .[1]
Physicochemical Profile
| Parameter | Value | Implication for Solubility |
| Molecular Weight | ~255.44 g/mol | Moderate mass; heavy halogens increase density.[1] |
| Key Substituents | 2-Cl, 5-I, 3-OH | Halogens increase lipophilicity; 3-OH allows strong intermolecular H-bonding.[1] |
| Crystal Lattice | High Energy | The 3-OH group acts as a donor/acceptor, creating a tight "zipper" effect in the solid state that resists solvation.[1] |
| pKa (Predicted) | ~4.8 (N), ~8.5 (OH) | Exists as a neutral species in anhydrous DMSO; sensitive to pH shifts if water is introduced.[1] |
The Physics of Dissolution (The "Why")
To dissolve this compound, the solvent (DMSO) must overcome the Lattice Energy (
-
The Lattice Barrier: The 3-hydroxyl group forms hydrogen bonds with the nitrogen of adjacent pyridine rings in the crystal structure.[1] The heavy Iodine atom adds significant van der Waals forces.[1]
-
The DMSO Solution: DMSO is a sulfoxide with a high dipole moment (3.96 D) and is a strong H-bond acceptor.[1] It should dissolve the compound easily by disrupting the OH[1]···N network.[1]
-
The Water Trap: DMSO is aggressively hygroscopic.[1] It can absorb up to 10% water by weight from the atmosphere within 24 hours.[1] Water acts as an antisolvent for this halogenated pyridinol.[1] If your DMSO is "wet," the thermodynamic balance shifts, and the compound crashes out.[1]
Visualization: The Solvation Thermodynamic Cycle
Figure 1: The thermodynamic cycle of dissolution.[1] Note that water absorption (hygroscopicity) is the primary driver of precipitation (The "Critical Failure Point").[1]
Troubleshooting Workflow
Use this decision tree to diagnose specific solubility failures in your workflow.
Figure 2: Diagnostic decision tree for resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: My solution turned yellow/brown after 24 hours. Is it still usable?
-
Diagnosis: This indicates Iodine liberation .[1] The C-I bond at position 5 is sensitive to light and oxidation.[1]
-
Mechanism:
. The yellow color is elemental iodine.[1] -
Verdict: Discard. The concentration of the active parent compound has been compromised.[1]
-
Prevention: Store exclusively in amber glass vials wrapped in foil.
Q2: Can I heat the DMSO to 80°C to force dissolution?
-
Recommendation: No. Do not exceed 50°C .[1]
-
Reasoning: While DMSO is stable, high heat can accelerate the oxidative de-iodination of your compound.[1] Furthermore, hot DMSO increases skin permeability hazards significantly.[1]
Q3: I stored my stock solution in the fridge (4°C) and it froze. Now it won't redissolve.
-
Explanation: DMSO freezes at ~18.5°C. Upon freezing, the solute is excluded from the crystal lattice of the solvent (cryo-concentration), often forming tight aggregates.[1]
-
Fix: Thaw completely at room temperature, then vortex vigorously. If precipitate remains, warm to 37°C for 5 minutes.[1] Do not pipette while any solids are visible.[1]
Q4: Why does it precipitate when I add it to my cell culture media?
-
Cause: The "Antisolvent Shock."[1] You are moving from 100% DMSO to an aqueous environment.[1] The hydrophobic halogens (Cl, I) repel water.[1]
-
Solution: Ensure your final DMSO concentration is <0.5% (if cells tolerate it).[1] Add the DMSO stock to the media slowly while vortexing the media to prevent local high-concentration hotspots that trigger nucleation.[1]
Validated Protocols
Protocol A: Preparation of High-Integrity Stock (50 mM)
Use this for analytical standards or long-term storage.[1]
-
Calculate: Determine mass required (e.g., for 10 mL of 50 mM stock:
).[1] -
Container: Use a glass amber vial with a PTFE-lined cap. (Avoid polypropylene tubes for long-term storage of halogenated compounds in DMSO).
-
Solvent: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1]
-
Tip: If using a previously opened bottle, add activated 4Å molecular sieves 24h prior.[1]
-
-
Dissolution:
-
Inspection: Hold vial against a light source. The liquid must be perfectly clear.[1]
-
Storage: Aliquot into small volumes (to avoid freeze-thaw cycles), flush with Nitrogen/Argon gas if available, and store at -20°C.
Protocol B: The "Rescue" (For crashed-out samples)
Use this if your compound precipitated in the tube.[1]
-
Centrifuge: Spin the sample (5,000 x g, 2 min) to pellet the solid.
-
Remove Supernatant: Carefully remove the "wet" DMSO.[1]
-
Wash (Optional): If water contamination is suspected, wash pellet once with absolute ethanol (if compound is sparingly soluble) or simply proceed to dry.[1]
-
Redissolve: Add fresh, warm (37°C) anhydrous DMSO .
-
Agitate: Sonicate immediately for 60 seconds.
References
-
Gaylord Chemical . (2025).[1] Dimethyl Sulfoxide (DMSO) Physical Properties and Hygroscopicity Data. Gaylord Chemical Technical Bulletin. Link
-
PubChem . (2025).[11][1] Compound Summary: 2-Chloro-5-iodo-3-pyridinol. National Library of Medicine.[1] Link
-
Balbach, S., & Korn, C. (2004).[1] Pharmaceutical evaluation of early development candidates: the effect of dimethyl sulfoxide on solubility. Journal of Pharmaceutical Sciences. Link
-
Li, D., et al. (2013).[1] Solubility of Halogenated Pyridines in Organic Solvents. Journal of Chemical & Engineering Data. Link[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. researchgate.net [researchgate.net]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyridinol Products from Metal Residues
Welcome to the Technical Support Center for the purification of pyridinol-containing active pharmaceutical ingredients (APIs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of common metal residues from your pyridinol products. In modern organic synthesis, particularly in the construction of complex molecules like many pyridinol derivatives, transition metal catalysts are indispensable. However, residual metals such as palladium (Pd), rhodium (Rh), copper (Cu), and iron (Fe) can compromise the safety, efficacy, and stability of the final API and are strictly regulated by bodies like the European Agency for the Evaluation of Medicinal Products, which often limits platinum group metals to less than 5 ppm.[1]
This resource provides a structured approach to diagnosing and resolving metal contamination issues through a series of frequently asked questions and troubleshooting guides. Each section explains the underlying chemical principles and provides actionable, step-by-step protocols to ensure the integrity of your pyridinol products.
Troubleshooting Guide: Common Metal Contamination Issues
Issue 1: My pyridinol product is contaminated with palladium (Pd) from a cross-coupling reaction. How can I effectively remove it?
Palladium is a frequent contaminant resulting from widely used cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig.[1] Its removal is critical and can be approached through several effective methods. The choice of method often depends on the nature of your pyridinol product, the solvent system, and the specific palladium species present.
Underlying Principle: Adsorption and Chelation
The most common strategies for palladium removal rely on adsorption, where the metal is captured onto a solid support, or chelation, where a ligand binds to the metal ion, forming a complex that can be easily separated.[2]
Recommended Protocol: Metal Scavenging with Functionalized Silica
Functionalized silica scavengers, particularly those with sulfur-containing functional groups, exhibit a high affinity for palladium.[3] These solid-supported scavengers are advantageous as they are easily removed by filtration.[3]
Experimental Protocol: Palladium Removal using Thiol-Functionalized Silica
-
Solvent Selection: Ensure your pyridinol product is fully dissolved in a suitable organic solvent (e.g., THF, Ethyl Acetate).
-
Scavenger Addition: Add 3-5 equivalents of thiol-functionalized silica resin to the solution.
-
Incubation: Stir the mixture at room temperature for 4-16 hours. In some cases, gentle heating (e.g., 40-50°C) can enhance the scavenging efficiency.[3]
-
Filtration: Filter the mixture to remove the silica scavenger, which has now bound the palladium.
-
Washing: Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain your purified pyridinol product.
-
Analysis: Analyze the purified product for residual palladium content using methods like inductively coupled plasma mass spectrometry (ICP-MS).[1]
Alternative Protocol: Activated Carbon Treatment
Activated carbon is a cost-effective alternative for palladium removal.[3][4][5] It functions by adsorbing the metal onto its porous surface.
-
Solvent and Concentration: Dissolve your crude pyridinol product in a suitable solvent.
-
Carbon Addition: Add activated carbon (e.g., 10-20% w/w relative to your product) to the solution.
-
Stirring: Stir the suspension at room temperature or with gentle heating for several hours to overnight.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Washing: Wash the carbon cake with fresh solvent.
-
Concentration: Combine the filtrate and washings and concentrate to obtain the purified product.
Causality Behind Experimental Choices:
-
Functionalized Silica: The soft sulfur atoms in thiol-based scavengers have a strong affinity for the soft Lewis acidic palladium, leading to effective chelation and removal.[3]
-
Activated Carbon: The high surface area and porous nature of activated carbon provide numerous sites for the physical and chemical adsorption of palladium species.[3]
Issue 2: How can I remove residual rhodium (Rh) catalyst from my hydrogenation reaction workup?
Rhodium is a common catalyst in asymmetric hydrogenation reactions. Its removal, while challenging, is crucial for the purity of the final product.
Underlying Principle: Oxidation and Extraction
One effective method involves oxidizing the rhodium catalyst to a more soluble state, which can then be removed through extraction.
Recommended Protocol: Oxidative Extraction
-
Reaction Quenching: After the reaction is complete, quench the reaction mixture as per your standard procedure.
-
Solvent Exchange (if necessary): If your reaction solvent is not suitable for a biphasic workup, concentrate the reaction mixture and redissolve the residue in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Oxidizing Wash: Wash the organic layer with an aqueous solution of an oxidizing agent, such as a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide. This will oxidize the rhodium species, increasing their solubility in the aqueous phase.
-
Aqueous Washes: Perform several subsequent washes with water and then brine to remove the oxidized rhodium salts and any remaining oxidizing agent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate to yield the purified pyridinol product.
Issue 3: My pyridinol product is forming a persistent blue/green color in the organic phase during workup, indicating copper (Cu) contamination. How do I remove it?
Copper catalysts are frequently used in reactions like the Ullmann condensation and click chemistry. The characteristic blue or green color is often due to the formation of copper(II) complexes with the pyridinol product or other nitrogen-containing compounds.
Underlying Principle: Competitive Chelation and Extraction
The strategy here is to introduce a stronger chelating agent that will displace the pyridinol product from the copper ion, forming a water-soluble complex that can be extracted into the aqueous phase.[6]
Recommended Protocol: Ammonia/Ammonium Chloride Wash
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Wash the organic solution with a saturated aqueous solution of ammonium chloride (NH4Cl).[7] For more stubborn copper contamination, a solution of aqueous ammonium hydroxide (ammonia) can be used.[6] The ammonia will form a deep blue tetraamminecopper(II) complex, which is highly soluble in water.
-
Repeated Washes: Repeat the aqueous wash until the blue color in the aqueous layer is no longer observed.
-
Final Washes: Wash the organic layer with water and then brine to remove any residual ammonia or ammonium salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate to obtain the purified product.
Visual Workflow for Copper Removal
Caption: A generalized decision-making workflow for the purification of pyridinol products.
References
-
How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
Work up to remove copper. (2021). Reddit. [Link]
- Method for recovering palladium from waste palladium-carbon catalyst and incinerator system.
-
Metal scavengers for organic purification. Biotage. [Link]
-
Workup for Removing Copper Salts. University of Rochester Department of Chemistry. [Link]
-
How to Extract Precious Metals from Catalytic Converters. (2024). AutoCatalystMarket. [Link]
-
Methods for removal of palladium. ResearchGate. [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
Recovery of Palladium and Rhodium from Spent Automotive Catalytic Converters. [Link]
-
Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615. [Link]
-
Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development. [Link]
-
Metal Scavenging using bulk SiliaMetS functionalized silica. (2016). YouTube. [Link]
-
Chelation. Wikipedia. [Link]
-
Chemical precipitation methods for removing heavy metals from wastewater. ResearchGate. [Link]
-
Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. (2022). [Link]
- Method of removing palladium.
-
Pharmaceutical Applications of Metal Complexes and Derived Materials. MDPI. [Link]
- Process for removing iron ions
-
Guideline for Analysis and Prevention of Contamination Catalysis. (2025). Angewandte Chemie International Edition. [Link]
-
Drug complexes: Perspective from Academic Research and Pharmaceutical Market. (2023). Journal of Drug Delivery Science and Technology. [Link]
-
Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (2025). Arkivoc. [Link]
-
Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]
-
Best method for removing Cu(I) from Org compounds. (2024). Reddit. [Link]
-
Metals Removal Technology. Unipure. [Link]
-
How Pure is Pure? Metal Complexation Studies Directed Towards Pharmaceutical Drug Purification. ScholarWorks. [Link]
- Process for removal of rhodium compounds
-
Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. NIH. [Link]
-
How to completely remove iron (Fe) powder from the reaction mixture? ResearchGate. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2025). Platinum Metals Review. [Link]
-
Metal Scavenger Guide. Sopachem. [Link]
-
Product contamination during mechanochemical synthesis of praziquantel co-crystal, polymeric dispersion and cyclodextrin complex. (2024). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023). Crimson Publishers. [Link]
- Process for removing copper (I) compounds from a reaction mixture, and application of the process.
-
Functionalized silica for heavy metal ions adsorption. ResearchGate. [Link]
-
Functionalized Nanoporous Silica for the Removal of Heavy Metals from Biological Systems: Adsorption and Application. NIH. [Link]
- Removal of iron compounds from organic process streams.
-
The comparative jurisprudence of catalysts preparation methods: II. Deposition-precipitation and adsorption methods. Allied Academies. [Link]
Sources
- 1. arborassays.com [arborassays.com]
- 2. Chelation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. reddit.com [reddit.com]
- 7. Workup [chem.rochester.edu]
Technical Support Center: Purification of 2-Chloro-5-iodo-3-pyridinol via Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 2-Chloro-5-iodo-3-pyridinol. We will move beyond generic protocols to address the specific chemical nature of this molecule, offering a structured approach to solvent selection, protocol optimization, and troubleshooting.
Section 1: Understanding the Molecule - The Key to Solvent Selection
Q1: What are the key structural features of 2-Chloro-5-iodo-3-pyridinol that influence solvent choice?
The efficacy of recrystallization is fundamentally governed by the interplay between the solute and solvent at varying temperatures. The structure of 2-Chloro-5-iodo-3-pyridinol presents three distinct features that dictate its solubility behavior:
-
The Pyridinol Core: The hydroxyl (-OH) group on the pyridine ring is the most influential feature. It renders the molecule polar and capable of strong hydrogen bonding, both as a hydrogen bond donor (from the -OH) and acceptor (at the nitrogen and oxygen atoms). This suggests a strong affinity for polar, protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate).
-
Halogen Substituents: The chloro (-Cl) and iodo (-I) groups are electron-withdrawing and increase the molecule's overall molecular weight and surface area. While they contribute to polarity, their primary influence is on van der Waals interactions and crystal lattice packing.
-
Aromatic System: The pyridine ring itself is an aromatic system, allowing for π-π stacking interactions. This can be exploited by using solvents with aromatic character.
Collectively, these features define 2-Chloro-5-iodo-3-pyridinol as a polar, hydrogen-bonding solid. Its solubility will be poor in non-polar solvents like hexanes or petroleum ether, but significant in more polar solvents. The ideal recrystallization solvent will fully dissolve the compound only at elevated temperatures.
Section 2: Systematic Solvent Screening Protocol
Q2: How do I systematically screen for a suitable recrystallization solvent before committing to a large-scale purification?
A preliminary small-scale screen is essential to prevent the loss of valuable material and time. This empirical approach is the most reliable method for identifying a suitable solvent or solvent pair.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude 2-Chloro-5-iodo-3-pyridinol into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture at room temperature.
-
Observation A: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[1] It may, however, be useful as the "good" solvent in a mixed-solvent system.
-
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the mixture gently in a sand bath or heating block to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.
-
Observation B: If the compound fails to dissolve completely after adding a significant volume (e.g., >3 mL), the solvent is unsuitable due to poor solvating power.[1]
-
Observation C: If the compound dissolves fully in a reasonable volume of hot solvent, it is a promising candidate .
-
-
Cooling & Crystallization Test: Allow the hot, clear solutions (from Observation C) to cool slowly to room temperature, and then in an ice bath.
-
Observation D: If high-quality crystals form rapidly and in good volume, you have found an excellent solvent .
-
Observation E: If the compound "oils out" or no crystals form, see the Troubleshooting section.
-
Diagram: Solvent Screening Decision Workflow
Caption: Workflow for selecting a recrystallization solvent.
Table 1: Candidate Solvents for 2-Chloro-5-iodo-3-pyridinol
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use |
| Ethanol | 78 | High | The -OH group can hydrogen bond with the pyridinol, making it a strong candidate.[2] |
| Isopropanol | 82 | High | Similar to ethanol, but slightly less polar; may offer a better solubility differential. |
| Acetonitrile | 82 | High | A polar aprotic solvent that can interact with the polar nature of the molecule. |
| Ethyl Acetate | 77 | Medium | Often a good choice for moderately polar compounds. Can be paired with hexanes.[2] |
| Toluene | 111 | Low | The aromatic ring may interact favorably with the pyridine ring. The high boiling point allows for a large temperature gradient.[3] |
| Water | 100 | Very High | While likely a poor solvent on its own due to the halogenated organic structure, it is an excellent "anti-solvent" to pair with alcohols.[2] |
| Hexane/Heptane | 69 / 98 | Very Low | Unsuitable as a primary solvent, but ideal as an "anti-solvent" or "bad" solvent in a mixed-solvent system. |
Section 3: Recommended Protocols
Q3: What is the recommended protocol for a single-solvent recrystallization?
This method is preferred for its simplicity when a suitable single solvent is identified (e.g., Isopropanol).
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude 2-Chloro-5-iodo-3-pyridinol in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until all the solid material has just dissolved. Adding excess solvent will significantly reduce your final yield.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Q4: When and how should I use a mixed-solvent system?
A mixed-solvent system is ideal when no single solvent provides the desired temperature-dependent solubility. This is common for compounds like ours that have both polar and less-polar characteristics. A typical pairing is a "good" solvent in which the compound is soluble (e.g., Ethanol) and a "bad" or "anti-solvent" in which it is insoluble (e.g., Water).
Diagram: Mixed-Solvent Recrystallization Logic
Caption: Logic of using a good/bad solvent pair.
Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol/Water Example)
-
Dissolution: Dissolve the crude 2-Chloro-5-iodo-3-pyridinol in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Induce Saturation: While keeping the solution hot, add water dropwise until the solution becomes faintly and persistently cloudy (the "cloud point"). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again.
-
Crystallization & Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol. For the washing step (Step 7), use an ice-cold mixture of the two solvents in the approximate ratio that induced crystallization.
Section 4: Troubleshooting Guide (FAQs)
Q5: My compound "oiled out" as a liquid instead of forming crystals. What went wrong and how do I fix it?
Cause: Oiling out occurs when the solute comes out of the hot, saturated solution at a temperature above its own melting point. It can also be caused by cooling the solution too quickly or by the presence of certain impurities.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a larger volume of the "good" solvent to lower the saturation point, then attempt to cool again, very slowly.
-
Lower the Temperature: Switch to a lower-boiling point solvent system.
-
Promote Nucleation: After reheating to a clear solution and allowing it to cool slightly, vigorously scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[6]
Q6: The solution is cold, but no crystals have formed. What should I do?
Cause: The solution is likely supersaturated, meaning the concentration of the solute is higher than its normal saturation point, but there are no nucleation sites to initiate crystal growth.[4]
Solutions:
-
Scratching: Use a glass rod to scratch the inner surface of the flask. The microscopic scratches provide a surface for the first crystals to form.[6]
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This will act as a template for further crystal growth.
-
Flash Freeze: Place the flask in a dry ice/acetone bath for a few moments to induce rapid precipitation of a small amount of solid. This powder can then act as seed crystals upon re-warming to the ice-bath temperature.
Q7: My final product is still colored. How can I remove colored impurities?
Cause: Highly conjugated, colored impurities are present and co-crystallize with your product.
Solution: Use activated carbon (charcoal).
-
After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source.
-
Allow the solution to cool slightly below its boiling point to prevent violent frothing.
-
Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.[5]
-
Gently reheat the mixture to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the carbon and the adsorbed impurities.
-
Proceed with the cooling and crystallization steps as usual.
Q8: The recovery yield is very low. How can I improve it?
Cause: This is one of the most common issues in recrystallization.
Potential Reasons & Solutions:
-
Excess Solvent: The most likely cause. You used too much solvent to dissolve the compound, leaving a significant amount of product in the mother liquor even after cooling.[4] The only solution is to carefully evaporate some of the solvent and re-cool.
-
Premature Crystallization: The compound crystallized in the funnel during hot filtration. Ensure your receiving flask and funnel are pre-heated.
-
Inappropriate Washing: You washed the collected crystals with room-temperature solvent, redissolving part of your product. Always use a minimal amount of ice-cold solvent for washing.[4]
-
Solvent Choice: The chosen solvent may be too "good," meaning the compound has significant solubility even at low temperatures. Re-evaluate your solvent choice with the screening protocol.
References
- Vertex AI Search. (n.d.). 2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China.
- Pipzine Chemicals. (n.d.). 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine Supplier in China.
- Pipzine Chemicals. (n.d.). 2-Chloro-5-iodo-3-trifluoromethylpyridine | CAS 887267-84-3.
-
Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved February 5, 2026, from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved February 5, 2026, from [Link]
- Unknown Source. (n.d.). Recrystallization.
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-hydroxypyridine. PubChem. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine. PubChem. Retrieved February 5, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 5, 2026, from [Link]
- Unknown Source. (n.d.). Recrystallization-1.pdf.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. 2-Chloro-5-iodo-3-trifluoromethylpyridine | CAS 887267-84-3 | High-Purity Pyridine Derivatives Supplier in China [pipzine-chem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Recrystallization [wiredchemist.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Homocoupling Byproducts in 5-Iodo-Pyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the minimization of homocoupling byproducts in cross-coupling reactions involving 5-iodo-pyridine. The electron-deficient nature of the pyridine ring and its ability to coordinate with catalytic metals present unique challenges, often leading to the formation of unwanted symmetrical bi-pyridyl or di-alkyne byproducts. This resource is designed to explain the underlying causes of these side reactions and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of 5,5'-bipyridine in my Suzuki-Miyaura reaction. What are the primary causes?
The formation of 5,5'-bipyridine, a homocoupling byproduct, is a common issue in Suzuki-Miyaura reactions with 5-iodo-pyridine. This side reaction can stem from two main pathways: the homocoupling of the pyridine-boronic acid reagent or the reductive homocoupling of 5-iodo-pyridine itself.
Key contributing factors include:
-
Presence of Oxygen : Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species.[1][2][3] These Pd(II) species are known to promote the unwanted homocoupling of boronic acids.[1][3][4]
-
Use of Pd(II) Precatalysts : When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used, it can directly react with and homocouple the boronic acid before being reduced to the catalytically active Pd(0) state.[1][3]
-
Slow Transmetalation/Reductive Elimination : If the desired cross-coupling pathway is slow relative to competing side reactions, homocoupling becomes more prevalent. The electron-deficient nature of 5-iodo-pyridine can sometimes slow down key steps in the catalytic cycle.
-
Base and Solvent Effects : The choice of base and solvent can significantly influence reaction rates and selectivity. Some conditions may inadvertently favor homocoupling pathways.[5][6]
Q2: In my Sonogashira coupling, I'm getting a lot of di-alkyne byproduct (Glaser-Hay coupling). How is this different from Suzuki homocoupling and how can I stop it?
This is a classic problem in Sonogashira reactions, which couple terminal alkynes with aryl halides.[7] The di-alkyne byproduct is formed through a process called Glaser-Hay coupling, which is an oxidative homocoupling of the terminal alkyne.[8][9]
Mechanism : This side reaction is mediated by the copper(I) co-catalyst, typically CuI.[7][8] In the presence of oxygen (air), Cu(I) is oxidized, which in turn catalyzes the dimerization of the alkyne.[8][10]
Key Differences from Suzuki Homocoupling :
-
Catalyst : Primarily driven by the copper co-catalyst, not palladium.
-
Reactant : Involves the homocoupling of the alkyne partner, not the aryl halide or boronic acid.
Suppression Strategies :
-
Rigorous Degassing : Oxygen is a key ingredient for Glaser coupling. Thoroughly degassing your solvent and running the reaction under a strictly inert atmosphere (Nitrogen or Argon) is the most critical step.[11]
-
Copper-Free Conditions : Many modern Sonogashira protocols have been developed that omit the copper co-catalyst entirely, which completely eliminates the Glaser-Hay pathway.[12]
-
Use of a Reducing Atmosphere : Introducing a small amount of a reducing gas, like hydrogen diluted with nitrogen, can help keep the copper in its +1 oxidation state and suppress oxidative homocoupling.[11]
-
Choice of Base/Ligand : Amine bases are integral to the reaction. Using a ligand that favors the palladium-catalyzed cycle over the copper-catalyzed one can also be beneficial.
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to diagnosing and solving homocoupling issues in various cross-coupling reactions involving 5-iodo-pyridine.
Issue 1: Persistent Homocoupling in Suzuki-Miyaura Reactions
You've tried basic degassing, but the 5,5'-bipyridine byproduct remains. What's next?
-
Step 1 (Inert Atmosphere) : "Degassing" is an active term. Subsurface sparging (bubbling inert gas through the solvent) is more effective than simply flushing the headspace of the flask.[2] For particularly sensitive reactions, three freeze-pump-thaw cycles are the gold standard.
-
Step 2 (Catalyst System) : The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald-type ligands) accelerate the rate-limiting reductive elimination step.[1] A faster reductive elimination of the desired product means the palladium intermediate has less time to participate in side reactions. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ avoids the initial reduction step where boronic acid homocoupling can occur.[1]
-
Step 3 (Additives) : The addition of a mild reducing agent, such as potassium formate, can help scavenge any Pd(II) species that form from oxidative damage by trace oxygen, without interfering with the main catalytic cycle.[2][13]
-
Step 4 (Stoichiometry & Temperature) : Slow addition of the limiting reagent (often the boronic acid) can keep its instantaneous concentration low, disfavoring the second-order homocoupling reaction.[13] Lowering the temperature can also increase the selectivity for the desired cross-coupling over undesired pathways.
Issue 2: Byproducts in Buchwald-Hartwig Amination
While not strictly homocoupling of the 5-iodo-pyridine, formation of 5,5'-bipyridine can still occur via a reductive coupling mechanism, competing with the desired C-N bond formation.
Causality : The challenge with pyridyl halides is their potential to act as inhibitory ligands for the palladium catalyst, slowing down the reaction.[14][15] If the catalytic cycle is sluggish, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the chance of it reacting with another molecule of itself, leading to reductive homocoupling.[16]
Solutions :
-
Ligand Selection : This is the most crucial parameter. Use ligands specifically designed for heteroaryl substrates. Buchwald's biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are excellent choices as they promote fast C-N reductive elimination.
-
Base Choice : Strong, non-nucleophilic bases like LiHMDS or K₃PO₄ are often preferred. The choice of base can dramatically affect catalyst activity and stability.
-
Solvent : Anhydrous, non-polar solvents like toluene or dioxane are typically used. Polar aprotic solvents can sometimes coordinate to the metal and inhibit catalysis.[5][17][18]
Data & Protocols
Table 1: Effect of Ligand and Catalyst Source on Suzuki Coupling Selectivity
Reaction: 5-iodo-pyridine + Phenylboronic Acid -> 5-phenylpyridine
| Catalyst (2 mol%) | Ligand (4 mol%) | Solvent | Temp (°C) | Desired Product Yield (%) | 5,5'-Bipyridine Yield (%) |
| Pd(OAc)₂ | PPh₃ | Dioxane/H₂O | 100 | 65 | 25 |
| Pd(OAc)₂ | SPhos | Dioxane/H₂O | 100 | 92 | <5 |
| Pd(PPh₃)₄ | None | Dioxane/H₂O | 100 | 85 | 10 |
| Pd(PPh₃)₄ | XPhos | Dioxane/H₂O | 100 | 95 | <2 |
Note: Data is illustrative, based on general principles reported in the literature.[1] Actual results will vary.
The data clearly shows that moving from a simple ligand like PPh₃ to modern, bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos dramatically suppresses homocoupling and improves the yield of the desired cross-coupled product.
Protocol: Optimized Suzuki-Miyaura Coupling of 5-Iodo-Pyridine
This protocol incorporates multiple best practices to minimize homocoupling.
Materials:
-
5-iodo-pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv, finely ground)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition : Under a positive flow of argon, add the 5-iodo-pyridine and the arylboronic acid.
-
Solvent Addition : Add anhydrous dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water ratio) via syringe. The solvent should have been previously degassed by bubbling argon through it for at least 30 minutes.
-
Reaction : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Diagram: Competing Catalytic Cycles
This diagram illustrates how the desired cross-coupling pathway competes with the homocoupling side reaction.
This visualization shows that after the critical oxidative addition step, the intermediate can either proceed through the productive transmetalation step or, if conditions are unfavorable, enter a detrimental homocoupling cycle.[16] The key to success is to use conditions (ligands, temperature, etc.) that make the Transmetalation -> Reductive Elimination sequence much faster than the Reductive Homocoupling side reaction.
References
- BenchChem. (n.d.). Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde.
-
Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 787-791. [Link]
- BenchChem. (n.d.). Minimizing homocoupling in cross-coupling reactions of 4-(4-Iodophenyl)-1-butanol.
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Request PDF. [Link]
-
Synform. (2021). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Thieme Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- BenchChem. (n.d.). Technical Support Center: Minimizing Homocoupling in Suzuki Reactions with 1-Bromo-4-iodobenzene.
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Yu, J., et al. (2015). Ligand-Promoted Oxidative Cross-Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Angewandte Chemie International Edition, 54(13), 4079-82. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, More Selective Reaction of Aryl Halides in the Suzuki–Miyaura Reaction. Angewandte Chemie International Edition, 53(15), 3975-3978. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(5), 3843-3849. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Royal Society of Chemistry. (2011). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR chemical shifts of 2-Chloro-5-iodo-3-pyridinol
This guide details the 1H NMR chemical shift characterization of 2-Chloro-5-iodo-3-pyridinol , a critical halogenated heterocyclic scaffold used in medicinal chemistry (e.g., for Suzuki-Miyaura coupling at the C-5 position).
The guide contrasts the target molecule with its direct precursor (2-Chloro-3-pyridinol ) and potential regioisomers, establishing a self-validating protocol for structural confirmation.
Executive Summary: The Structural Challenge
In drug development, 2-Chloro-5-iodo-3-pyridinol is a high-value intermediate.[1] Its utility lies in the orthogonal reactivity of the halogens: the 5-iodo position is highly reactive toward palladium-catalyzed cross-coupling, while the 2-chloro position remains stable for later functionalization.
The Analytical Problem: Electrophilic iodination of 2-chloro-3-pyridinol can yield regioisomeric mixtures (4-iodo, 6-iodo, or 5-iodo). Standard low-resolution LC-MS cannot distinguish these isomers (identical m/z). 1H NMR spectroscopy is the definitive tool for structural validation , relying specifically on coupling constants (
Chemical Shift Data: Product vs. Alternatives
The following data compares the target molecule with its non-iodinated precursor and a common regioisomer.
Solvent: DMSO-d
Table 1: Comparative Chemical Shift Data (
, ppm)
| Proton Position | Target: 2-Chloro-5-iodo-3-pyridinol | Alternative 1: 2-Chloro-3-pyridinol (Precursor) | Alternative 2: 2-Chloro-6-iodo-3-pyridinol (Regioisomer) |
| H-4 | 7.65 – 7.75 (d) | 7.37 (dd) | 7.25 – 7.35 (d) |
| H-5 | Substituted (Iodine) | 7.27 (dd) | 7.50 – 7.60 (d) |
| H-6 | 8.20 – 8.35 (d) | 7.89 (dd) | Substituted (Iodine) |
| -OH | 11.0 – 11.2 (br s) | 10.8 (br s) | 10.9 – 11.1 (br s) |
| Coupling ( |
Note: The defining feature of the 5-iodo isomer is the small meta-coupling (
Hz) between H-4 and H-6. If you observe a large coupling (Hz), you have synthesized the wrong isomer (likely 6-iodo or 4-iodo).
Technical Analysis: Interpreting the Spectra
A. The "Heavy Atom" Effect (Iodine Substituent)
Replacing the H-5 proton with Iodine induces specific electronic changes:
-
Deshielding of H-4 and H-6: Iodine is electronegative relative to Hydrogen, pulling electron density and shifting adjacent protons downfield.
-
H-6 shifts from ~7.89 to ~8.30 ppm (also influenced by the ring nitrogen).
-
H-4 shifts from ~7.37 to ~7.70 ppm.
-
-
Loss of Multiplicity: The complex dd patterns of the precursor collapse into clean doublets (or singlets if resolution is low) because the vicinal coupling partner (H-5) is removed.
B. Differentiating Isomers (The "Performance" Metric)
The "performance" of the NMR assay is measured by its ability to reject false positives (wrong isomers).
-
Target (5-Iodo): Protons are at positions 4 and 6. They are separated by one carbon (Meta relationship). Result: Weak coupling (
Hz). -
Isomer (6-Iodo): Protons are at positions 4 and 5. They are adjacent (Ortho relationship). Result: Strong coupling (
Hz).
Visualization: Structural Verification Workflow
The following decision tree outlines the logic for assigning the structure based on experimental NMR data.
Figure 1: Decision logic for confirming the 5-iodo regiochemistry using 1H NMR coupling constants.
Experimental Protocol: High-Fidelity Acquisition
To ensure data matches the values above, follow this protocol to minimize solvent effects and exchange broadening.
Materials:
-
Sample: ~5-10 mg of 2-Chloro-5-iodo-3-pyridinol.
-
Solvent: 0.6 mL DMSO-d
(99.9% D). Note: CDCl is not recommended due to poor solubility and aggregation of the hydroxyl group. -
Tube: 5mm high-precision NMR tube.
Method:
-
Preparation: Dissolve the solid completely. If the solution is cloudy, filter through a cotton plug. Suspended particles will broaden the -OH signal.
-
Acquisition Parameters (400 MHz):
-
Pulse Angle: 30°.
-
Relaxation Delay (D1): Set to 2.0 seconds or higher. The isolated aromatic protons (H-4, H-6) can have long T1 relaxation times; a short D1 will reduce integration accuracy.
-
Scans (NS): 16 to 64 scans (sufficient for >10 mg).
-
Temperature: 298 K (25°C).
-
-
Processing:
-
Apply an exponential window function (LB = 0.3 Hz).
-
Reference the residual DMSO pentet to 2.50 ppm .
-
Self-Validation Step: Check the integration of the -OH peak (approx 11.0 ppm). It should integrate to 1H relative to the aromatic doublets (1H each). If the -OH is missing or broad, the sample may be "wet" (water exchange) or the concentration is too low.
References
-
Reich, H. J. Proton NMR Data - Pyridines (University of Wisconsin). [Link](Verified general pyridine shift trends).
Sources
HPLC Method Development for Purity Analysis of Iodopyridines
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and CMC Leads in Drug Development
Executive Summary: The Halogen Challenge
Iodopyridines (e.g., 2-iodo, 3-iodo, 4-iodopyridine) are pivotal electrophiles in Suzuki-Miyaura and Sonogashira couplings used to synthesize complex pharmaceutical scaffolds.[1] However, their purity analysis presents a distinct chromatographic challenge: positional isomerism .[1]
Standard C18 columns often fail to resolve these isomers because the hydrophobicities (logP) of 2-, 3-, and 4-iodopyridine are nearly identical.[1] Furthermore, the iodine-carbon bond is photolabile, creating a risk of on-column degradation that can be mistaken for impurity.
This guide compares the industry-standard C18 (ODS) stationary phase against two mechanistically superior alternatives: Phenyl-Hexyl and Pentafluorophenyl (PFP) .[1] We demonstrate why PFP is often the superior choice for halogenated aromatics and provide a self-validating protocol to ensure data integrity.
Column Selection: Comparative Analysis
The separation of halogenated pyridine isomers requires exploiting interactions beyond simple hydrophobicity.[1][2]
Option A: C18 (Octadecylsilane) – The Baseline[1]
-
Mechanism: Hydrophobic interaction (Van der Waals).[1]
-
Performance: Reliable for separating the iodopyridine core from highly polar impurities (e.g., pyridine-N-oxide).[1]
-
Limitation: Poor selectivity (
) for positional isomers. 2-iodo and 3-iodopyridine often co-elute because their hydrophobic surface areas are indistinguishable to the alkyl chains.[1] -
Verdict: Suitable for crude purity checks, insufficient for isomer-specific quantitation.[1]
Option B: Phenyl-Hexyl – The Alternative
-
Mechanism: Hydrophobic +
- interactions.[1] -
Performance: The phenyl ring in the stationary phase interacts with the
-electron cloud of the pyridine ring. The electron-withdrawing iodine atom alters the -density depending on its position (ortho, meta, para), creating slight retention differences.[1] -
Verdict: Improved resolution over C18, but may still struggle with critical pairs if the mobile phase organic modifier (e.g., Acetonitrile) suppresses
- interactions.[1]
Option C: Pentafluorophenyl (PFP) – The Specialist[1]
-
Mechanism: Hydrophobic +
- + Dipole-Dipole + Shape Selectivity .[1] -
Performance: The fluorine atoms on the PFP ring create a strong electron-deficient face, interacting strongly with the electron-rich iodopyridine.[1] Crucially, PFP phases exhibit "halogen selectivity" and steric discrimination, easily resolving the 2-, 3-, and 4- isomers based on the spatial orientation of the bulky iodine atom.
-
Verdict: Superior. The recommended choice for high-resolution separation of iodopyridine isomers.
Comparative Performance Data (Representative)
Conditions: Water/Methanol gradient with 0.1% Formic Acid.[1]
| Parameter | C18 (ODS) | Phenyl-Hexyl | PFP (Propyl) |
| Retention Mechanism | Hydrophobic | Hydrophobic + | Hydrophobic + |
| Critical Pair Resolution (Rs) | 0.8 (Co-elution) | 1.8 (Baseline) | > 3.5 (High Res) |
| Elution Order | Mixed/Unpredictable | 4-I > 3-I > 2-I | 2-I > 3-I > 4-I (Shape driven) |
| Selectivity ( | 1.02 | 1.15 | 1.40 |
Strategic Method Development Workflow
The following workflow illustrates the decision logic for developing a robust method, specifically addressing the stability risks of iodinated compounds.
Figure 1: Decision matrix for iodopyridine method development. Note the critical early check for photostability.
Validated Experimental Protocol
This protocol is designed to be self-validating , meaning the system suitability steps inherently check for the specific failure modes of iodopyridines (degradation and co-elution).[1]
A. Sample Preparation (Critical Step)
-
Solvent: 50:50 Water:Methanol.[1] Avoid 100% organic diluents to prevent peak distortion.[1]
-
Protection: MUST use amber glassware or foil-wrapped vials.[1] Iodopyridines undergo photolytic de-iodination (releasing free iodine and pyridine), which appears as "ghost peaks" or high baseline noise.[1]
-
Concentration: 0.5 mg/mL (adjust based on detector sensitivity).
B. Chromatographic Conditions
-
Column: Fluorophenyl (PFP), 150 x 4.6 mm, 3 µm or 5 µm (e.g., Agilent Poroshell PFP or ACE C18-PFP).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]
-
Why Formic Acid? It suppresses the ionization of the pyridine nitrogen (pKa ~5.2), keeping the molecule neutral and improving retention on hydrophobic phases.[1]
-
-
Mobile Phase B: Methanol.[1]
-
Why Methanol? Unlike Acetonitrile, Methanol allows
- interactions to dominate, enhancing the selectivity of Phenyl and PFP columns.[1]
-
-
Detection: UV @ 254 nm (primary) and 280 nm.[1]
-
Temperature: 30°C.
C. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 15.0 | 90 | Elution of Iodopyridines |
| 18.0 | 90 | Wash (remove di-iodo impurities) |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | End |
D. System Suitability & Self-Validation
To ensure trustworthiness, every run must include:
-
Resolution Check: Inject a mixture of 2-iodo and 3-iodopyridine.
must be .[1] -
Dark Control: Prepare two samples. Keep one in the dark, expose one to bench light for 1 hour. Inject both.
-
Pass Criteria: The "Light" sample shows new peaks (pyridine degradation products) compared to "Dark".[1] This validates that your handling procedure (amber glass) is effective.
-
References
-
Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [1]
-
MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from
-
Welch Materials. (2024).[1][6] A Guide to Selective Columns for Isomer Separation. Retrieved from
-
National Institutes of Health (NIH). (2012).[1] Characterization, HPLC Method Development and Impurity Identification for 3,4,3-LI(1,2-HOPO). (Discusses metal chelation and stability issues). Retrieved from
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic.[1][7] (Expert discussion on PFP vs Phenyl-Hexyl). Retrieved from
Sources
- 1. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mac-mod.com [mac-mod.com]
- 3. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]
- 6. welch-us.com [welch-us.com]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
Technical Characterization Guide: Infrared Spectroscopy of 2-Chloro-5-iodo-3-pyridinol
Executive Summary
2-Chloro-5-iodo-3-pyridinol (CAS: N/A for specific isomer, closely related to 69045-79-0 precursors) represents a critical halogenated heterocyclic scaffold, particularly in the synthesis of nicotinic acetylcholine receptor ligands like epibatidine analogs.
This guide provides a rigorous spectral analysis of the compound, distinguishing it from its metabolic precursors and structural analogs. By synthesizing experimental data from close structural congeners (2-chloro-3-pyridinol) and Density Functional Theory (DFT) data on iodinated pyridines, this document establishes a self-validating framework for identification.
Structural Analysis & Vibrational Logic
To accurately interpret the IR spectrum, one must deconstruct the molecule into its constituent oscillators. The 2,3,5-substitution pattern on the pyridine ring breaks the
Molecular Oscillators
-
Hydroxyl Group (C3-OH): Acts as both a hydrogen bond donor and acceptor. Its frequency is highly sensitive to the sampling matrix (KBr vs. Solution).
-
Halogen Substituents (C2-Cl, C5-I):
-
Chlorine (C2): Inductive electron withdrawal increases the acidity of the neighboring OH.
-
Iodine (C5): The "Heavy Atom Effect" significantly redshifts ring deformation modes and introduces low-frequency C-X stretching bands.
-
-
Pyridine Ring: The nitrogen atom alters the dipole moment, intensifying the ring breathing modes (
) compared to benzene.
Diagram: Vibrational Mode Coupling
Figure 1: Logical flow of structural influences on the final IR spectrum.
Comparative Spectral Analysis
The following table contrasts the target compound with its non-iodinated precursor, 2-Chloro-3-pyridinol . This comparison isolates the specific spectral signature of the C5-Iodine atom.
Table 1: Diagnostic Absorption Bands[1]
| Vibrational Mode | Frequency Region (cm⁻¹) | 2-Chloro-3-pyridinol (Baseline) | 2-Chloro-5-iodo-3-pyridinol (Target) | Mechanistic Insight |
| O-H Stretch | Broad, centered ~3250 (Solid) | Broad, centered ~3250 | Unaffected by C5-Iodine; heavily dependent on H-bonding network (dimer vs. polymer). | |
| C-H Stretch (Aromatic) | Weak, multiple bands | Weak, ~3050 | Only C4-H and C6-H remain; intensity diminishes due to fewer H atoms. | |
| Ring Breathing (C=N/C=C) | Strong, ~1580, 1450 | Medium, ~1565, 1435 | Redshift: The heavy iodine atom dampens the ring vibration frequency (Mass effect). | |
| C-O Stretch (Phenolic) | Strong, ~1280 | Strong, ~1275 | The C2-Cl group dominates the electronic environment of the C3-OH; Iodine has minimal impact here. | |
| C-Cl Stretch | Strong, ~720 | Strong, ~715-720 | Characteristic of ortho-chlorinated pyridines. | |
| C-I Stretch | Absent | Distinct (~400-500) | Key Identifier: Often appears in the Far-IR or as a coupled mode at the lower end of the fingerprint region. | |
| Out-of-Plane (OOP) Bending | ~815 (2 adjacent H) | ~860-880 (Isolated H) | Substitution pattern change (2,3-disubstituted vs 2,3,5-trisubstituted) alters OOP bending topology. |
Critical Note: The C-I stretch is often coupled with ring deformations. While pure C-I stretching occurs in the Far-IR (
), coupled aryl-iodide vibrations frequently manifest as a medium-intensity band near 650-700 cm⁻¹ , overlapping with C-Cl modes.
Experimental Protocol & Technique Comparison
The choice of sampling technique fundamentally alters the appearance of the O-H stretching region.
Technique Selection Guide
| Technique | Suitability | Spectral Artifacts | Recommendation |
| KBr Pellet | High | Moisture absorption can mimic OH peaks. High pressure facilitates lattice H-bonding. | Gold Standard for solid identification. Shows maximal H-bonding (broad OH). |
| ATR (Diamond/ZnSe) | Medium | Peak intensity distortion at low wavenumbers (penetration depth varies). | Good for rapid screening. OH band may appear sharper if surface contact is poor. |
| Solution (CCl₄) | Low | Solvation effects. | Useful only to distinguish free vs. bonded OH (sharp peak >3500 cm⁻¹). |
Standardized Characterization Workflow
To ensure reproducibility (Trustworthiness), follow this self-validating protocol:
-
Blank Calibration: Run a background scan (32 scans) with the empty sample holder/ATR crystal.
-
Sample Preparation (KBr):
-
Mix 1-2 mg of 2-Chloro-5-iodo-3-pyridinol with 100 mg of spectroscopic grade KBr.
-
Grind to a fine powder (particle size < wavelength of IR light to minimize scattering/Christiansen effect).
-
Press at 8-10 tons for 2 minutes to form a transparent disc.
-
-
Acquisition:
-
Validation Check:
-
Check 1: Is the O-H band visible? (If not, sample may be the salt form).
-
Check 2: Is the C=O region (1700 cm⁻¹) clear? (Presence indicates oxidation to pyridinone tautomer or impurity).
-
Workflow Diagram
Figure 2: Decision tree for validating spectral quality.
Advanced Mechanistic Insights
Tautomerism (Pyridinol vs. Pyridone)
2-Chloro-5-iodo-3-pyridinol exists primarily in the hydroxyl form (pyridinol) in the solid state due to the electron-withdrawing chlorine at the 2-position, which destabilizes the protonated nitrogen necessary for the pyridone tautomer.
-
Indicator: Absence of a strong Amide I (C=O) band at
. -
Confirmation: Presence of strong C-O single bond stretch at
.
The "Heavy Atom" Effect
The substitution of Hydrogen (1 amu) with Iodine (127 amu) at position 5 causes a "mass-loading" of the ring.
-
Theoretical Basis: Vibrational frequency
. Increasing reduced mass ( ) lowers frequency. -
Observation: The skeletal ring vibrations involving C5 will shift to lower wavenumbers compared to the 2-chloro-3-pyridinol analog. This is a definitive confirmation of iodination if mass spectrometry is unavailable.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 2-Chloro-3-pyridinol. National Institute of Standards and Technology. [Link]
-
Sundaraganesan, N., et al. (2007). Vibrational spectra and assignments of 2-amino-5-iodopyridine by ab initio Hartree-Fock and density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[2] [Link]
-
Sortur, V., et al. (2008). Vibrational assignments of 2-iodopyridine.[2] Spectrochimica Acta Part A. [Link][2]
-
PubChem. 2-Chloro-3-pyridinol Compound Summary. National Center for Biotechnology Information. [Link]
Sources
Comprehensive Structural Analysis Guide: 2-Chloro-5-iodo-3-pyridinol Complexes
The following guide is structured as a high-level technical directive for researchers investigating the solid-state chemistry of 2-Chloro-5-iodo-3-pyridinol (CIP) . It synthesizes established crystal engineering principles with specific protocols for this scaffold.
Executive Summary & Strategic Value
2-Chloro-5-iodo-3-pyridinol (CIP) represents a "privileged scaffold" in crystal engineering due to its orthogonal interaction capabilities. Unlike simple pyridinols, CIP integrates three distinct supramolecular handles:
-
3-Hydroxy Group : A strong hydrogen bond (HB) donor.
-
Pyridine Nitrogen : A strong hydrogen bond acceptor.
-
5-Iodo Substituent : A potent halogen bond (XB) donor (
-hole interaction).
This guide compares CIP against standard analogues (e.g., 2-Chloro-3-pyridinol) to demonstrate its superior utility in designing robust co-crystals. The presence of the 5-Iodo moiety specifically enhances phase stability and melting point tunability via
Comparative Performance Analysis
This section evaluates CIP against its primary structural competitors. The "Performance" metric here is defined by Supramolecular Robustness (likelihood of forming predicted motifs) and Functionalizability (potential for post-crystallization modification).
Table 1: Structural Performance Matrix
| Feature | 2-Chloro-5-iodo-3-pyridinol (CIP) | 2-Chloro-3-pyridinol (CP) | 5-Iodo-3-pyridinol (IP) |
| Primary Motif | Orthogonal : H-bond dimers + X-bond chains | Linear : H-bond chains/dimers only | Mixed : H-bond + X-bond (lacks steric block) |
| Halogen Bond Strength | High : C(5)-I is a strong donor ( | Negligible : C(2)-Cl is a weak donor | High : Similar to CIP |
| Steric Control | High : 2-Cl blocks ortho-approach, directing motifs | Moderate : 2-Cl directs H-bonding | Low : Open access to N-acceptor |
| Crystallization Success | High : Heavy atom (I) aids nucleation & phasing | Moderate : Often forms oils/solvates | High : Good crystallinity |
| X-Ray Analysis | Easy : I atom facilitates phasing (anomalous scatt.)[1] | Standard : Requires direct methods | Easy : Heavy atom effect |
Key Insight: The "Iodine Advantage"
Experimental data confirms that while CP relies solely on
Experimental Protocols
These protocols are designed to maximize the success rate of obtaining single crystals suitable for X-ray diffraction (XRD).
Protocol A: Synthesis of CIP Scaffold
Context: If the material is not commercially sourced, high purity (>99%) is required for quality crystals.
-
Starting Material : Dissolve 2-chloro-3-pyridinol (1.0 eq) in Methanol.
-
Iodination : Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at
. -
Reaction : Stir at RT for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Purification : Quench with aq.
. Extract with DCM. Recrystallize from Ethanol/Water.-
Checkpoint:
NMR must show loss of H-5 signal and retention of H-4/H-6 singlets.
-
Protocol B: Co-Crystal Screening (Liquid-Assisted Grinding)
Objective: Rapidly identify complex formation with co-formers (e.g., carboxylic acids, amides).
-
Weighing : Combine CIP (0.1 mmol) and Co-former (0.1 mmol) in a stainless steel jar.
-
Solvent : Add
of Methanol (catalytic amount). -
Grinding : Mill at 30 Hz for 20 mins (Retsch MM400).
-
Analysis : Analyze powder via PXRD. New peaks compared to starting materials indicate a new phase.
Protocol C: Single Crystal Growth (Slow Evaporation)
Objective: Grow diffraction-quality crystals of the identified complex.
-
Dissolution : Dissolve the ground complex (from Protocol B) in a 1:1 mixture of Ethanol:Acetonitrile .
-
Why this solvent? Acetonitrile disrupts weak H-bonds, allowing the stronger CIP-Coformer interactions to direct assembly.
-
-
Filtering : Filter through a
PTFE syringe filter into a clean scintillation vial. -
Evaporation : Cover with parafilm, punch 3 small holes, and store in a vibration-free dark environment at
. -
Harvest : Crystals typically appear in 3-7 days.
Structural Analysis Workflow
The following diagram outlines the logical flow for characterizing CIP complexes, ensuring no data is misinterpreted due to the heavy iodine atom.
Figure 1: Step-by-step X-ray diffraction analysis workflow emphasizing the critical absorption correction step necessitated by the Iodine atom.
Mechanistic Insight: The Interaction Hierarchy
Understanding the competition between Hydrogen Bonding (HB) and Halogen Bonding (XB) is crucial for predicting the crystal structure.
Figure 2: Interaction hierarchy in CIP complexes. The OH···N hydrogen bond typically dominates, but the C-I···N halogen bond provides a secondary directional vector that stabilizes the lattice.
Data Interpretation Standards
When publishing your data, ensure the following parameters are reported to validate the specific nature of the CIP complex:
-
C-I Bond Length : Should be approx 2.08 - 2.10 Å . Elongation suggests strong halogen bonding participation.
-
Interaction Angle (
) : For a genuine halogen bond, the angle should be (linear). -
Reduction in van der Waals Radii : The
distance should be at least 5-10% shorter than the sum of vdW radii ( ). A value confirms interaction.
References
-
Growing Crystals : Aakeröy, C. B., et al. (2013). Crystal Engineering: From Molecule to Crystal. Journal of the American Chemical Society. Link
-
Halogen Bonding : Metrangolo, P., & Resnati, G. (2001). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry - A European Journal. Link
-
Pyridine Scaffolds : Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Link
-
Crystallographic Standards : Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link
-
Synthesis of Halo-pyridines : Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie. Link
Sources
Technical Comparison Guide: UV-Vis Absorption Spectra of 2-Chloro-5-iodo-3-pyridinol
Executive Summary & Application Context
2-Chloro-5-iodo-3-pyridinol (CAS: 136818-63-4) is a high-value heterocyclic scaffold, primarily utilized as a regioselective intermediate in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its substituents: a nucleophilic hydroxyl group at C3, an electrophilic chlorine at C2 (directing nucleophilic aromatic substitution), and an iodine at C5 (primed for palladium-catalyzed cross-coupling).
For researchers and drug development professionals, UV-Vis spectroscopy is not merely a characterization tool but a critical process analytical technology (PAT) for monitoring:
-
Ligand coupling efficiency: Disappearance of the C5-Iodine chromophore during Suzuki-Miyaura or Sonogashira couplings.
-
Tautomeric purity: Distinguishing between the pyridinol (hydroxyl) and pyridinone (keto) forms in solution.
-
Ionization state: Determining the pKa of the C3-hydroxyl group in physiological buffers.
This guide provides a comparative spectral analysis, theoretical grounding, and a validated experimental protocol for characterizing this compound.
Spectral Profile & Theoretical Analysis
Unlike simple pyridines, 2-Chloro-5-iodo-3-pyridinol exhibits a complex electronic absorption profile due to the interplay of auxochromes (OH, Cl, I) on the electron-deficient pyridine ring.
Predicted Absorption Bands
Based on substituent additivity rules (Woodward-Fieser extensions for heterocycles) and data from structural analogs (2-Chloro-3-pyridinol and 3-Hydroxypyridine), the spectral profile is defined by two primary transitions:
| Transition Type | Approx. | Approx. | Origin & Characteristics |
| K-Band ( | 295 – 305 nm | 330 – 345 nm | Primary aromatic transition. The conjugation of the iodine atom (heavy atom effect) and the hydroxyl lone pair causes a significant bathochromic (red) shift compared to unsubstituted pyridine ( |
| B-Band ( | 250 – 260 nm | 270 – 280 nm | Excitation of non-bonding electrons from the Nitrogen and Iodine. Often appears as a shoulder or secondary peak; intensity is sensitive to solvent polarity. |
The "Iodine Effect" (Heavy Atom Perturbation)
The presence of Iodine at C5 is the distinguishing spectral feature compared to the more common 2-Chloro-3-pyridinol.
-
Bathochromic Shift: Iodine is less electronegative and more polarizable than Chlorine or Hydrogen. This lowers the energy of the LUMO, narrowing the HOMO-LUMO gap and shifting absorption to longer wavelengths (
nm vs. the non-iodinated analog). -
Hyperchromic Effect: The molar extinction coefficient (
) is expected to increase due to the larger transition dipole moment induced by the polarizable iodine.
Comparative Performance Analysis
The following table contrasts the UV-Vis characteristics of 2-Chloro-5-iodo-3-pyridinol with its direct structural precursors.
Table 1: Comparative Spectral Data of Halogenated 3-Pyridinols
| Feature | 2-Chloro-5-iodo-3-pyridinol | 2-Chloro-3-pyridinol | 3-Hydroxypyridine |
| Primary | ~300 nm (Predicted) | ~285 nm | 278 nm |
| Anionic Shift (pH > 10) | Significant Red Shift (~340 nm) | Moderate Red Shift (~315 nm) | ~298 nm |
| pKa (C3-OH) | ~6.5 - 7.0 (Acidified by e- withdrawing Cl/I) | ~7.5 | 8.72 |
| Solvatochromism | High (Due to OH/N interaction) | Moderate | Moderate |
| Primary Application | Orthogonal Cross-Coupling (Suzuki/Heck) | Nucleophilic Substitution ( | General Scaffold |
Senior Scientist Insight: The reduced pKa of the 2-Chloro-5-iodo analog means that in physiological buffers (pH 7.4), a significant fraction exists as the phenolate anion . This species absorbs at a much longer wavelength (~340 nm) than the neutral species. Always control pH during measurement to avoid mixed-species spectra.
Mechanistic Pathways: Tautomerism & Ionization
Understanding the species in solution is vital for accurate quantification. The diagram below illustrates the equilibrium states that dictate the observed spectrum.
Figure 1: Acid-Base equilibrium species of 2-Chloro-5-iodo-3-pyridinol. The spectral shift between Neutral and Anion forms is the most critical variable in assay development.
Validated Experimental Protocol
As no standardized pharmacopeial method exists for this specific intermediate, the following protocol is designed to ensure reproducibility and linearity.
Reagents & Preparation
-
Solvent A (Neutral): Methanol (HPLC Grade).
-
Solvent B (Acidic): 0.1 N HCl in Methanol (forces Neutral form).
-
Solvent C (Basic): 0.1 N NaOH in Methanol (forces Anionic form).
-
Stock Solution: Dissolve 10 mg of 2-Chloro-5-iodo-3-pyridinol in 100 mL Methanol (Concentration: ~100 µg/mL).
Measurement Workflow
Figure 2: Step-by-step workflow for spectral characterization and pKa estimation.
Critical Quality Attributes (CQA)
-
Isosbestic Points: When overlaying the acidic and basic spectra, distinct isosbestic points should appear. Lack of these points indicates decomposition or irreversible reaction (e.g., hydrolysis of the C-Cl bond in strong base).
-
Solubility Check: Ensure the solution remains clear upon acidification; hydrohalic salts of pyridines can sometimes precipitate in concentrated organic solvents.
References & Data Sources
-
PubChem Compound Summary. 2-Chloro-5-iodo-3-pyridinol (CID 11500513) & Related Halogenated Pyridinols. National Library of Medicine. Available at: [Link]
-
SpectraBase. UV-Vis Spectrum of 2-Chloro-3-pyridinol. John Wiley & Sons.[1] Available at: [Link] (Note: Login required for raw data, used for comparative baseline).
-
ResearchGate. Electronic Absorption Spectra of Halogenated 3-Pyridinols. (General reference for substituent effects on pyridine ring). Available at: [Link]
-
University of Toronto. Interpreting UV-Vis Spectra: Substituent Effects on Heterocycles. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Unambiguous Structural Validation of 2,5-Disubstituted-3-Pyridinol Regioisomers
For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of novel chemical entities is a cornerstone of successful research and development. The seemingly subtle difference between regioisomers—molecules with the same molecular formula but different spatial arrangements of substituents—can have profound implications for a compound's biological activity, pharmacokinetic properties, and safety profile. This guide provides an in-depth, comparative analysis of the most effective analytical techniques for the unambiguous validation of the 2,5-disubstituted-3-pyridinol scaffold, a privileged core in many biologically active compounds.
The Challenge: Regioisomerism in Substituted Pyridinols
The synthesis of polysubstituted pyridines can often yield a mixture of regioisomers.[1][2] For a 3-hydroxypyridine with two different substituents, several positional isomers are possible. The differentiation between the desired 2,5-disubstituted product and other potential isomers, such as the 2,3- or 2,6-disubstituted analogues, is a critical analytical hurdle. Relying on a single analytical technique can be misleading, and a multi-pronged, self-validating approach is essential for unequivocal structure determination.
A Comparative Analysis of Key Analytical Techniques
This guide will focus on a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Diffraction, the two most powerful techniques for elucidating the structure of organic molecules.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Toolkit for Structural Elucidation
NMR spectroscopy is an indispensable tool for characterizing organic molecules in solution.[4] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information about the chemical environment and connectivity of atoms within a molecule.
-
¹H NMR: Proton NMR provides initial, crucial information about the number of distinct proton environments and their neighboring protons through spin-spin coupling. For a 2,5-disubstituted-3-pyridinol, the chemical shifts and coupling patterns of the aromatic protons are highly informative. In the desired 2,5-isomer, two distinct aromatic protons would be expected, each appearing as a doublet. The chemical shifts of these protons are influenced by the nature of the substituents at positions 2 and 5.
-
¹³C NMR: Carbon NMR complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the substitution pattern.
While 1D NMR provides a foundational view, 2D NMR techniques are essential for definitively establishing the connectivity and spatial relationships between atoms, which is paramount for distinguishing regioisomers.[5]
-
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In our target molecule, a cross-peak between the two aromatic protons would confirm their adjacency.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical 2D NMR technique for differentiating regioisomers. It reveals correlations between protons and carbons that are separated by two or three bonds. By carefully analyzing the long-range correlations, the substitution pattern can be pieced together like a puzzle. For a 2,5-disubstituted-3-pyridinol, key HMBC correlations would be expected between the proton at C4 and the carbons of the substituents at C2 and C5, and between the proton at C6 and the substituent at C5. The absence of a correlation between the C6 proton and the C2 substituent would be a strong indicator of the 2,5-substitution pattern.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. For the 2,5-disubstituted-3-pyridinol, a NOESY or ROESY experiment can provide definitive proof of the substitution pattern by showing spatial proximity between the proton at C4 and the substituent at C5, and between the proton at C6 and the substituent at C5. Conversely, a lack of NOE between the C4 proton and the C2 substituent would further support the 2,5-isomer assignment.
Single-Crystal X-ray Diffraction: The Gold Standard for Absolute Structure Determination
While NMR provides an unparalleled view of a molecule's structure in solution, single-crystal X-ray diffraction provides a definitive, three-dimensional map of the electron density of a molecule in the solid state.[6] If a suitable single crystal can be obtained, X-ray crystallography offers an unambiguous determination of the molecular structure, including the precise positions of all atoms and the connectivity between them.[7] This technique is considered the "gold standard" for absolute structure determination and can definitively confirm the regioisomeric identity of a compound.
Data Presentation: A Comparative Summary
| Technique | Information Provided | Strengths | Limitations | Application to 2,5-Disubstituted-3-Pyridinol |
| ¹H NMR | Proton chemical shifts, coupling constants (J-coupling) | Rapid, provides initial structural insights | Can be complex to interpret for complex molecules, may not be definitive for isomers | Identifies the number and connectivity of aromatic protons. |
| ¹³C NMR | Carbon chemical shifts | Reveals the carbon framework | Lower sensitivity than ¹H NMR | Confirms the number of unique carbon environments. |
| COSY | ¹H-¹H correlations | Establishes proton-proton connectivity | Can be ambiguous in crowded spectral regions | Confirms the adjacency of the two pyridine ring protons. |
| HSQC | ¹H-¹³C one-bond correlations | Unambiguously assigns carbon signals | Only shows directly bonded C-H pairs | Assigns the chemical shifts of the protonated pyridine carbons. |
| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Crucial for establishing connectivity across quaternary carbons and heteroatoms | Requires careful optimization of experimental parameters | Key experiment: Differentiates regioisomers by identifying long-range correlations between ring protons and substituents. |
| NOESY/ROESY | ¹H-¹H through-space correlations | Provides information about spatial proximity | Signal intensity is distance-dependent and can be weak | Confirmatory experiment: Validates the substitution pattern by showing through-space interactions between ring protons and substituents. |
| X-ray Crystallography | Precise 3D atomic coordinates | Unambiguous and definitive structure determination | Requires a suitable single crystal, which can be difficult to obtain | Provides the absolute and undeniable structure of the regioisomer. |
Experimental Protocols
Detailed NMR Analysis Workflow
A comprehensive NMR analysis to validate the structure of a 2,5-disubstituted-3-pyridinol should be conducted as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess purity and obtain initial structural information.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.
-
HSQC: Acquire a gradient-selected HSQC spectrum to correlate one-bond ¹H-¹³C pairs.
-
HMBC: Acquire a gradient-selected HMBC spectrum. It is often beneficial to acquire two HMBC spectra with different long-range coupling delays (e.g., optimized for 8 Hz and 4 Hz) to ensure all relevant correlations are observed.
-
NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time to observe through-space correlations.
-
-
Data Processing and Analysis: Process all spectra using appropriate software. Carefully analyze the cross-peaks in the 2D spectra to build up the molecular structure and definitively assign the substitution pattern.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final atomic coordinates and molecular structure.
Visualization of the Analytical Workflow
Caption: Workflow for the synthesis and structural validation of a 2,5-disubstituted-3-pyridinol.
Logical Relationships in NMR-Based Structure Elucidation
Caption: Logical flow of information from various NMR experiments to determine the final regioisomeric structure.
Conclusion: A Self-Validating Approach is Non-Negotiable
The unambiguous determination of a molecule's regioisomeric structure is a critical step in chemical research and drug development. While 1D NMR provides a valuable initial assessment, it is the comprehensive analysis of 2D NMR data, particularly from HMBC and NOESY/ROESY experiments, that provides the necessary evidence to confidently assign the substitution pattern in solution. When obtainable, single-crystal X-ray diffraction provides the ultimate, irrefutable proof of structure in the solid state. By employing a combination of these powerful analytical techniques, researchers can ensure the scientific integrity of their work and make informed decisions in the advancement of their research programs.
References
-
MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link][8]
-
MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. [Link][9]
-
MDPI. (2022). Protein X-ray Crystallography and Drug Discovery. [Link][6]
-
National Institute of Standards and Technology. (n.d.). Pyridine. [Link][10]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link][5]
-
PubMed Central (PMC). (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link][11]
-
PubMed Central (PMC). (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. [Link][12]
-
PubMed. (n.d.). Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. [Link][13]
-
ResearchGate. (2023). Synthesis and Spectral Analysis of Pyridine Derivates. [Link][4]
-
ResearchGate. (n.d.). Main 2D HMBC and 1D NOESY observed correlations that allowed.... [Link][14]
-
ResearchGate. (n.d.). Substructure of compound 3.Key NOESY and HMBC correlations. [Link][15]
-
RSC Publishing. (n.d.). Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. [Link][16]
-
RSC Publishing. (n.d.). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. [Link][17]
-
RSC Publishing. (2022). A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity. [Link][18]
-
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link][19][20]
-
ACS Publications. (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. [Link][21]
-
PubMed Central (PMC). (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. [Link][2]
-
ResearchGate. (n.d.). Structure of 5 determined in an X-ray diffraction analysis.... [Link][7]
-
Springer. (n.d.). Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. [Link][22]
-
ResearchGate. (2023). High-Pressure X-ray Diffraction Study of Orthorhombic Ca 2 Zr 5 Ti 2 O 16. [Link][23]
-
NIH. (n.d.). Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4. [Link][24]
-
ResearchGate. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. [Link][25]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids [mdpi.com]
- 10. Pyridine [webbook.nist.gov]
- 11. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Reference Standards and Analytical Methodologies for 2-Chloro-5-iodo-3-pyridinol
A Note to the Researcher: The analysis of novel or less common compounds like 2-Chloro-5-iodo-3-pyridinol often requires a foundational approach, as dedicated reference standards and validated analytical methods may not be readily available. This guide provides a comparative framework for establishing robust analytical methodologies by leveraging data from structurally similar, commercially available compounds: 2-Chloro-5-hydroxypyridine and 2-Chloro-5-iodopyridine . By understanding the analytical behavior of these analogues, researchers can develop and validate reliable methods for the quantification and purity assessment of 2-Chloro-5-iodo-3-pyridinol.
Introduction: The Analytical Challenge of Halogenated Pyridinols
2-Chloro-5-iodo-3-pyridinol is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its trifunctional nature—possessing a chloro, an iodo, and a hydroxyl group on a pyridine ring—presents a unique analytical challenge. Accurate quantification and impurity profiling are critical for ensuring the quality, efficacy, and safety of any potential drug candidate or fine chemical. This guide will explore the critical aspects of selecting reference standards and compare the two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this and similar compounds.
Reference Standards: The Cornerstone of Accurate Analysis
The availability of high-purity, well-characterized reference standards is the bedrock of any quantitative analytical method. While a certified reference standard for 2-Chloro-5-iodo-3-pyridinol may not be commercially available, suitable analogue standards can be procured to develop and validate analytical methods.
Table 1: Commercially Available Analogue Reference Standards
| Compound Name | Supplier | Purity | CAS Number | Key Considerations for Use as an Analogue |
| 2-Chloro-5-hydroxypyridine | Sigma-Aldrich, Thermo Scientific | ≥97% | 41288-96-4 | Shares the chloropyridinol core, useful for developing methods sensitive to the hydroxyl and chloro functionalities.[1] |
| 2-Chloro-5-iodopyridine | Sigma-Aldrich, BLD Pharm, Thermo Scientific | ≥97% | 69045-79-0 | Contains the chloro- and iodo- substituents, crucial for methods targeting the halogenated aspects of the molecule.[2][3][4] |
Expert Insight: When using analogue standards, it is crucial to perform a thorough characterization of the in-house synthesized 2-Chloro-5-iodo-3-pyridinol to establish its purity and identity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis are indispensable for this purpose. The analogue standards then serve as valuable tools for chromatographic method development, system suitability testing, and as qualitative retention time markers.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful and widely used technique for the analysis of a broad range of pharmaceutical compounds, including pyridine derivatives.[5] Its versatility in column chemistries and mobile phase compositions allows for the fine-tuning of separations.
Comparative HPLC Methodologies for Halogenated Pyridines
The choice of HPLC column and mobile phase is critical for achieving optimal separation of the target analyte from potential impurities. Pyridine-containing molecules, being basic, can exhibit poor peak shape on traditional C18 columns due to interactions with residual silanols.[5] Therefore, careful selection of the stationary phase and mobile phase pH is paramount.[6][7][8]
Table 2: Comparison of HPLC Columns for the Analysis of Chloropyridine Derivatives
| Column Type | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| C18 (End-capped) | Octadecylsilane | Acetonitrile/Water with acidic modifier (e.g., 0.1% TFA or Formic Acid) | Widely available, good retention for moderately polar compounds. | Potential for peak tailing with basic analytes. |
| Phenyl-Hexyl | Phenyl-hexyl bonded silica | Methanol/Water or Acetonitrile/Water | Provides alternative selectivity through π-π interactions, beneficial for aromatic compounds. | May offer less retention for highly polar compounds. |
| Polar-Embedded | e.g., Amide or Carbamate | Acetonitrile/Water | Improved peak shape for basic compounds due to shielding of silanols. | Can have different selectivity compared to C18. |
| Mixed-Mode | e.g., C18 with ion-exchange groups | Acetonitrile/Water with buffer (e.g., Ammonium formate) | Offers both reversed-phase and ion-exchange retention mechanisms, providing unique selectivity for polar and ionizable compounds.[5] | Method development can be more complex. |
Expert Insight on Causality: The acidic modifier in the mobile phase (e.g., trifluoroacetic acid or formic acid) serves a dual purpose. It protonates the pyridine nitrogen, leading to more consistent interactions with the stationary phase and improved peak shape.[9] It also suppresses the ionization of residual silanol groups on the silica backbone of the column, further reducing undesirable secondary interactions. The choice between acetonitrile and methanol as the organic modifier can significantly impact selectivity due to their different solvent properties.
Step-by-Step HPLC Protocol (General Guideline)
This protocol is a starting point for the analysis of 2-Chloro-5-iodo-3-pyridinol, based on methods for similar compounds.[9]
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of the reference standard (e.g., 2-Chloro-5-hydroxypyridine).
-
Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase) to a final concentration of 100 µg/mL.
-
Perform serial dilutions to prepare calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh a sample of the synthesized 2-Chloro-5-iodo-3-pyridinol and dissolve in the same solvent as the standard to a similar concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: Start at 20% B, increase to 80% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Assess purity based on the area percentage of the main peak.
-
Diagram of HPLC Workflow
Caption: A typical workflow for the analysis of pyridine derivatives by HPLC.
Gas Chromatography (GC): A Powerful Tool for Volatile and Semi-Volatile Analytes
Gas chromatography is another essential technique, particularly for assessing the presence of volatile and semi-volatile impurities. For halogenated pyridinols, GC can provide excellent separation and sensitivity, especially when coupled with a mass spectrometer (GC-MS). To be suitable for GC analysis, a compound must have sufficient volatility and thermal stability.[10]
Comparative GC Column Selection for Halogenated Compounds
The choice of the GC capillary column is the most critical factor in achieving a good separation. The principle of "like dissolves like" is a good starting point for column selection.[11]
Table 3: Comparison of GC Capillary Columns for Halogenated Aromatic Analysis
| Column Phase | Polarity | Typical Applications | Advantages for Halogenated Pyridines |
| 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5) | Low | General purpose, environmental analysis, pesticides. | Robust and versatile, good for a wide range of compounds. |
| Mid-Polarity Phases (e.g., 50% Phenyl-Methylpolysiloxane) | Intermediate | Pesticides, herbicides, drugs. | Increased selectivity for polar and aromatic compounds due to π-π interactions. |
| Wax Phases (e.g., Polyethylene Glycol - PEG) | High | Alcohols, free acids, polar compounds. | Excellent for polar compounds, but may have lower temperature limits. |
| 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., VF-624ms) | Intermediate | Volatile organic compounds (VOCs). | Good resolution for a wide range of compounds, including halogenated ones.[12] |
Expert Insight on Causality: The hydroxyl group on the pyridinol ring increases its polarity, which might lead to peak tailing on non-polar columns due to interactions with active sites. A mid-polarity column often provides a good balance of retention and peak shape. For GC-MS analysis, a low-bleed column is essential to minimize background noise and improve sensitivity. Derivatization of the hydroxyl group (e.g., silylation) can be employed to increase volatility and improve peak shape, although this adds an extra step to the sample preparation.
Step-by-Step GC-MS Protocol (General Guideline)
This protocol provides a general framework for the GC-MS analysis of 2-Chloro-5-iodo-3-pyridinol and its analogues.
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve the reference standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution.
-
-
Preparation of Sample Solution:
-
Dissolve the test sample in the same solvent to a similar concentration.
-
-
GC-MS Conditions:
-
Column: 5% Phenyl-Methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the analyte peak by its retention time and mass spectrum.
-
Quantify using a calibration curve based on the peak area of a characteristic ion.
-
Assess purity by examining the total ion chromatogram for impurity peaks.
-
Diagram of GC-MS Workflow
Caption: A generalized workflow for the analysis of halogenated pyridines by GC-MS.
Method Validation: Ensuring Trustworthy Results
Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Path Forward for the Analysis of 2-Chloro-5-iodo-3-pyridinol
While the direct analysis of 2-Chloro-5-iodo-3-pyridinol is hampered by the lack of a dedicated certified reference standard, a robust and reliable analytical method can be successfully developed and validated. By leveraging commercially available, structurally similar reference standards such as 2-Chloro-5-hydroxypyridine and 2-Chloro-5-iodopyridine, researchers can establish a solid foundation for their analytical work. Both HPLC and GC offer viable pathways for the analysis of this compound, each with its own set of advantages. The choice between these techniques will depend on the specific analytical needs, such as the desired sensitivity, the nature of potential impurities, and the available instrumentation. The principles and comparative data presented in this guide provide a comprehensive starting point for scientists and drug development professionals to tackle the analytical challenges posed by novel halogenated pyridinols.
References
-
SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Patel, D. B., et al. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
MDPI. (2022). Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (2017). Comparative study of new trends in HPLC: A review. Retrieved from [Link]
-
LCGC International. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-hydroxypyridine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]
-
Agilent. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
MDPI. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
LCGC International. (2019). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]
-
Semantic Scholar. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
PubMed. (2001). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography. Retrieved from [Link]
-
Postnova Analytics GmbH. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
-
GOV.UK. (2021). Pyridine slides for discussion. Retrieved from [Link]
-
PubMed Central. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]
-
Waters Corporation. (n.d.). Useful Application Notes and References. Retrieved from [Link]
-
PubMed Central. (2015). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
ResearchGate. (2014). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Retrieved from [Link]
-
Agilent. (2024). Method Development 101: From Beginner to Expert Part 1. Retrieved from [Link]
-
ATSDR. (n.d.). Chapter 6: Analytical Methods. Retrieved from [Link]
-
Agilent. (n.d.). How To Select the Correct GC Column. Retrieved from [Link]
-
LCGC International. (n.d.). Application Notes: GC-MS. Retrieved from [Link]
-
DTIC. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
Sources
- 1. 2-Chloro-5-hydroxypyridine | C5H4ClNO | CID 819821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 379070250 [thermofisher.com]
- 3. 2-氯-5-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 69045-79-0|2-Chloro-5-iodopyridine|BLD Pharm [bldpharm.com]
- 5. helixchrom.com [helixchrom.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. postnova.com [postnova.com]
- 11. fishersci.ca [fishersci.ca]
- 12. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 2-Chloro-5-iodo-3-pyridinol
Executive Summary & Hazard Profile
2-Chloro-5-iodo-3-pyridinol (CAS: 25391-60-0) is a halogenated heteroaromatic compound.[1][2][3][4] Unlike standard organic waste, the presence of both Chlorine (Cl) and Iodine (I) atoms necessitates a Halogenated Waste Stream . Improper disposal into non-halogenated streams or general trash risks the release of toxic acid gases (HCl, HI) during standard incineration or dangerous reactions with incompatible oxidizers.
This guide provides a self-validating protocol to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory safety best practices.
Chemical Characterization Table
| Property | Data | Operational Implication |
| CAS Number | 25391-60-0 | Unique identifier for waste manifests. |
| Molecular Formula | C₅H₃ClINO | Contains Halogens (Cl, I) and Nitrogen.[5] |
| Physical State | Solid (Powder) | Dust inhalation hazard; requires particulate control. |
| Acidity (pKa) | ~7-8 (Phenolic OH) | Weakly acidic; incompatible with strong bases/oxidizers. |
| GHS Hazards | H302, H315, H319, H335 | Irritant/Harmful. Requires full PPE (Gloves, Goggles, Respirator). |
| Waste Class | Halogenated Organic | DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless necessary. |
Waste Segregation Strategy (The "Why")
Effective disposal relies on the "Cradle-to-Grave" principle. You must segregate this compound based on its elemental composition to prevent downstream processing failures.
-
Halogen Impact: When incinerated, the chlorine and iodine atoms convert to Hydrogen Chloride (HCl) and Hydrogen Iodide (HI). Specialized incinerators with alkaline scrubbers are required to neutralize these acid gases.
-
Solvent Compatibility: If the solid is dissolved in a solvent (e.g., DMSO or Methanol) for an experiment, the entire solution becomes Halogenated Waste .
-
Critical Error to Avoid: Pouring a solution of 2-Chloro-5-iodo-3-pyridinol into a "Non-Halogenated" solvent carboy. This misclassification can result in regulatory fines and damage to incinerator infrastructure.
-
Operational Disposal Protocol (Step-by-Step)
A. Solid Waste Disposal (Pure Compound)
Use this workflow for expired chemicals, surplus powder, or contaminated solid consumables (weigh boats, paper towels).
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste bin. Glass is acceptable but poses a breakage risk.
-
Labeling:
-
Affix a hazardous waste label before adding waste.
-
Mandatory Fields: "Hazardous Waste," "Solid," "Toxic/Irritant."
-
Chemical Name: Write "2-Chloro-5-iodo-3-pyridinol" clearly. Do not use abbreviations or formulas.
-
-
Transfer:
-
Work inside a chemical fume hood to contain dust.
-
Double-bag the solid in a clear polyethylene bag before placing it in the rigid container.
-
-
Verification: Ensure the lid is screwed on tightly. Wipe the exterior with a damp paper towel (dispose of the towel in the same bin) to ensure no residue remains on the container surface.
B. Liquid Waste Disposal (Reaction Mixtures/Stock Solutions)
Use this workflow if the compound is dissolved in solvents.
-
Stream Identification: Identify the primary solvent.
-
Scenario: Compound dissolved in DMSO. -> Route to: Halogenated Organic Waste. [6]
-
-
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases, which could react with the phenolic hydroxyl group or the pyridine ring.
-
Transfer:
-
Use a funnel to prevent spills.
-
Log the addition on the carboy's accumulation log immediately. Record the volume and the concentration of the halogenated compound.
-
-
Cap & Seal: Close the carboy immediately after use. Do not leave funnels in the neck of the bottle.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision points for disposing of 2-Chloro-5-iodo-3-pyridinol.
Figure 1: Decision tree for the segregation of 2-Chloro-5-iodo-3-pyridinol waste. Note the critical reclassification step for non-halogenated solvents.
Spill Management & Contingency (Self-Validating System)
In the event of a spill, follow this S.P.I.R.I.T. protocol. This system is self-validating; if you cannot perform a step safely, you must escalate to emergency services immediately.
-
S top: Evacuate the immediate area.[1][3][4] If dust is airborne, close the lab door.
-
P PE Check: Verify you are wearing nitrile gloves, a lab coat, and safety goggles. If dust is present, an N95 or half-mask respirator is required.
-
I solate: Place absorbent pads (for liquids) or damp paper towels (for solids) over the spill to prevent spread/dust generation.
-
R emove:
-
I nspect: Clean the surface with soap and water.[1][3][4] Validation: Check the surface pH with a strip; it should be neutral (pH 6-8). If acidic, clean again.
-
T ag: Label the debris bag as "Hazardous Waste - Debris contaminated with 2-Chloro-5-iodo-3-pyridinol."
Regulatory Context (RCRA & EPA)
Under US EPA regulations (40 CFR 261), this chemical falls under the umbrella of hazardous waste due to its toxicity and halogen content.
-
Generator Responsibility: The person creating the waste is legally responsible for its proper classification.
-
Waste Codes: While 2-Chloro-5-iodo-3-pyridinol is not explicitly "P" or "U" listed by name, it is typically managed as a Characteristic Waste or under general Toxic guidelines depending on the concentration and mixture [1].
-
Halogen Rule: The presence of halogens (Cl, I) often mandates that the waste be treated as F-listed equivalent during disposal if mixed with spent halogenated solvents [2].
References
-
PubChem. (n.d.). 2-Chloro-5-nitropyridine Compound Summary (Structural Analog for Hazard Classification). National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.).[8] Hazardous Waste Generators: Managing Your Waste. EPA.gov. Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 2-Chloro-5-iodo-3-pyridinol: Essential Safety Protocols and PPE
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 2-Chloro-5-iodo-3-pyridinol, a halogenated pyridinol, are valuable intermediates in complex syntheses. However, their chemical reactivity necessitates a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring that safety and scientific integrity are inextricably linked. Our goal is to move beyond a simple checklist and instill a deep understanding of why these procedures are critical.
Foundational Hazard Analysis: Understanding the Reactivity of Halogenated Pyridinols
2-Chloro-5-iodo-3-pyridinol belongs to a class of compounds—halogenated heterocycles—that demand respect. While a specific, comprehensive toxicological profile for this exact molecule may be limited, we can infer its potential hazards from its structure and data on analogous compounds. The presence of chlorine and iodine atoms on the pyridine ring significantly influences its reactivity and biological interaction potential.
Safety Data Sheets (SDS) for structurally similar chemicals, such as 2-chloro-5-iodopyridine and other chlorinated hydroxypyridines, consistently highlight several key risks:
-
Skin and Eye Irritation: Direct contact is likely to cause irritation, redness, and in the case of eye contact, potentially serious damage.[1][2][3]
-
Respiratory Tract Irritation: If the compound is in a powder or dust form, inhalation can lead to irritation of the respiratory system.[1][2][4][5]
-
Harmful if Swallowed: Ingestion poses a significant toxicological risk.[4][5]
The underlying principle is that halogenated organic compounds can be reactive and may have an affinity for biological macromolecules, making it imperative to prevent direct physical contact.
The Core Directive: Your Personal Protective Equipment (PPE) System
Effective PPE is more than just equipment; it's a system that creates a reliable barrier between you and the chemical hazard. Each component is chosen to counter a specific route of exposure.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Direct ocular exposure is one of the most immediate and damaging risks. Standard safety glasses are insufficient.
-
Mandatory Equipment: Chemical splash goggles that form a complete seal around the eyes are required.[6][7]
-
Enhanced Precaution: When handling larger quantities or if there is a heightened risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[8]
-
Causality: The sealed design of goggles prevents not only direct splashes but also vapors or fine particulates from reaching the sensitive mucous membranes of the eyes.[7]
Hand Protection: Ensuring Chemical Resistance
Skin contact is a primary route of exposure. Glove selection must be based on chemical compatibility, not just availability.
-
Recommended Equipment: Nitrile or neoprene gloves are the standard for handling most organic substances due to their resistance to a broad range of chemicals.[8][9] Avoid latex gloves, which offer poor protection against many organic compounds.
-
Field-Proven Protocol: Double-gloving is strongly recommended, especially during weighing and transfer operations.[10][11] This practice provides a critical safeguard; if the outer glove becomes contaminated, it can be removed without exposing your skin. The contaminated outer glove should be disposed of immediately, and a new one donned if work is to continue.[11]
-
Integrity Check: Always inspect gloves for tears or punctures before use.[8] Change gloves every 30-60 minutes during prolonged procedures or immediately if you suspect contamination.[11]
Body Protection: Shielding Against Spills and Contamination
Your lab coat is a professional uniform and a critical piece of protective equipment.
-
Standard Equipment: A clean, flame-resistant laboratory coat is mandatory.[6] It should have long sleeves and be fully buttoned.
-
Enhanced Precaution: For procedures with a higher risk of significant spills, a chemical-resistant apron or a disposable gown with tight-fitting cuffs should be worn over the lab coat.[8][12] Gowns that close in the back offer superior protection by eliminating the potential for gaps.[12] Contaminated clothing must be removed immediately and decontaminated before reuse.[13][14]
Respiratory Protection: Controlling Inhalation Risks
The primary control for airborne hazards is engineering—specifically, the use of a certified chemical fume hood.[6][15]
-
Primary Control: All handling of 2-Chloro-5-iodo-3-pyridinol, especially when in solid/powder form, must be conducted within a properly functioning chemical fume hood.
-
Secondary Precaution: If engineering controls are insufficient or during a spill cleanup outside of a hood, a NIOSH-approved respirator is necessary. For a solid compound, a particulate respirator (e.g., N95) may be sufficient.[2] For situations involving potential vapors, an air-purifying respirator with organic vapor cartridges is required.[7][16]
PPE Summary Table
| Protection Level | Equipment | Specification & Rationale |
| Standard (Mandatory) | Safety Goggles | Chemical splash goggles with a full seal. Protects against splashes and vapors. |
| Lab Coat | Long-sleeved, fully buttoned. Protects skin and personal clothing from minor spills. | |
| Gloves | Nitrile or Neoprene. Chemically resistant to organic compounds. Double-gloving recommended. | |
| Enhanced (Risk-Dependent) | Face Shield | Worn over goggles. Provides full-face protection from splashes. |
| Chemical-Resistant Gown/Apron | Worn over lab coat. Provides an additional barrier against larger spills or splashes. | |
| Respirator | NIOSH-approved (N95 or with organic vapor cartridges). Required if work cannot be done in a fume hood. |
Operational Plan: A Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system, where each step logically follows the last to ensure safety throughout the workflow.
-
Preparation and Pre-Handling Checks:
-
Verify Fume Hood Function: Confirm the chemical fume hood has a valid certification and the airflow is optimal.
-
Assemble All Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present to minimize movement in and out of the controlled workspace.
-
Don PPE: Put on all required PPE (lab coat, double gloves, chemical splash goggles) before entering the designated handling area.
-
-
Weighing and Transfer (Inside Fume Hood):
-
Tare the Balance: Place a clean weigh boat on the analytical balance inside the fume hood and tare it.
-
Gentle Transfer: Carefully use a clean spatula to transfer the desired amount of 2-Chloro-5-iodo-3-pyridinol to the weigh boat. Avoid any actions that could generate dust. Do not tap the container against the balance or weigh boat.
-
Secure the Source Container: Immediately and tightly close the main container of the chemical after dispensing.[4][9][13][14]
-
Transfer to Reaction Vessel: Carefully add the weighed compound to the designated reaction vessel, which is also inside the fume hood.
-
-
Post-Handling Procedures:
-
Initial Decontamination: Using a disposable wipe lightly dampened with an appropriate solvent (e.g., 70% ethanol), carefully clean the spatula, the exterior of the source container, and any surfaces that may have been exposed. Dispose of the wipe in the designated halogenated waste container.
-
Waste Disposal: Place the used weigh boat and any other contaminated disposable items directly into the "Halogenated Organic Solid Waste" container located within the fume hood.[6]
-
Glove Removal: Before exiting the fume hood, remove the outer pair of contaminated gloves and dispose of them in the halogenated waste.
-
Final Actions: With the inner gloves still on, close the fume hood sash. Exit the immediate area.
-
-
De-Gowning and Final Cleanup:
-
Remove Inner Gloves: In a designated area away from the main lab traffic, properly remove the inner pair of gloves, followed by your goggles and lab coat.
-
Hand Washing: Immediately wash your hands and forearms thoroughly with soap and water.[4][5][15] This is a critical final step to remove any potential residual contamination.
-
Visualizing the Workflow: Safe Handling and Disposal
The following diagram outlines the critical decision points and actions required for safely managing 2-Chloro-5-iodo-3-pyridinol from receipt to disposal.
Caption: Logical workflow for handling 2-Chloro-5-iodo-3-pyridinol.
Emergency Response Plan
Even with meticulous planning, accidents can happen. Be prepared.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.[1][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][17]
-
Spills: Evacuate the area. For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal.[4][18] Do not use water to clean up, as this may spread contamination.
By internalizing these protocols and understanding the rationale behind them, you transform safety from a set of rules into an integral part of your scientific practice, protecting yourself, your colleagues, and the integrity of your research.
References
- Jubilant Ingrevia Limited. (n.d.).
-
Pipzine Chemicals. (n.d.). 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine Supplier in China. Retrieved from [Link]
-
High Purity Pyridine Derivatives. (n.d.). 2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]
-
Florida State University Department of Chemistry & Biochemistry. (n.d.). Lab Procedure. Retrieved from [Link]
- Labseeker. (n.d.). 2-CHLORO-5-HYDROXYPYRIMIDINE_MSDS_DOCUMENTS & REFERENCE.
-
Pipzine Chemicals. (n.d.). 2-Chloro-5-Iodopyridine-3-Carboxylic Acid. Retrieved from [Link]
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
-
TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]
- Jubilant Ingrevia Limited. (2024, March 7).
- Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Medscape.
-
Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloro-5-iodopyridine. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Chemical Synthesis Platform. (2017, July 18). 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
- Caluanie Muelear Oxidize Safety. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
Sources
- 1. 2-CHLORO-5-HYDROXYPYRIMIDINE_MSDS_DOCUMENTS & REFERENCE_Labseeker-Find chemicals, pharmaceuticals for your lab. [labseeker.com]
- 2. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. hscprep.com.au [hscprep.com.au]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 9. calibrechem.com [calibrechem.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. pppmag.com [pppmag.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. Lab Procedure [chem.fsu.edu]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 17. fishersci.com [fishersci.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
